Product packaging for 1-Phenylvinylboronic acid(Cat. No.:CAS No. 14900-39-1)

1-Phenylvinylboronic acid

Cat. No.: B081392
CAS No.: 14900-39-1
M. Wt: 147.97 g/mol
InChI Key: YJCPVMYUISTDKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Phenylvinylboronic acid is a useful research compound. Its molecular formula is C8H9BO2 and its molecular weight is 147.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BO2 B081392 1-Phenylvinylboronic acid CAS No. 14900-39-1

Properties

IUPAC Name

1-phenylethenylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6,10-11H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCPVMYUISTDKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(=C)C1=CC=CC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407429
Record name 1-Phenylvinylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14900-39-1
Record name 1-Phenylvinylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Phenylvinyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenylvinylboronic Acid (CAS No. 14900-39-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylvinylboronic acid, with the Chemical Abstracts Service (CAS) registry number 14900-39-1 , is a versatile synthetic intermediate of significant interest in the fields of organic chemistry and drug discovery. As a member of the boronic acid class of compounds, it serves as a key building block in a variety of carbon-carbon bond-forming reactions, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Its unique vinylboronic acid moiety allows for the introduction of a styrenyl group, a common structural motif in many biologically active molecules and functional materials. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its application, and its role in the synthesis of bioactive compounds.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 14900-39-1
Molecular Formula C₈H₉BO₂
Molecular Weight 147.97 g/mol
Melting Point 125 °C (decomposes)
Appearance White to off-white crystalline solid
Synonyms (1-Phenylethenyl)boronic acid, α-Phenylvinylboronic acid, Styrene-α-boronic acid
Storage Temperature 2-8°C

Core Applications in Organic Synthesis

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2][3][4] In this reaction, this compound couples with a variety of organic halides (or triflates) in the presence of a palladium catalyst and a base to form substituted styrenes. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The generalized catalytic cycle for the Suzuki-Miyaura reaction is depicted below. It involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst.[2][3]

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R Ar-X Ar-X Ar-X->Oxidative_Addition R-B(OH)2 R-B(OH)₂ R-B(OH)2->Transmetalation Base Base Base->Transmetalation Bioactive_Compound_Workflow Start Start: This compound Suzuki_Coupling Suzuki-Miyaura Coupling with diverse aryl halides Start->Suzuki_Coupling Compound_Library Library of Styrene Derivatives Suzuki_Coupling->Compound_Library Biological_Screening Biological Screening (e.g., β-lactamase inhibition assay) Compound_Library->Biological_Screening Hit_Identification Hit Identification Biological_Screening->Hit_Identification Hit_Identification->Biological_Screening Inactive Compounds (Further Screening/Modification) Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit_Identification->Lead_Optimization Active Compounds Candidate_Drug Candidate Drug Lead_Optimization->Candidate_Drug Inhibition_Mechanism Enzyme Serine β-Lactamase Active Site (Ser-OH) Tetrahedral_Intermediate Enzyme-Inhibitor Complex Ser-O-B(OH)₂-R Enzyme->Tetrahedral_Intermediate Reversible Covalent Bonding Boronic_Acid Boronic Acid Inhibitor R-B(OH)₂ Boronic_Acid->Tetrahedral_Intermediate

References

Technical Guide: 1-Phenylvinylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth overview of 1-Phenylvinylboronic acid, covering its chemical properties, synthesis, key reactions, and biological relevance. This guide provides detailed experimental protocols and visual diagrams to support advanced research and application.

Executive Summary

This compound is a versatile organoboron compound with significant applications in organic synthesis and potential roles in medicinal chemistry. Its defining feature is the presence of both a phenyl and a vinyl group attached to a boronic acid moiety, enabling a diverse range of chemical transformations. It is most notably utilized as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of complex carbon-carbon bonds. Furthermore, the boronic acid functional group allows for reversible covalent interactions with biological nucleophiles, suggesting its potential as a tool for probing and inhibiting enzyme function, particularly within signaling pathways critical to cell motility and proliferation. This document serves as a technical resource, providing quantitative data, detailed experimental methodologies, and visual representations of its chemical and biological interactions.

Physicochemical Properties and Data

This compound is a white to off-white crystalline solid under standard conditions. Its chemical structure and properties make it a valuable reagent in synthetic chemistry.

PropertyValueCitation(s)
Molecular Weight 147.97 g/mol [1]
Molecular Formula C₈H₉BO₂[1]
CAS Number 14900-39-1[1]
Melting Point 125 °C (decomposition)[1]
Appearance White to off-white crystalline solid[2]
Solubility Soluble in polar organic solvents (e.g., DMSO, Methanol)[2]
Storage Temperature 2-8°C[1]

Synthesis and Experimental Protocols

The synthesis of this compound and its subsequent use in cross-coupling reactions are fundamental procedures for its application in research and development.

Synthesis of this compound via Hydroboration

A common and effective method for the synthesis of this compound is the hydroboration of phenylacetylene, followed by hydrolysis. This procedure yields the (E)-isomer of the target compound.

Reaction:

  • Hydroboration of phenylacetylene with a borane reagent (e.g., pinacolborane).

  • Hydrolysis of the resulting boronate ester to yield the boronic acid.

Detailed Experimental Protocol:

  • Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add phenylacetylene (1.0 eq) and anhydrous toluene.

  • Reagent Addition: Add pinacolborane (HBpin, 1.1 eq) to the solution. If using a catalyst (e.g., a transition metal catalyst for regioselectivity), add it at this stage (<5 mol%).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) under an argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until consumption of the starting material is complete.

  • Workup: Cool the reaction mixture to room temperature. Carefully add the mixture to a separatory funnel containing a biphasic solution of diethyl ether and water.

  • Hydrolysis: To achieve hydrolysis of the pinacol ester, the aqueous layer can be made slightly acidic (e.g., with 1M HCl) and stirred vigorously. Alternatively, methods using an oxidant like sodium periodate followed by an aqueous workup can be employed.

  • Extraction: Separate the organic layer. Extract the aqueous layer two additional times with diethyl ether.

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone application of this compound, enabling the synthesis of substituted styrenes and other complex molecules.

Reaction: Palladium-catalyzed coupling of this compound with an aryl halide (e.g., 4-iodoanisole).

Detailed Experimental Protocol:

  • Setup: In a Schlenk tube or a round-bottom flask, combine the aryl halide (e.g., 4-iodoanisole, 1.0 eq), this compound (1.2-1.5 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Catalyst and Ligand: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, an additional phosphine ligand.

  • Solvent: Add a degassed solvent system. A mixture of an organic solvent like dioxane, toluene, or DMF with water (e.g., 4:1 ratio) is commonly used.

  • Degassing: Seal the vessel and degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by using a freeze-pump-thaw cycle.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) under an inert atmosphere. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers.

  • Washing: Wash the combined organic phase with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired biaryl product.[3]

Key Reaction Mechanisms and Workflows

Visualizing the processes involved in the application of this compound is crucial for understanding its utility.

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling follows a well-defined catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex R¹-Pd(II)L₂-X oa->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl R¹-Pd(II)L₂-R² transmetal->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Catalyst Regeneration product R¹-R² (Product) re->product aryl_halide R¹-X (Aryl Halide) aryl_halide->oa boronic_acid R²-B(OH)₂ (this compound) + Base boronic_acid->transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Relevance and Signaling Pathways

Boronic acids are recognized for their ability to form reversible covalent bonds with nucleophilic residues (e.g., serine, threonine) in proteins.[4] This property makes them valuable as enzyme inhibitors. The related compound, phenylboronic acid, has been shown to inhibit the migration of cancer cells by decreasing the activity of the Rho family of GTPases, which are master regulators of the actin cytoskeleton.

Potential Impact on Rho GTPase Signaling

The Rho GTPase family (including RhoA, Rac1, and Cdc42) orchestrates cell shape, adhesion, and motility. Inhibition of this pathway can significantly impact cellular processes often dysregulated in diseases like cancer.

Rho_GTPase_Pathway cluster_upstream Upstream Signals (e.g., Growth Factors, GPCRs) cluster_gtpases Rho GTPase Cycle cluster_effectors Downstream Effectors cluster_output Cytoskeletal Outputs RhoA RhoA us->RhoA Rac1 Rac1 us->Rac1 Cdc42 Cdc42 us->Cdc42 ROCK ROCK RhoA->ROCK mDia mDia RhoA->mDia PAK PAK Rac1->PAK WAVE WAVE Complex Rac1->WAVE Cdc42->PAK WASP WASP/N-WASP Cdc42->WASP SF Stress Fiber Formation & Contraction ROCK->SF mDia->SF LP Lamellipodia Formation PAK->LP WAVE->LP FP Filopodia Formation WASP->FP PVA 1-Phenylvinylboronic Acid (Hypothesized Target) PVA->RhoA PVA->Rac1 PVA->Cdc42

Caption: Hypothesized inhibition of the Rho GTPase signaling pathway.

Conclusion

This compound is a powerful and versatile synthetic intermediate with established importance in carbon-carbon bond formation and emerging potential in chemical biology and drug discovery. Its predictable reactivity in Suzuki-Miyaura couplings makes it a staple for synthetic chemists, while its boronic acid moiety presents an opportunity for the design of targeted covalent inhibitors. The detailed protocols and mechanistic diagrams provided in this guide are intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their work, from benchtop synthesis to the exploration of complex biological systems.

References

An In-depth Technical Guide to the Structure of 1-Phenylvinylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylvinylboronic acid, a member of the versatile family of organoboron compounds, has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, comprising a vinyl group and a phenyl ring attached to a boronic acid moiety, impart a rich and diverse reactivity profile. This guide provides a comprehensive overview of the structure, synthesis, and spectroscopic characterization of this compound. Furthermore, it delves into its key applications in cross-coupling reactions and its emerging role as a modulator of critical biological signaling pathways.

Core Structural and Physical Properties

This compound is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C₈H₉BO₂[1]
Molecular Weight 147.97 g/mol [1][2]
CAS Number 14900-39-1[1][2]
Melting Point 125 °C (decomposition)[2]
Appearance White to off-white solid
Solubility Soluble in polar organic solvents
SMILES C=C(B(O)O)C1=CC=CC=C1[2]
InChI InChI=1S/C8H9BO2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6,10-11H,1H2[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the hydroboration of phenylacetylene. This reaction typically proceeds via an anti-Markovnikov addition of a borane reagent across the triple bond, followed by hydrolysis to yield the desired vinylboronic acid.

Experimental Protocol: Hydroboration of Phenylacetylene

A representative experimental protocol for the synthesis of this compound via the hydroboration of phenylacetylene is outlined below. This procedure is based on established methodologies for similar transformations.[3][4]

Materials:

  • Phenylacetylene

  • Pinacolborane (HBpin)

  • Catalyst (e.g., 9-Borabicyclo[3.3.1]nonane (9-BBN))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Deionized water

  • Organic solvent for extraction (e.g., Diethyl ether)

  • Drying agent (e.g., Anhydrous magnesium sulfate)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve phenylacetylene in anhydrous THF.

  • Add the catalyst (e.g., a catalytic amount of 9-BBN) to the solution.[4]

  • Slowly add pinacolborane to the stirred solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, carefully quench the reaction mixture by the slow addition of deionized water.

  • Extract the aqueous mixture with an organic solvent such as diethyl ether.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude this compound pinacol ester.

  • The crude ester can be purified by column chromatography on silica gel.

  • Hydrolysis of the purified pinacol ester to this compound can be achieved by stirring with an aqueous acid or base, followed by extraction and purification.

Logical Workflow for the Synthesis of this compound

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Phenylacetylene Phenylacetylene Hydroboration Hydroboration (anti-Markovnikov addition) Phenylacetylene->Hydroboration Pinacolborane Pinacolborane (HBpin) Pinacolborane->Hydroboration Quenching Quenching (with Water) Hydroboration->Quenching Forms Pinacol Ester Extraction Extraction (e.g., Diethyl Ether) Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Hydrolysis Hydrolysis Purification->Hydrolysis Product This compound Hydrolysis->Product

Caption: A logical workflow diagram illustrating the key steps in the synthesis of this compound from phenylacetylene via hydroboration.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide detailed information about the electronic environment of the hydrogen and carbon atoms within the molecule.

¹H and ¹³C NMR Spectral Data:

¹H NMR Chemical Shift (δ, ppm) Multiplicity Assignment
~7.3-7.5MultipletAromatic protons
~5.5-6.0Singlet/DoubletVinylic protons
~4.5-5.5Broad SingletB(OH)₂ protons
¹³C NMR Chemical Shift (δ, ppm) Assignment
~140-145Vinylic Carbon (C-Ph)
~127-130Aromatic Carbons
~125-130Vinylic Carbon (CH₂)

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule.

FTIR Spectral Data: [5][6]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3200-3600O-H stretch (broad)Boronic acid (-B(OH)₂)
~3000-3100C-H stretchAromatic and Vinylic
~1600-1650C=C stretchVinylic and Aromatic
~1300-1400B-O stretchBoronic acid (-B(OH)₂)
~1000-1100C-B stretchCarbon-Boron bond

Key Reactions and Applications

This compound is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl, vinyl, and polyene structures. This compound serves as an excellent coupling partner with various organic halides and triflates.[7][8][9]

General Reaction Scheme:

Where Ar-X represents an aryl or vinyl halide/triflate.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

The following is a general procedure for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF/Water mixture)

Procedure:

  • To a reaction vessel, add the aryl bromide, this compound, and the base.

  • Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Add the palladium catalyst to the mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over a drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow for Suzuki-Miyaura Coupling

G Suzuki-Miyaura Coupling Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification BoronicAcid This compound Coupling Cross-Coupling Reaction BoronicAcid->Coupling ArylHalide Aryl Halide/Triflate ArylHalide->Coupling Catalyst Pd Catalyst Catalyst->Coupling Base Base Base->Coupling Quenching Aqueous Work-up Coupling->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product Coupled Product Purification->Product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction using this compound.

Heck Reaction

The Heck reaction is another powerful palladium-catalyzed method for C-C bond formation, typically involving the reaction of an unsaturated halide with an alkene. This compound can also participate in Heck-type reactions, offering an alternative to traditional organohalide coupling partners.[10][11][12]

General Reaction Scheme:

Biological Activity: Inhibition of the Rho GTPase Signaling Pathway

Recent studies have highlighted the potential of phenylboronic acids as inhibitors of key signaling pathways implicated in cancer progression. Specifically, phenylboronic acid has been shown to inhibit the Rho family of GTPases, which are crucial regulators of the actin cytoskeleton, cell migration, and cell proliferation.[13][14]

The Rho GTPase signaling pathway is a complex network of proteins that cycle between an active GTP-bound state and an inactive GDP-bound state. This cycling is regulated by guanine nucleotide exchange factors (GEFs), GTPase-activating proteins (GAPs), and guanine nucleotide dissociation inhibitors (GDIs).[15][16] Phenylboronic acid has been demonstrated to decrease the activity of key Rho GTPases such as RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells.[13][14] This inhibition is thought to occur through interactions with key components of the signaling cascade, ultimately leading to a reduction in cell migration and invasion.

Simplified Rho GTPase Signaling Pathway and Potential Inhibition by Phenylboronic Acid

G Inhibition of Rho GTPase Signaling by Phenylboronic Acid cluster_regulation Regulation cluster_cycle Rho GTPase Cycle cluster_downstream Downstream Effects GEFs GEFs (Guanine Nucleotide Exchange Factors) Rho_GDP Rho-GDP (Inactive) GEFs->Rho_GDP Promotes GDP/GTP Exchange GAPs GAPs (GTPase-Activating Proteins) Rho_GTP Rho-GTP (Active) GAPs->Rho_GTP Promotes GTP Hydrolysis GDIs GDIs (Guanine Nucleotide Dissociation Inhibitors) GDIs->Rho_GDP Sequesters in Cytosol Rho_GDP->Rho_GTP Activation Rho_GTP->Rho_GDP Inactivation Effectors Downstream Effectors (e.g., ROCK) Rho_GTP->Effectors Activation Cytoskeleton Actin Cytoskeleton Reorganization Effectors->Cytoskeleton Migration Cell Migration Cytoskeleton->Migration PBA Phenylboronic Acid PBA->Rho_GTP Inhibits Activity

Caption: A simplified diagram of the Rho GTPase signaling pathway, illustrating the central activation/inactivation cycle and the potential point of inhibition by phenylboronic acid.

Conclusion

This compound is a molecule of significant synthetic and potential therapeutic value. Its well-defined structure allows for predictable reactivity in a range of important chemical transformations, most notably the Suzuki-Miyaura and Heck cross-coupling reactions. The detailed experimental protocols and spectroscopic data provided in this guide serve as a valuable resource for researchers working with this compound. Furthermore, the emerging biological activity of phenylboronic acids, particularly their ability to inhibit the Rho GTPase signaling pathway, opens up exciting new avenues for the development of novel therapeutics, especially in the context of cancer. Further research into the precise molecular interactions and the structure-activity relationships of this compound and its derivatives is warranted to fully exploit their potential in both chemistry and medicine.

References

An In-depth Technical Guide to the Synthesis of 1-Phenylvinylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 1-phenylvinylboronic acid, a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The document details established experimental protocols, presents comparative quantitative data, and offers visual representations of the synthetic workflows.

Introduction

This compound, also known as (1-phenylethenyl)boronic acid, is an organoboron compound with the chemical formula C₆H₅C(B(OH)₂)CH₂. Its utility in modern organic chemistry stems from its role as a versatile building block for the formation of carbon-carbon and carbon-heteroatom bonds. The vinylboronic acid moiety allows for the introduction of a styrenyl group in a stereospecific manner, which is of significant interest in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. This guide will focus on the most prevalent and effective methods for its synthesis.

Core Synthetic Strategies

The synthesis of this compound and its stable ester derivatives can be broadly categorized into three main approaches:

  • Hydroboration of Phenylacetylene: This method involves the addition of a boron-hydride reagent across the triple bond of phenylacetylene, typically yielding the corresponding boronic ester.

  • Grignard Reagent-based Synthesis: This classic approach utilizes the reaction of a pre-formed 1-phenylvinyl Grignard reagent with a trialkyl borate, followed by hydrolysis.

  • Catalytic Borylation of Styrene: This modern approach involves the direct, transition-metal-catalyzed borylation of styrene.

Each of these methods offers distinct advantages and disadvantages in terms of substrate scope, reaction conditions, and overall efficiency.

Comparative Data of Synthetic Protocols

The following table summarizes the key quantitative data for the different synthetic routes to this compound and its precursors.

MethodStarting MaterialReagentsCatalyst/PromoterProductYield (%)Purity (%)
HydroborationPhenylacetylenePinacolborane (HBpin)9-BBN (20 mol%)This compound pinacol ester76>95
Grignard Synthesisα-BromostyreneMg, Trimethyl borate, HCl-This compound60-70>95
Copper-Catalyzed BorylationStyrene1,8-Diaminonaphthalene-protected diboronic acid (B₂(dan)₂), KOtBu, HOtBuCuCl(SIMes)This compound 1,8-diaminonaphthalene adductup to 97>98

Experimental Protocols

Method 1: Hydroboration of Phenylacetylene

This protocol describes the synthesis of this compound pinacol ester via the 9-borabicyclo[3.3.1]nonane (9-BBN) catalyzed hydroboration of phenylacetylene.[1]

Materials:

  • Phenylacetylene

  • Pinacolborane (HBpin)

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) solution (0.5 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add phenylacetylene (1.0 mmol, 1.0 equiv).

  • Add anhydrous THF (5 mL).

  • Add pinacolborane (1.2 mmol, 1.2 equiv).

  • Add the 9-BBN solution (0.2 mmol, 0.2 equiv).

  • Heat the reaction mixture to 65 °C for 1.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to afford this compound pinacol ester.

Method 2: Grignard Reagent-based Synthesis

This protocol outlines the synthesis of this compound from α-bromostyrene.

Materials:

  • α-Bromostyrene

  • Magnesium turnings

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (HCl), aqueous solution

  • Standard glassware for inert atmosphere reactions

Procedure:

Part A: Preparation of 1-Phenylvinylmagnesium Bromide

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equiv).

  • Add a small crystal of iodine to activate the magnesium.

  • Add anhydrous diethyl ether or THF to cover the magnesium.

  • In the dropping funnel, place a solution of α-bromostyrene (1.0 equiv) in anhydrous diethyl ether or THF.

  • Add a small portion of the α-bromostyrene solution to initiate the reaction. The reaction is indicated by the disappearance of the iodine color and gentle refluxing of the solvent.

  • Once the reaction has started, add the remaining α-bromostyrene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

Part B: Reaction with Trimethyl Borate and Hydrolysis

  • Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of trimethyl borate (1.1 equiv) in anhydrous diethyl ether or THF.

  • Add the trimethyl borate solution dropwise to the cold Grignard reagent solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Acidify the mixture with 10% aqueous HCl to a pH of approximately 2.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound, which can be purified by recrystallization.

Method 3: Copper-Catalyzed Borylation of Styrene

This protocol details the synthesis of a protected form of this compound using a copper catalyst.[2][3]

Materials:

  • Styrene

  • 1,8-Diaminonaphthalene-protected diboronic acid (B₂(dan)₂)

  • Copper(I) chloride N-heterocyclic carbene complex (CuCl(SIMes))

  • Potassium tert-butoxide (KOtBu)

  • tert-Butanol (HOtBu)

  • Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an argon atmosphere, combine CuCl(SIMes) (5.0 mol %), B₂(dan)₂ (1.2 equiv), and KOtBu (0.5 equiv) in toluene.

  • Stir the mixture at room temperature for 30 minutes.

  • Add styrene (1.0 equiv) and HOtBu (1.2 equiv).

  • Stir the resulting mixture at 50 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of silica gel, washing with ethyl acetate.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the this compound 1,8-diaminonaphthalene adduct.

Deprotection of this compound Pinacol Ester

This protocol describes a general method for the hydrolysis of the pinacol ester to the free boronic acid.

Materials:

  • This compound pinacol ester

  • Diethanolamine

  • Diethyl ether

  • Aqueous acid (e.g., HCl)

Procedure:

  • Dissolve the this compound pinacol ester (1.0 equiv) in diethyl ether.

  • Add diethanolamine (1.1 equiv). A white precipitate should form within minutes.

  • Stir the suspension at room temperature for 30 minutes or until TLC indicates complete consumption of the starting material.

  • Filter the white precipitate and wash with cold diethyl ether.

  • The resulting diethanolamine adduct can be hydrolyzed by treatment with an aqueous acid to yield the free this compound.

Visualized Workflows and Pathways

Hydroboration Synthesis Workflow

hydroboration_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dried flask under Argon reactants Add Phenylacetylene, Anhydrous THF, Pinacolborane start->reactants catalyst Add 9-BBN solution reactants->catalyst heat Heat to 65°C for 1.5 hours catalyst->heat cool Cool to RT heat->cool concentrate Remove solvent in vacuo cool->concentrate purify Flash Chromatography concentrate->purify product This compound pinacol ester purify->product

Caption: Workflow for the hydroboration synthesis of this compound pinacol ester.

Grignard Synthesis Signaling Pathway

grignard_pathway start_material α-Bromostyrene grignard 1-Phenylvinylmagnesium Bromide start_material->grignard + mg Mg mg->grignard intermediate Boronate Ester Intermediate grignard->intermediate + borate Trimethyl borate borate->intermediate product This compound intermediate->product hydrolysis Acidic Hydrolysis (HCl, H₂O) hydrolysis->product

Caption: Reaction pathway for the Grignard-based synthesis of this compound.

Logical Relationship of Synthesis and Deprotection

logical_relationship cluster_synthesis Synthesis of Protected Boronic Acid cluster_deprotection Deprotection hydroboration Hydroboration of Phenylacetylene protected_product Protected this compound (e.g., Pinacol Ester, dan-adduct) hydroboration->protected_product cu_borylation Cu-Catalyzed Borylation of Styrene cu_borylation->protected_product deprotection_step Hydrolysis or Transesterification protected_product->deprotection_step final_product This compound deprotection_step->final_product

Caption: Logical flow from protected intermediates to the final this compound.

Conclusion

The synthesis of this compound can be achieved through several reliable methods. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the tolerance of other functional groups in the molecule. The hydroboration and copper-catalyzed borylation methods offer modern, high-yielding routes to protected forms of the target molecule, while the Grignard synthesis provides a more traditional and direct approach to the free boronic acid. The protocols and data presented in this guide are intended to assist researchers in selecting and implementing the most suitable method for their specific needs.

References

Stability and Storage of 1-Phenylvinylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of reagents is paramount to ensure the reliability and reproducibility of experimental results. 1-Phenylvinylboronic acid, a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, presents unique stability challenges. This technical guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and methodologies for its stability assessment.

Core Concepts in the Stability of this compound

The stability of this compound is primarily influenced by its susceptibility to three main degradation pathways: protodeboronation, oxidation, and polymerization. Environmental factors such as temperature, light, and moisture can significantly impact its shelf-life and performance in chemical reactions.

Degradation Pathways

The principal mechanisms through which this compound can degrade are outlined below.

cluster_0 This compound cluster_1 Degradation Pathways cluster_2 Degradation Products 1-Phenylvinylboronic_Acid C₆H₅C(B(OH)₂) = CH₂ Protodeboronation Protodeboronation 1-Phenylvinylboronic_Acid->Protodeboronation H⁺/H₂O Oxidation Oxidation 1-Phenylvinylboronic_Acid->Oxidation [O] Polymerization Polymerization 1-Phenylvinylboronic_Acid->Polymerization Radicals, Heat, Light Styrene Styrene (C₆H₅CH=CH₂) Protodeboronation->Styrene Phenylacetaldehyde_or_Acetophenone Phenylacetaldehyde or Acetophenone Oxidation->Phenylacetaldehyde_or_Acetophenone Polymer Poly(this compound) Polymerization->Polymer

Caption: Major degradation pathways of this compound.

  • Protodeboronation: This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, resulting in the formation of styrene. This reaction can be catalyzed by acidic or basic conditions.[1] While some studies suggest that vinyl boronic acids undergo this process slowly, it remains a significant consideration for long-term storage and in reaction mixtures.[2][3]

  • Oxidation: The boron center in boronic acids is susceptible to oxidation, which can lead to the formation of phenylacetaldehyde or acetophenone and boric acid. This process can be initiated by atmospheric oxygen and reactive oxygen species.[4]

  • Polymerization: As a vinyl-containing monomer, this compound can undergo radical polymerization.[5][6][7] This can be initiated by heat, light, or radical initiators, leading to the formation of oligomers or polymers and reducing the purity of the material.

Recommended Storage and Handling

Due to its inherent instability, proper storage and handling of this compound are critical to maintain its integrity.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationaleCitations
Temperature 2-8°CTo minimize thermal degradation and potential polymerization.[8]
Keep ColdGeneral recommendation to slow down decomposition processes.[6]
-20°CRecommended by some suppliers for long-term storage.[9]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon)To prevent oxidation by atmospheric oxygen.[10]
Moisture Keep in a dry environment with the container tightly closed.To prevent hydrolysis and protodeboronation.[5]
Light Store in a light-resistant container.To prevent photochemically induced degradation or polymerization.

Handling Precautions:

  • Use personal protective equipment, including safety glasses, gloves, and a lab coat.[6][8]

  • Handle in a well-ventilated area or a fume hood to avoid inhalation, as it may cause respiratory irritation.[5][11]

  • Avoid contact with skin and eyes, as it is classified as a skin and eye irritant.[5][11]

Assessment of Stability: Experimental Protocols

To ensure the quality of this compound, particularly for sensitive applications, performing stability studies is recommended. A forced degradation study is a common approach to identify potential degradation products and develop stability-indicating analytical methods.

Start New Batch of This compound Forced_Degradation Forced Degradation Studies Start->Forced_Degradation Analytical_Method Develop Stability-Indicating Analytical Method (e.g., HPLC-UV) Forced_Degradation->Analytical_Method Analysis Analyze Stressed Samples Analytical_Method->Analysis Identify_Degradants Identify and Characterize Degradation Products (e.g., LC-MS) Analysis->Identify_Degradants Assess_Stability Assess Stability Profile Identify_Degradants->Assess_Stability End Establish Storage Conditions and Shelf-Life Assess_Stability->End

Caption: Workflow for assessing the stability of this compound.

Forced Degradation Protocol

The following table outlines typical conditions for a forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]

Table 2: General Protocol for Forced Degradation Studies

Stress ConditionExperimental ConditionsRationale
Acid Hydrolysis 0.1 M - 1 M HCl, room temperature to 60°CTo assess susceptibility to acid-catalyzed protodeboronation and hydrolysis.[13]
Base Hydrolysis 0.1 M - 1 M NaOH, room temperature to 60°CTo assess susceptibility to base-catalyzed protodeboronation and hydrolysis.[13]
Oxidation 3% H₂O₂, room temperatureTo evaluate the potential for oxidative degradation.[14]
Thermal Degradation Solid state, 60°C or higherTo determine the impact of heat on stability and potential for polymerization.
Photostability Exposure to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV and visible light.To assess light sensitivity and the potential for photolytic degradation or polymerization.[15][16]
Analytical Methodology: Stability-Indicating HPLC-UV Method

A stability-indicating analytical method is crucial for separating the intact this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique.

  • Objective: To develop a chromatographic method that resolves this compound from all significant degradation products.

  • Instrumentation: A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase can be critical for achieving good peak shape and separation.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 254 nm).

  • Procedure:

    • Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

    • Subject the solutions to the forced degradation conditions outlined in Table 2.

    • At specified time points, quench the degradation reactions if necessary (e.g., by neutralization).

    • Inject the samples onto the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.

Note on Analytical Challenges: Boronic acids can exhibit poor chromatographic behavior, including peak tailing and on-column degradation.[14] Method development may require screening different columns, mobile phase pHs, and additives to achieve satisfactory results.

Quantitative Data Presentation

Currently, there is a lack of publicly available quantitative stability data for this compound. The following table is a template that can be used to record and summarize experimental data from a forced degradation study.

Table 3: Template for Summarizing Quantitative Stability Data for this compound

Stress ConditionTime (hours)Temperature (°C)% this compound Remaining% Degradation Product 1% Degradation Product 2...
Control 0RT10000
0.1 M HCl 24RT
48RT
0.1 M NaOH 24RT
48RT
3% H₂O₂ 24RT
48RT
Thermal 2460
4860
Photolytic 24RT
48RT

Conclusion

This compound is a valuable synthetic reagent that requires careful handling and storage due to its inherent instability. The primary degradation pathways include protodeboronation, oxidation, and polymerization. To ensure the quality and reliability of this reagent, it is essential to store it under refrigerated, dry, and inert conditions, protected from light. For critical applications, conducting forced degradation studies coupled with a validated stability-indicating HPLC method is recommended to fully understand its stability profile and establish an appropriate shelf-life. The information and protocols provided in this guide serve as a comprehensive resource for researchers to effectively manage and utilize this compound in their work.

References

1-Phenylvinylboronic Acid: A Comprehensive Technical Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data for 1-Phenylvinylboronic acid (CAS RN: 14900-39-1). The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of the compound's properties and associated hazards. This guide is intended to supplement, not replace, formal safety training and institutional protocols.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior under various laboratory conditions.

PropertyValueReference
Molecular Formula C₈H₉BO₂[1]
Molecular Weight 147.97 g/mol [1]
Appearance White to off-white solid/powder[2]
Melting Point 125 °C (decomposes)[3]
Boiling Point 321.1 °C at 760 mmHg[4]
Density 1.09 g/cm³[4]
Flash Point 148 °C[4]
Vapor Pressure 0.000126 mmHg at 25°C[4]
Storage Temperature 2-8°C

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications and associated precautionary statements.

Hazard ClassGHS CategoryHazard StatementPrecautionary Statements (Prevention & Response)
Skin IrritationCategory 2H315: Causes skin irritationP264, P280, P302+P352, P332+P317, P362+P364
Eye IrritationCategory 2H319: Causes serious eye irritationP280, P305+P351+P338
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationP261, P271, P304+P340, P312

Signal Word: Warning[4]

The workflow for hazard identification and initial response is illustrated in the diagram below.

Hazard_Identification cluster_0 Hazard Identification cluster_1 Precautionary Actions Substance This compound Hazards Skin Irritation (H315) Eye Irritation (H319) Respiratory Irritation (H335) Substance->Hazards Leads to Prevention P261: Avoid breathing dust P264: Wash hands thoroughly P271: Use in well-ventilated area P280: Wear protective gear Hazards->Prevention Requires Response P302+P352: IF ON SKIN: Wash with water P304+P340: IF INHALED: Move to fresh air P305+P351+P338: IF IN EYES: Rinse with water Hazards->Response Requires

Hazard Identification and Precautionary Workflow

Toxicological Information

Detailed quantitative toxicological data for this compound is limited. Most available safety data sheets indicate that no specific acute toxicity data (LD50/LC50) has been determined for this compound. The provided oral LD50 for a related compound, Phenylboronic acid, is 740 mg/kg in rats.[5] This information should be used with caution as it does not directly apply to this compound.

Experimental Protocols: Safe Handling and Storage

Due to its hazardous nature and potential for air and moisture sensitivity, strict adherence to safe handling protocols is imperative.

Personal Protective Equipment (PPE)

The following diagram outlines the recommended PPE for handling this compound.

PPE_Workflow Start Handling this compound Engineering_Controls Work in a Fume Hood or Ventilated Enclosure Start->Engineering_Controls Eye_Face_Protection Wear Chemical Safety Goggles and/or Face Shield Engineering_Controls->Eye_Face_Protection Skin_Protection Wear a Lab Coat and Chemically Resistant Gloves Eye_Face_Protection->Skin_Protection Respiratory_Protection Use a NIOSH-approved Respirator if Dust is Generated Skin_Protection->Respiratory_Protection End Safe Handling Achieved Respiratory_Protection->End

Recommended Personal Protective Equipment (PPE)
General Handling Protocol

  • Preparation: Before handling, ensure that the work area, typically a fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Inert Atmosphere: For reactions sensitive to air or moisture, use of a glove box or Schlenk line is recommended.

  • Weighing: Weigh the compound in a ventilated enclosure or a balance with a draft shield to minimize dust inhalation.

  • Transfers: Use appropriate tools (spatulas, powder funnels) to transfer the solid. Avoid creating dust.

  • Cleaning: Clean up any spills promptly using appropriate methods (see Section 6). Decontaminate all equipment after use.

  • Handwashing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Storage Protocol

This compound is reported to be hygroscopic and potentially air-sensitive.[6][7] Proper storage is crucial to maintain its integrity and prevent degradation.

  • Container: Store in a tightly sealed, airtight container.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

  • Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] Recommended storage temperature is 2-8°C.

  • Desiccant: For hygroscopic materials, storing the container within a larger, sealed container with a desiccant can help prevent moisture absorption.[8][9]

First-Aid Measures

In the event of exposure, immediate action is necessary. The following flowchart details the appropriate first-aid measures.

First_Aid_Measures cluster_routes Routes of Exposure cluster_actions First-Aid Actions Exposure Exposure to this compound Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Inhalation_Action Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. Inhalation->Inhalation_Action Skin_Action Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. Skin_Contact->Skin_Action Eye_Action Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. Eye_Contact->Eye_Action Ingestion_Action Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Ingestion->Ingestion_Action

References

Technical Guide: Physical Properties of 1-Phenylvinylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylvinylboronic acid is an organoboron compound featuring a phenyl group and a vinyl group attached to a boronic acid moiety. Its unique structure makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental protocols and structured data to support its application in research and development.

Core Physical and Chemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below.

PropertyValueReference(s)
Chemical Name This compound[1]
Synonyms (1-Phenylethenyl)boronic acid, α-Phenyl vinylboronic acid[2][3]
CAS Number 14900-39-1[1][2]
Molecular Formula C₈H₉BO₂[1]
Molecular Weight 147.97 g/mol [1][2]
Appearance White to off-white crystalline solid[4]
Melting Point 125 °C (decomposes) 142-146 °C[2][3][5] [4]
Boiling Point Data not available; decomposes upon heating.
Solubility Moderately soluble in polar organic solvents such as methanol and DMSO. Sparingly soluble in non-polar hydrocarbons.[4]
Storage Store at 2-8°C in a tightly sealed container, protected from moisture and light.[2][4]

Note on Melting Point: Discrepancies in the reported melting point may be attributed to the purity of the sample or the rate of heating during analysis, as the compound is known to decompose.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Assignment
~3300 (broad)O-H stretching of the boronic acid
~3050Aromatic C-H stretching
~1600C=C stretching (aromatic and vinyl)
~1350B-O stretching
~1200-1000Boronic acid group vibrations
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule. Due to the nature of boronic acids to form anhydrides (boroxines), NMR spectra can sometimes be complex. Running spectra in solvents like methanol-d₄ can help break up these oligomeric species.

¹H NMR (Proton NMR):

  • ~7.3-7.5 ppm (m, 5H): Aromatic protons of the phenyl group.

  • ~5.8 ppm (s, 1H) and ~6.2 ppm (s, 1H): Vinyl protons.

  • ~8.0 ppm (s, 2H): Hydroxyl protons of the boronic acid (can be broad and may exchange with deuterium in deuterated solvents).

¹³C NMR (Carbon NMR):

  • ~128-135 ppm: Aromatic carbons.

  • ~125 ppm: Vinylic carbon not attached to boron.

  • The carbon attached to the boron atom may show a broad signal or be difficult to observe due to quadrupolar relaxation.

¹¹B NMR (Boron NMR):

  • The chemical shift is typically in the range of 28-30 ppm , characteristic of a trigonal planar boronic acid.[6]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rapid rate initially to approximately 20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. This range is reported as the melting point.

Infrared (IR) Spectroscopy (ATR or KBr Pellet)

Objective: To obtain the infrared spectrum of the compound to identify its functional groups.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Apparatus: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.[1]

  • Procedure: The anvil is pressed against the sample to ensure good contact with the crystal. A background spectrum of the clean, empty crystal is recorded. The sample spectrum is then collected.

  • Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H, ¹³C, and ¹¹B NMR spectra for structural verification.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR.

  • Apparatus: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure: The NMR tube is placed in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity. The desired NMR experiments (¹H, ¹³C, ¹¹B) are then run.

  • Data Analysis: The chemical shifts (δ), signal multiplicities, coupling constants (J), and integration values are analyzed to assign the signals to the respective nuclei in the molecule.

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the physical characterization of this compound.

Workflow for Physical Property Determination cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Output Sample This compound (Solid) MP Melting Point Apparatus Sample->MP Pack in capillary FTIR FT-IR Spectrometer Sample->FTIR Place on ATR crystal NMR NMR Spectrometer Sample->NMR Dissolve in deuterated solvent MP_Data Melting Range (°C) MP->MP_Data FTIR_Data IR Spectrum (cm⁻¹) FTIR->FTIR_Data NMR_Data NMR Spectra (ppm) NMR->NMR_Data

Caption: Workflow for determining the physical properties of this compound.

Key Spectroscopic Features of this compound cluster_groups Functional Groups cluster_signals Characteristic Spectroscopic Signals Molecule C₈H₉BO₂ Phenyl Phenyl Group (C₆H₅) Molecule->Phenyl Vinyl Vinyl Group (C=CH₂) Molecule->Vinyl BoronicAcid Boronic Acid (-B(OH)₂) Molecule->BoronicAcid Aromatic_Signals ¹H: ~7.3-7.5 ppm ¹³C: ~128-135 ppm IR: ~3050, ~1600 cm⁻¹ Phenyl->Aromatic_Signals Vinyl_Signals ¹H: ~5.8, ~6.2 ppm IR: ~1600 cm⁻¹ Vinyl->Vinyl_Signals Boronic_Signals ¹¹B: ~28-30 ppm IR: ~3300, ~1350 cm⁻¹ BoronicAcid->Boronic_Signals

Caption: Relationship between functional groups and spectroscopic signals.

References

The Solubility Profile of 1-Phenylvinylboronic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the solubility of active compounds is a cornerstone of successful experimental design, from reaction optimization to formulation. This technical guide provides a comprehensive overview of the solubility of 1-phenylvinylboronic acid, a versatile building block in organic synthesis.

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide extrapolates its expected solubility based on the well-studied behavior of analogous boronic acids, primarily phenylboronic acid. Furthermore, it provides detailed experimental protocols to enable researchers to determine precise solubility data for their specific applications.

Physicochemical Properties

This compound, with the chemical formula C₆H₅C=CH₂B(OH)₂, has a molecular weight of 147.97 g/mol .[1] It is a solid with a melting point of approximately 125 °C, at which it also begins to decompose.[2]

Expected Solubility in Organic Solvents

Based on the behavior of phenylboronic acid and its derivatives, this compound is expected to exhibit the following solubility characteristics:

  • High Solubility: In polar aprotic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone, 3-pentanone).[3][4]

  • Moderate Solubility: In chlorinated solvents like chloroform.[3][4]

  • Low to Very Low Solubility: In nonpolar hydrocarbon solvents such as methylcyclohexane.[3][4]

The esterification of boronic acids, for instance, by forming a pinacol ester, generally leads to a significant increase in solubility in organic solvents compared to the parent acid.[3][5]

It is important to note that the determination of solubility for boronic acids can be complicated by their tendency to undergo dehydration to form cyclic anhydrides known as boroxines.[4][6] This equilibrium is influenced by factors such as the solvent and the presence of substituents on the phenyl ring.[6]

Qualitative Solubility of Phenylboronic Acid (as a Proxy)

The following table summarizes the qualitative and, where available, quantitative solubility of phenylboronic acid in various organic solvents, which can serve as a useful reference.

SolventQualitative SolubilityMolar Fraction Solubility (x) at 298.15 K (25 °C)
ChloroformModerateData not readily available
3-PentanoneHighData not readily available
AcetoneHighData not readily available
Dipropyl etherHighData not readily available
MethylcyclohexaneVery LowData not readily available

This table is compiled based on information from studies on phenylboronic acid.[3][4][7][8]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, experimental determination is essential. The dynamic (synthetic) method is a commonly employed and reliable technique.

Dynamic Method for Solubility Determination

This method involves the visual or instrumental detection of the temperature at which a solid solute completely dissolves in a solvent upon controlled heating of a biphasic sample of known composition.

Materials and Equipment:

  • This compound

  • Selected organic solvents (high purity)

  • Analytical balance (accuracy ± 0.1 mg)

  • Glass test tube with a magnetic stirrer

  • Controlled heating and stirring system (e.g., oil bath with a magnetic stirrer hotplate)

  • Calibrated temperature probe (accuracy ± 0.03 K)

  • Luminance probe or other light intensity measurement device (optional, for increased accuracy)

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into a glass test tube to create a biphasic sample of known composition.

  • Heating and Stirring: Place the test tube in the heating system and begin stirring vigorously to ensure good mixing. Heat the sample at a slow, controlled rate (e.g., 0.3 K·h⁻¹).[6]

  • Equilibrium Point Determination: Observe the sample closely. The temperature at which the last solid particles disappear, resulting in a clear, homogenous solution, is recorded as the solid-liquid equilibrium point. The disappearance of turbidity can be determined visually or by measuring the change in light intensity using a luminance probe.[3][4]

  • Data Collection: Repeat the measurement for different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the dynamic method of solubility determination.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh_solute Weigh this compound mix Combine in Test Tube weigh_solute->mix weigh_solvent Weigh Organic Solvent weigh_solvent->mix heat_stir Heat and Stir at Controlled Rate mix->heat_stir Biphasic Sample observe Observe Disappearance of Turbidity heat_stir->observe record_temp Record Equilibrium Temperature observe->record_temp repeat_exp Repeat for Different Compositions record_temp->repeat_exp Single Data Point plot_curve Plot Solubility Curve repeat_exp->plot_curve

Caption: Workflow for the dynamic solubility determination method.

Applications in Research and Development

A thorough understanding of the solubility of this compound is critical for its effective use in various applications, including:

  • Suzuki-Miyaura Cross-Coupling Reactions: The choice of solvent is crucial for reaction kinetics, yield, and purification of biaryl products.

  • Other Organic Syntheses: Including halogenation, Liebeskind-Srogl cross-coupling, and enantioselective hydrogenation.

  • Drug Formulation: Solubility data is fundamental for developing suitable delivery systems for active pharmaceutical ingredients.

By leveraging the information and protocols in this guide, researchers can confidently work with this compound and optimize their experimental outcomes.

References

An In-depth Technical Guide: The Discovery and History of 1-Phenylvinylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the discovery and history of 1-Phenylvinylboronic acid for researchers, scientists, and drug development professionals.

Introduction

Boronic acids, organic compounds bearing a C–B bond and two hydroxyl groups (R-B(OH)₂), are a cornerstone of modern organic synthesis.[1] Their stability, low toxicity, and versatile reactivity have made them indispensable reagents, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Among the vast family of boronic acids, vinylboronic acids are particularly valuable as they allow for the introduction of alkenyl fragments. This guide focuses on a key member of this subclass: this compound, also known as α-styrylboronic acid. We will delve into its discovery, the evolution of its synthesis, and its applications, providing a technical overview for professionals in chemical research and development.

The Genesis of Boronic Acids: A Historical Prelude

The journey of boronic acids began in 1860 when Edward Frankland reported the first synthesis and isolation of ethylboronic acid.[1] However, it was the development of practical synthetic routes for arylboronic acids in the early 1930s by Johnson and coworkers that set the stage for their widespread use.[3] These early methods typically involved the reaction of organometallic reagents, such as Grignard reagents (organomagnesium halides), with borate esters at low temperatures, followed by hydrolysis to yield the desired boronic acid.[2][3] This fundamental approach laid the groundwork for the eventual synthesis of more complex structures like this compound.

Discovery and Synthesis of this compound

While the exact first report of this compound is not prominently documented as a singular discovery, its synthesis logically followed the established principles for creating C-B bonds. The primary challenge lies in controlling the regioselectivity to place the boron atom on the α-carbon of the styrene moiety. Over the years, several distinct strategies have emerged and been refined.

Key Synthetic Methodologies

The preparation of this compound and its valuable ester derivatives (e.g., pinacol esters) has evolved from classical organometallic routes to sophisticated transition-metal-catalyzed reactions.

  • Grignard Reagent-Based Synthesis : This is the classical and most direct extension of early arylboronic acid synthesis. It involves the reaction of a 1-phenylvinyl Grignard reagent with a trialkyl borate, such as trimethyl borate or tri-n-butyl borate, followed by acidic workup.[2][3] The main challenge of this route is the preparation and handling of the requisite vinyl Grignard reagent, which can be unstable.

  • Hydroboration of Phenylacetylene : The addition of a boron-hydride bond across the triple bond of phenylacetylene is a powerful method for generating styrylboronic acids. The key to synthesizing the desired 1-phenyl (or α) isomer is overcoming the typical preference for anti-Markovnikov addition, which yields the (E)-2-phenylvinyl (or β) isomer. This is often achieved through the use of specific catalysts or hydroboration reagents.

  • Transition Metal-Catalyzed Cross-Coupling (Miyaura Borylation) : The Miyaura borylation reaction has become a dominant method for synthesizing boronic esters.[1] This approach involves the palladium-catalyzed cross-coupling of a suitable vinyl halide or triflate with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[4] This method offers excellent functional group tolerance and control.

  • Boron-Wittig Reaction : A more recent and elegant strategy is the "boron-Wittig" reaction.[5] This method utilizes a geminal bis(pinacolboronate) reagent which, upon lithiation, reacts with an aldehyde (in this case, benzaldehyde) to furnish the corresponding vinyl boronate ester with high stereoselectivity.[5]

Quantitative Data and Physical Properties

The fundamental properties of this compound are summarized below.

PropertyValueReference
CAS Number 14900-39-1[6][7]
Molecular Formula C₈H₉BO₂[6][7]
Molecular Weight 147.97 g/mol [6]
Appearance White to off-white solid[8]
Melting Point 125 °C (decomposes)
Synonyms (1-Phenylethenyl)boronic acid, α-Phenyl vinylboronic acid[7]

Comparison of Synthetic Routes

MethodStarting MaterialsKey Reagents/CatalystTypical YieldAdvantagesDisadvantages
Grignard Route 1-Bromo-1-phenylethene, Mg, Trialkyl borateMg, B(OR)₃ModerateConceptually simple, uses inexpensive reagents.Grignard reagent can be difficult to prepare/handle.
Hydroboration Phenylacetylene, Borane reagente.g., Catecholborane, HBpin; Rh or Ir catalystGood to ExcellentAtom economical, direct from a simple alkyne.Requires careful control of regioselectivity.
Miyaura Borylation 1-Bromo-1-phenylethene, B₂pin₂Pd catalyst (e.g., PdCl₂(dppf)), Base (e.g., KOAc)HighExcellent functional group tolerance, high yields.Requires pre-functionalized starting material.
Boron-Wittig Benzaldehyde, Bis(boryl)methaneBuLi, CH₂(Bpin)₂HighAccess from readily available aldehydes.[5]Requires specialized bis(boronate) reagents.

Detailed Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction (Conceptual)

This protocol is a generalized procedure based on the classical synthesis of arylboronic acids.[2][9]

  • Grignard Reagent Formation : In a flame-dried, three-necked flask under an inert atmosphere (Argon), magnesium turnings are suspended in anhydrous diethyl ether or THF. A solution of 1-bromo-1-phenylethene in the same solvent is added dropwise to initiate the formation of the Grignard reagent, (1-phenylvinyl)magnesium bromide. Gentle heating may be required for initiation.

  • Borylation : The solution of the Grignard reagent is cooled to -78 °C. A solution of trimethyl borate in anhydrous THF is then added slowly, maintaining the low temperature to prevent over-addition of the Grignard reagent to the boron center.

  • Hydrolysis : After stirring for several hours, the reaction is quenched by the slow addition of aqueous acid (e.g., 1 M HCl) at 0 °C.

  • Isolation : The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound, which can be purified by recrystallization.

Protocol 2: Synthesis via Miyaura Borylation (Pinacol Ester)

This protocol is adapted from established procedures for the palladium-catalyzed borylation of vinyl halides.[4]

  • Reaction Setup : To a dry Schlenk flask are added 1-bromo-1-phenylethene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (3 mol %).

  • Solvent Addition : Anhydrous solvent, such as dioxane or toluene, is added, and the flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • Reaction : The mixture is heated to 80-100 °C and stirred for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Workup and Purification : The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by flash column chromatography on silica gel to afford the this compound pinacol ester.

Visualized Workflows and Pathways

G cluster_0 Grignard-Based Synthesis A Phenylvinyl Halide (Ph-C(Br)=CH₂) C Grignard Reagent (Ph-C(MgBr)=CH₂) A->C + Mg B Trialkyl Borate (B(OR)₃) D Boronate Ester Intermediate B:e->D C->D:w + B(OR)₃ @ -78°C E This compound (Ph-C(B(OH)₂)=CH₂) D->E + H₃O⁺ (Hydrolysis)

Caption: Classical Grignard route to this compound.

G cluster_1 Hydroboration of Phenylacetylene cluster_path1 Markovnikov Addition cluster_path2 Anti-Markovnikov Addition Start Phenylacetylene P1 Rh/Ir Catalyst Start->P1 P2 Uncatalyzed or other catalysts Start->P2 HBpin HBpin HBpin->P1 HBpin->P2 R1 1-Phenylvinylboronic Ester (α-product) P1->R1 R2 (E)-2-Phenylvinylboronic Ester (β-product) P2->R2 G cluster_2 Miyaura Borylation Catalytic Cycle Pd0 Pd(0)L₂ Int1 Oxidative Addition Pd0->Int1 Pd_Complex R-Pd(II)-X(L₂) Int1->Pd_Complex Int2 Transmetalation Pd_Complex->Int2 Pd_Bpin R-Pd(II)-Bpin(L₂) Int2->Pd_Bpin Int3 Reductive Elimination Pd_Bpin->Int3 Int3->Pd0 Catalyst Regeneration Product R-Bpin Int3->Product RX Ph-C(X)=CH₂ RX->Int1 B2pin2 B₂pin₂ B2pin2->Int2

References

A Technical Guide to 1-Phenylvinylboronic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-phenylvinylboronic acid, a versatile building block in modern organic synthesis, with a particular focus on its relevance to drug discovery and development. This guide covers its commercial availability, detailed experimental protocols for its synthesis and purification, and its application in key reactions, such as the Suzuki-Miyaura cross-coupling, for the preparation of pharmacologically active compounds.

Commercial Availability and Supplier Information

This compound (CAS No. 14900-39-1) is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities, with options for bulk and custom synthesis available upon inquiry. Purity levels generally range from 95% to over 98%, which is suitable for most research and development applications. For large-scale synthesis, it is advisable to request certificates of analysis from suppliers to ensure consistency and quality.

SupplierTypical PurityAvailable QuantitiesNotes
Sigma-Aldrich (Merck) ≥95%[1]Grams to bulk inquiryAlso offers related compounds and reagents for cross-coupling reactions.
Combi-Blocks >97%Grams to kilogramsProvides a range of boronic acid derivatives.
TCI America >98% (TLC)Grams to kilogramsOffers various grades for different research needs.
Oakwood Chemical 95-98%Grams to kilogramsSpecializes in fluorine and boron-containing compounds.
Chem-Impex International >97%Grams to bulk inquiryProvides a wide array of building blocks for drug discovery.

Physicochemical Properties and Analytical Data

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and for the interpretation of analytical data.

PropertyValueReference
Molecular Formula C₈H₉BO₂
Molecular Weight 147.97 g/mol
Appearance White to off-white solid
Melting Point 125 °C (decomposes)
Solubility Soluble in methanol, DMSO, and other polar organic solvents.
Storage 2-8°C, under inert atmosphere

Analytical Data:

  • ¹H NMR: Spectral data is available from various suppliers and in the literature.[2] Key signals include the vinyl protons and the aromatic protons of the phenyl group.

  • ¹¹B NMR: This technique is useful for characterizing the boron center and monitoring reactions.[3]

  • HPLC: High-performance liquid chromatography is a standard method for assessing the purity of this compound.

  • Certificate of Analysis (CoA): A CoA from the supplier will provide detailed information on the purity, identity, and physical properties of a specific batch. While a specific CoA for this compound is not publicly available, a typical CoA for a boronic acid would include the results of these analytical tests.

Synthesis and Purification Protocols

While this compound is commercially available, in-house synthesis may be required for specific research purposes or large-scale production. The following protocols provide detailed methodologies for its preparation and purification.

Synthesis of this compound from Phenylacetylene

This two-step procedure involves the hydroboration of phenylacetylene followed by hydrolysis of the resulting boronate ester.

Experimental Workflow for Synthesis

cluster_synthesis Synthesis of this compound Phenylacetylene Phenylacetylene Hydroboration Hydroboration (e.g., with a catalyst) Phenylacetylene->Hydroboration Pinacolborane Pinacolborane Pinacolborane->Hydroboration Intermediate This compound pinacol ester Hydroboration->Intermediate Hydrolysis Hydrolysis (e.g., with aqueous acid) Intermediate->Hydrolysis Product Crude this compound Hydrolysis->Product

A generalized workflow for the synthesis of this compound.

Detailed Protocol:

  • Hydroboration: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), dissolve phenylacetylene (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath. To this solution, add pinacolborane (1.1 eq) dropwise. If required, add a suitable catalyst (e.g., a rhodium or iridium complex) to control regioselectivity. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Hydrolysis: Upon completion of the hydroboration, cool the reaction mixture back to 0 °C. Slowly add an aqueous solution of a mild acid (e.g., 1 M HCl) to hydrolyze the pinacol ester. Stir vigorously for 1-2 hours.

  • Work-up: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield the crude this compound as a solid.

Purification by Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[4][5][6][7][8] The choice of solvent is critical for successful purification.

Experimental Workflow for Purification

cluster_purification Purification by Recrystallization Crude_Product Crude this compound Dissolution Dissolve in minimum hot solvent Crude_Product->Dissolution Cooling Slow cooling to induce crystallization Dissolution->Cooling Filtration Vacuum filtration to collect crystals Cooling->Filtration Drying Drying under vacuum Filtration->Drying Pure_Product Pure this compound Drying->Pure_Product

A standard workflow for the purification of this compound.

Detailed Protocol:

  • Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., water, hexane, toluene, ethyl acetate/hexane mixtures) to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If colored impurities are present, add a small amount of activated charcoal to the hot solution and heat for a few minutes.

  • Hot Filtration (if necessary): If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization. Slow cooling is crucial for the formation of pure crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Applications in Drug Discovery and Development

This compound is a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[9][10][11][12][13] this compound serves as an excellent coupling partner to introduce a styrenyl moiety into a wide range of molecular scaffolds. This is particularly useful in the synthesis of kinase inhibitors and other biologically active compounds.[14][15][16]

General Suzuki-Miyaura Coupling Protocol:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired styrenyl-substituted compound.

Role in Kinase Inhibitor Synthesis and Signaling Pathway Modulation

Many small molecule kinase inhibitors feature a styrenyl group, which can be crucial for binding to the kinase active site. This compound provides a direct route to introduce this important pharmacophore. Furthermore, boronic acids themselves have been investigated as inhibitors of various enzymes. Phenylboronic acid has been shown to inhibit the migration of prostate cancer cells by affecting the Rho family of GTP-binding proteins and their downstream targets. This suggests that compounds derived from this compound may also modulate key signaling pathways involved in cell proliferation and migration.

Rho GTPase Signaling Pathway

cluster_pathway Simplified Rho GTPase Signaling Pathway Extracellular_Signals Extracellular Signals (e.g., Growth Factors) Receptor Receptor Tyrosine Kinase Extracellular_Signals->Receptor Rho_GTPases Rho GTPases (RhoA, Rac1, Cdc42) Receptor->Rho_GTPases Activation ROCK ROCK Rho_GTPases->ROCK MLC_Phosphorylation Myosin Light Chain Phosphorylation ROCK->MLC_Phosphorylation Actomyosin_Contractility Actomyosin Contractility & Stress Fiber Formation MLC_Phosphorylation->Actomyosin_Contractility Cell_Migration Cell Migration Actomyosin_Contractility->Cell_Migration PBA_Inhibition Phenylboronic Acid (and derivatives) Inhibition PBA_Inhibition->Rho_GTPases Inhibits activity

Phenylboronic acid can inhibit key proteins in the Rho GTPase pathway.

This inhibition of the Rho GTPase signaling pathway by phenylboronic acid derivatives highlights the potential for developing novel anti-cancer therapeutics that target cell migration and metastasis.

Conclusion

This compound is a commercially accessible and highly versatile reagent with significant applications in the field of drug discovery and development. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of complex molecular architectures, particularly those found in kinase inhibitors. Furthermore, the inherent biological activity of the boronic acid moiety itself presents opportunities for the design of novel therapeutics that can modulate key cellular signaling pathways. This guide provides researchers and scientists with the essential technical information required to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.

References

Purity Requirements for 1-Phenylvinylboronic Acid in Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylvinylboronic acid is a versatile and pivotal reagent in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its application is extensive in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The purity of this compound is a critical determinant of the success, reproducibility, and efficiency of these synthetic transformations. This technical guide provides a comprehensive overview of the purity requirements for this compound, detailing the impact of impurities, methods for purification and analysis, and its application in pharmaceutical synthesis.

The Critical Role of Purity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The efficacy of this reaction is highly dependent on the quality of the boronic acid used.[1] Impurities present in this compound can have several detrimental effects on the reaction:

  • Catalyst Poisoning: Contaminants can deactivate the palladium catalyst, leading to reduced reaction rates or complete reaction failure.

  • Side Reactions: Impurities can participate in unwanted side reactions, resulting in the formation of byproducts that complicate the purification of the desired product and lower the overall yield.

  • Reproducibility Issues: Lot-to-lot variations in the purity of the boronic acid can lead to inconsistent reaction outcomes, which is a significant challenge in process development and manufacturing.

For these reasons, the use of high-purity this compound is essential to ensure a clean reaction profile, simplify downstream processing, and obtain a high yield of the target molecule.

Purity Specifications and Common Impurities

Commercially available this compound is typically offered in purities ranging from 95% to over 98%. While a specific quantitative correlation between purity percentage and reaction yield is not extensively documented in publicly available literature, it is a well-established principle in process chemistry that higher purity starting materials lead to more efficient and reproducible reactions.

Potential impurities in this compound can arise from its synthesis or degradation upon storage. Common impurities may include:

  • Boronic Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic trimers known as boroxines. While boroxines can sometimes be active in Suzuki-Miyaura coupling, their presence represents a deviation from the defined stoichiometry and can affect reaction kinetics.

  • Starting Materials and Byproducts from Synthesis: Residual starting materials and byproducts from the manufacturing process can be present. For example, in syntheses involving Grignard reagents and borate esters, unreacted Grignard reagent or other organometallic species can be impurities.

  • Oxidation and Protodeboronation Products: Boronic acids are susceptible to oxidation and protodeboronation (cleavage of the C-B bond). These degradation pathways can be influenced by storage conditions such as exposure to air, moisture, and light.

Table 1: Commercially Available Purity Grades of this compound
Purity GradeTypical Application
95%General purpose, initial screening
≥97%Process development, scale-up
≥98%cGMP synthesis, manufacturing of APIs

Experimental Protocols

Purification of this compound by Recrystallization

Recrystallization is a primary technique for purifying solid organic compounds like this compound. The choice of solvent is crucial for effective purification.

Protocol for Recrystallization:

  • Solvent Selection: A suitable solvent or solvent system is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common solvent system for the recrystallization of arylboronic acids is a mixture of a polar solvent (e.g., ethyl acetate, acetone) and a non-polar solvent (e.g., hexanes, heptane).

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent (or the more polar solvent of a binary system) to form a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If a binary solvent system is used, the non-polar solvent can be added slowly to the hot solution until turbidity persists, followed by the addition of a few drops of the hot polar solvent to redissolve the solid. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Analytical Methods for Purity Assessment

Accurate determination of the purity of this compound is essential. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are two powerful techniques for this purpose.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and selective method for detecting and quantifying impurities.

Illustrative HPLC Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV detection at a wavelength where this compound and its potential impurities have significant absorbance (e.g., 254 nm).

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

2. Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine purity without the need for a reference standard of the analyte itself.

Illustrative ¹H-qNMR Protocol:

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: An accurately weighed amount of this compound and the internal standard are dissolved in a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: A ¹H NMR spectrum is acquired with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Calculation: The purity of this compound is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.

Application in Drug Synthesis: The Case of Bexarotene

Bexarotene is a retinoid X receptor (RXR) agonist used in the treatment of cutaneous T-cell lymphoma. While the commercial synthesis of Bexarotene may vary, its structure lends itself to a convergent synthesis strategy involving a Suzuki-Miyaura coupling. A key step could involve the coupling of a vinylboronic acid derivative with an aryl halide. The following logical workflow illustrates how a high-purity vinylboronic acid is critical in such a synthesis.

Bexarotene_Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reaction Key Synthetic Step cluster_process Downstream Processing cluster_final_product Final Product Aryl_Halide Aryl Halide Intermediate Suzuki_Coupling Suzuki-Miyaura Coupling Aryl_Halide->Suzuki_Coupling Vinylboronic_Acid This compound (High Purity) Vinylboronic_Acid->Suzuki_Coupling Workup Reaction Work-up Suzuki_Coupling->Workup Pd Catalyst, Base Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Bexarotene Bexarotene API Purification->Bexarotene

Caption: Logical workflow for the synthesis of Bexarotene via Suzuki-Miyaura coupling.

In this workflow, the high purity of the this compound is paramount to ensure a high yield and purity of the coupled product, which simplifies the subsequent purification steps to obtain the final Bexarotene API.

Conclusion

The purity of this compound is a critical parameter that significantly influences the outcome of synthetic reactions, particularly the widely used Suzuki-Miyaura coupling. For researchers, scientists, and drug development professionals, a thorough understanding of the potential impurities, appropriate purification techniques like recrystallization, and robust analytical methods such as HPLC and qNMR for purity determination is essential. By ensuring the use of high-purity this compound, the efficiency, reproducibility, and scalability of synthetic processes for the preparation of valuable organic molecules and active pharmaceutical ingredients can be greatly enhanced.

References

In-depth Technical Guide: Formation of 1-Phenylvinylboronic Acid Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylvinylboronic acid is a key building block in modern organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions. A fundamental and often spontaneous transformation of this compound is its dehydration to form the cyclic trimer, 2,4,6-tris(1-phenylvinyl)boroxine, also known as this compound anhydride. This guide provides a detailed technical overview of the formation of this boroxine, delineating the core chemical principles, offering detailed experimental protocols, presenting relevant quantitative data, and illustrating key processes through diagrams. A thorough understanding of this equilibrium is paramount for the effective storage, handling, and application of this compound in research and pharmaceutical development.

Core Principles of Boroxine Formation

The conversion of a boronic acid to its corresponding boroxine is a reversible intermolecular dehydration reaction. Three molecules of the boronic acid condense to form a six-membered ring with alternating boron and oxygen atoms, releasing three molecules of water.

3 C₆H₅(CH₂=C)B(OH)₂ ⇌ [C₆H₅(CH₂=C)BO]₃ + 3 H₂O

This equilibrium is dynamic and is influenced by several key factors:

  • Temperature: Boroxine formation is an entropically driven process due to the release of water molecules.[1][2] Consequently, elevated temperatures favor the formation of the anhydride.

  • Solvent: The solvent environment is critical. Anhydrous, non-polar solvents facilitate the removal of water, shifting the equilibrium towards the boroxine. In contrast, the presence of water or protic solvents promotes the hydrolysis of the boroxine back to the boronic acid.[2]

  • Concentration: Le Châtelier's principle dictates that higher concentrations of the boronic acid will favor the formation of the trimeric anhydride.

  • Substituent Effects: The electronic properties of the substituents on the phenyl ring can influence the stability of the boroxine. Electron-donating groups have been shown to support the formation of arylboroxines.[1][2]

Quantitative Data

While specific thermodynamic parameters for the this compound to boroxine equilibrium are not extensively documented, the data for various para-substituted phenylboronic acids in chloroform-d at 298 K offer valuable insights into the general trends of this transformation.

Table 1: Thermodynamic Parameters for the Formation of Tris(4-substituted phenyl)boroxines

Substituent (R)Equilibrium Constant (Keq, M⁻²)Gibbs Free Energy (ΔG, kcal/mol)Enthalpy (ΔH, kcal/mol)Entropy Term (TΔS, kcal/mol)
OCH₃0.85-0.097.37.4
CH₃0.540.367.97.5
H0.320.678.27.5
F0.151.18.87.7
Cl0.131.28.97.7
CF₃0.041.99.87.9

This data is illustrative of the general thermodynamic trends for arylboroxine formation and highlights the endothermic and entropically driven nature of the reaction.[2]

Experimental Protocols

The synthesis of this compound anhydride is predicated on the efficient removal of water from the boronic acid precursor. The following protocols are based on established methods for the dehydration of boronic acids.

Method 1: Thermal Dehydration in an Anhydrous Solvent

This method relies on heat to drive off water in a non-polar solvent.

  • Materials:

    • This compound

    • Anhydrous toluene

    • Round-bottom flask

    • Reflux condenser

    • Inert gas supply (Nitrogen or Argon)

    • Heating mantle

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add this compound.

    • Add anhydrous toluene to dissolve the boronic acid.

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 110 °C for toluene).

    • Maintain reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography or by observing the cessation of water evolution.

    • After cooling to room temperature, remove the solvent under reduced pressure to yield 2,4,6-tris(1-phenylvinyl)boroxine, which is typically a solid.

  • Yield: This method can provide near-quantitative yields.

Method 2: Azeotropic Dehydration

This is a highly efficient method that utilizes a Dean-Stark apparatus to physically remove water from the reaction mixture.

  • Materials:

    • This compound

    • Toluene or Benzene

    • Round-bottom flask

    • Dean-Stark apparatus

    • Reflux condenser

    • Heating mantle

  • Procedure:

    • Charge a round-bottom flask with this compound and toluene.

    • Assemble the Dean-Stark apparatus and reflux condenser.

    • Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap.

    • Continue the reflux until no more water is collected in the trap.

    • Allow the reaction to cool to room temperature.

    • Remove the solvent via rotary evaporation to obtain the solid this compound anhydride.

  • Yield: This method is very effective and typically results in high to quantitative yields.

Visualization of Key Processes

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound anhydride.

synthesis_workflow cluster_synthesis Synthesis cluster_characterization Characterization start This compound method1 Thermal Dehydration start->method1 method2 Azeotropic Dehydration start->method2 product 2,4,6-Tris(1-phenylvinyl)boroxine method1->product method2->product ir IR Spectroscopy product->ir nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) ir->nmr ms Mass Spectrometry nmr->ms

Workflow for this compound Anhydride Formation.
Reaction Pathway: Stepwise Dehydration

The formation of the boroxine ring is believed to occur through a stepwise intermolecular condensation mechanism.

reaction_pathway A 3 x R-B(OH)₂ B Dimeric Intermediate + H₂O A->B -H₂O C 2,4,6-Tris(1-phenylvinyl)boroxine + 2 H₂O B->C -2H₂O

Simplified Reaction Pathway for Boroxine Formation.

Characterization of this compound Anhydride

Confirmation of the conversion of the boronic acid to its anhydride can be achieved through standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The most definitive evidence for anhydride formation is the disappearance of the broad O-H stretching vibration of the boronic acid (typically found between 3200-3600 cm⁻¹). The spectrum of the boroxine will be dominated by C-H, C=C, and B-O stretching frequencies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show signals corresponding to the phenyl and vinyl protons. A key indicator of complete conversion is the absence of the broad, exchangeable proton signal from the B(OH)₂ groups.

    • ¹³C NMR: The spectrum will display the expected signals for the aromatic and vinyl carbons.

    • ¹¹B NMR: A characteristic shift in the ¹¹B NMR spectrum is expected upon trimerization. Phenylboronic acid typically exhibits a broad signal around 30 ppm, and the corresponding boroxine will have a distinct chemical shift in a similar region.

  • Mass Spectrometry (MS): The mass spectrum of the anhydride will show a molecular ion peak corresponding to the trimeric structure, [C₆H₅(CH₂=C)BO]₃.

Conclusion

The formation of this compound anhydride is a fundamental and reversible dehydration process. For professionals in drug discovery and development, a robust understanding of the factors governing this equilibrium—namely temperature, solvent, and concentration—is crucial for the consistent and effective use of this compound. The experimental protocols and characterization data provided in this guide offer a solid framework for the synthesis and verification of this important boroxine derivative.

References

Methodological & Application

Application Notes and Protocols for 1-Phenylvinylboronic Acid Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 1-phenylvinylboronic acid. This versatile building block allows for the efficient synthesis of substituted styrenes, which are valuable intermediates in the preparation of pharmaceuticals, agrochemicals, and advanced materials.

Introduction to this compound in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organic halide or triflate.[1][2] this compound is a particularly useful reagent in this reaction, as it provides a direct route to the synthesis of α-phenyl styrenes. The reaction generally proceeds under mild conditions and exhibits broad functional group tolerance.[2]

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity in the coupling of this compound with various aryl halides. Modern bulky and electron-rich phosphine ligands have shown particular efficacy in facilitating the coupling of challenging substrates, including electron-rich or sterically hindered aryl chlorides.

Catalytic Cycle and Experimental Workflow

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.[1] The base plays a critical role in the transmetalation step by activating the boronic acid.[3]

A general experimental workflow for the Suzuki-Miyaura coupling of this compound is depicted below.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide, This compound, and Base catalyst Add Palladium Pre-catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Progress (TLC, GC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up and Extraction cool->extract purify Column Chromatography or Recrystallization extract->purify product Purified Product purify->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling of this compound.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl halides under different reaction conditions.

Coupling with Aryl Bromides
EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001295
24-BromotoluenePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cs₂CO₃ (2)Dioxane801692
31-Bromo-4-nitrobenzenePd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O90888
42-BromopyridinePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (3)THF702485
51-Bromo-2,4-difluorobenzenePdCl₂(dppf) (3)-K₃PO₄ (2)1,4-Dioxane1001290
Coupling with Aryl Chlorides

The coupling of aryl chlorides is generally more challenging. The use of bulky, electron-rich phosphine ligands is often necessary to achieve high yields.[4]

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
14-ChloroacetophenonePd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O1101891
24-ChlorotoluenePd₂(dba)₃ (2)XPhos (5)CsF (2)t-BuOH1002487
31-Chloro-4-nitrobenzenePd(OAc)₂ (3)CataCXium A (6)K₂CO₃ (2)Toluene1101685
42-ChloropyridinePd-PEPPSI-IPr (3)-K₂CO₃ (3)n-Butanol1002482
5ChlorobenzenePd(OAc)₂ (2)DavePhos (4)K₃PO₄ (2)Dioxane1102078

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (4 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk tube, add the aryl bromide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene and water to the Schlenk tube.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted styrene.

Protocol for the Coupling of an Aryl Chloride

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • Follow the general procedure as described in section 4.1, substituting the aryl bromide with the aryl chloride and using the specified reagents.

  • Heat the reaction mixture to 110 °C.

  • The reaction time may need to be extended for less reactive aryl chlorides; monitor the reaction progress accordingly.

  • Follow the same work-up and purification procedure as described in section 4.1.

Signaling Pathways and Logical Relationships

The success of the Suzuki-Miyaura coupling is dependent on the interplay of several factors. The following diagram illustrates the key relationships influencing the reaction outcome.

Suzuki_Factors cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions ArylHalide Aryl Halide (I > Br > Cl) Outcome Reaction Outcome (Yield, Selectivity, Rate) ArylHalide->Outcome Reactivity BoronicAcid This compound BoronicAcid->Outcome Pd_Source Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) Pd_Source->Outcome Activity Ligand Ligand (e.g., SPhos, P(t-Bu)₃) Ligand->Outcome Sterics & Electronics Base Base (e.g., K₃PO₄, Cs₂CO₃) Base->Outcome Activation Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Outcome Solubility & Polarity Temperature Temperature Temperature->Outcome Kinetics

Caption: Key factors influencing the outcome of the Suzuki-Miyaura coupling reaction.

Conclusion

The Suzuki-Miyaura coupling of this compound is a robust and versatile method for the synthesis of substituted styrenes. The selection of an appropriate catalytic system, particularly the choice of a bulky and electron-rich phosphine ligand, is critical for achieving high yields, especially with challenging aryl chloride substrates. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient preparation of a wide range of valuable compounds.

References

Application Notes and Protocols for the Synthesis of Substituted Styrenes using Vinylboronic Acid Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted styrenes are pivotal building blocks in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the formation of carbon-carbon bonds, enabling the efficient synthesis of these valuable compounds. While 1-phenylvinylboronic acid can be conceptualized as a reactant, its inherent instability poses significant challenges for practical laboratory use. A more robust and widely adopted approach involves the use of stable vinylboronic acid surrogates, such as potassium vinyltrifluoroborate, which is an air- and moisture-stable solid that is easy to handle and store.[1][2]

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura coupling of aryl and heteroaryl halides with potassium vinyltrifluoroborate to yield a diverse range of substituted styrenes.

Reaction Principle

The core of this synthetic strategy is the palladium-catalyzed cross-coupling of an aryl or heteroaryl halide with potassium vinyltrifluoroborate in the presence of a suitable base. The general transformation is depicted below:

Scheme 1: General Suzuki-Miyaura Coupling for Styrene Synthesis

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow for Styrene Synthesis

experimental_workflow start Start reagents Combine Aryl Halide, Potassium Vinyltrifluoroborate, & Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent System catalyst->solvent reaction Heat and Stir Reaction Mixture (Monitor by TLC/GC) solvent->reaction workup Cool, Dilute with Organic Solvent, Wash with Water and Brine reaction->workup purification Dry, Concentrate, and Purify by Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

Caption: General workflow for styrene synthesis.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 1-Phenylvinylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction has become indispensable in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science. 1-Phenylvinylboronic acid is a versatile building block in these reactions, serving as a precursor for the introduction of a styrenyl moiety. This structural motif is present in a variety of biologically active compounds and advanced materials.

These application notes provide detailed protocols and quantitative data for the palladium-catalyzed cross-coupling of this compound and its derivatives with aryl and heteroaryl halides. The information is intended to guide researchers in optimizing reaction conditions and applying this methodology to the synthesis of target molecules in drug discovery and development. Boronic acids and their derivatives are widely used as building blocks in the synthesis of bioactive molecules.[1][2][3]

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 pd2_halide Ar-Pd(II)L2-X pd0->pd2_halide Oxidative Addition (Ar-X) pd2_boronate Ar-Pd(II)L2-R' pd2_halide->pd2_boronate Transmetalation (R'-B(OR)2 + Base) product Ar-R' pd2_boronate->product Reductive Elimination product->pd0 aryl_halide Aryl Halide (Ar-X) boronic_acid This compound (R'-B(OH)2) base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura coupling of this compound derivatives with various aryl halides. The data highlights the effects of different catalysts, ligands, bases, and solvents on the reaction outcome.

Table 1: Optimization of Suzuki-Miyaura Coupling of (E)-2-Phenylethenylboronic Acid Pinacol Ester with 4-Chloroanisole [6]

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (1.5)Toluene/H₂O9045
2Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (1.5)Toluene/H₂O9065
3Pd(OAc)₂ (2)RuPhos (4)K₂CO₃ (1.5)Toluene/H₂O9068
4Pd(OAc)₂ (2)RuPhos (4)K₂CO₃ (1.5)DMF9074

Table 2: Substrate Scope for the Suzuki-Miyaura Coupling of (E)-2-Phenylethenylboronic Acid Pinacol Ester with Aryl Chlorides [6]

EntryAryl ChlorideProductYield (%)
14-Chloroanisole(E)-4-methoxystilbene74
24-Chlorotoluene(E)-4-methylstilbene95
32-Chlorotoluene(E)-2-methylstilbene91
44-Chlorobenzotrifluoride(E)-4-(trifluoromethyl)stilbene100
51-Chloro-4-(tert-butyl)benzene(E)-4-(tert-butyl)stilbene98

Table 3: Substrate Scope for the Suzuki-Miyaura Coupling of (E)-2-Phenylethenylboronic Acid Pinacol Ester with Aryl Bromides [7]

EntryAryl BromideProductYield (%)
14-Bromoanisole(E)-4-methoxystilbene85
24-Bromotoluene(E)-4-methylstilbene82
33-Bromotoluene(E)-3-methylstilbene75
42-Bromotoluene(E)-2-methylstilbene68
54-Bromobenzonitrile(E)-4-cyanostilbene78
61-Bromo-4-(trifluoromethyl)benzene(E)-4-(trifluoromethyl)stilbene88
71-Bromo-4-fluorobenzene(E)-4-fluorostilbene71
81-Bromo-4-nitrobenzene(E)-4-nitrostilbene65

Experimental Protocols

The following are detailed experimental protocols for the palladium-catalyzed cross-coupling of this compound derivatives with aryl halides.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of (E)-2-Phenylethenylboronic Acid Pinacol Ester with Aryl Chlorides[6]

experimental_workflow start Start reagents Combine aryl chloride (1.0 equiv), (E)-2-phenylethenylboronic acid pinacol ester (1.5 equiv), Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and K₂CO₃ (1.5 equiv) in a reaction vessel. start->reagents solvent Add DMF. reagents->solvent degas Degas the mixture (e.g., by bubbling with argon for 15 min). solvent->degas reaction Heat the reaction mixture at 90 °C with stirring for the specified time. degas->reaction workup Cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate). Wash with water and brine. reaction->workup purification Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography on silica gel. workup->purification end End purification->end

Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl chloride (1.0 equiv)

  • (E)-2-Phenylethenylboronic acid pinacol ester (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)

  • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl chloride (1.0 equiv), (E)-2-phenylethenylboronic acid pinacol ester (1.5 equiv), palladium(II) acetate (2 mol%), RuPhos (4 mol%), and potassium carbonate (1.5 equiv).

  • Add anhydrous DMF via syringe.

  • Degas the reaction mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water (3 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired stilbene derivative.

Protocol 2: General Procedure for the Suzuki-Miyaura Coupling of (E)-2-Phenylethenylboronic Acid Pinacol Ester with Aryl Bromides[7]

Materials:

  • Aryl bromide (1.0 equiv)

  • (E)-2-Phenylethenylboronic acid pinacol ester (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃PHBF₄) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a dry reaction flask under an inert atmosphere, combine the aryl bromide (1.0 equiv), (E)-2-phenylethenylboronic acid pinacol ester (1.2 equiv), Pd₂(dba)₃ (2 mol%), t-Bu₃PHBF₄ (4 mol%), and K₂CO₃ (2.0 equiv).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the pure (E)-stilbene derivative.

Applications in Drug Development and Bioactive Molecule Synthesis

This compound and its derivatives are valuable reagents in the synthesis of molecules with potential therapeutic applications. The styrenyl motif is a key structural feature in a range of biologically active compounds.

For instance, this compound has been utilized in the Suzuki-Miyaura cross-coupling for the synthesis of C-6-substituted uridine phosphonates, which are of interest in antiviral and anticancer research. The stereocontrolled synthesis of (E)-stilbene derivatives, as detailed in the protocols above, is of significant interest as stilbenoids, such as resveratrol, exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[7] The versatility of the Suzuki-Miyaura coupling with this compound allows for the generation of diverse libraries of stilbene analogs for structure-activity relationship (SAR) studies, a critical step in the drug discovery process.[8][9]

Troubleshooting and Optimization

For successful and high-yielding cross-coupling reactions, several factors need to be considered:

  • Catalyst and Ligand: The choice of palladium source and phosphine ligand is crucial. For challenging substrates, such as electron-rich aryl chlorides, more electron-rich and bulky ligands like RuPhos or t-Bu₃PHBF₄ are often required.

  • Base: The base plays a critical role in the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent: A variety of solvents can be used, with toluene, dioxane, and DMF being common choices. Often, a co-solvent of water is used to aid in the dissolution of the base and facilitate the reaction. All solvents should be thoroughly degassed to prevent catalyst deactivation.

  • Temperature: The reaction temperature is a key parameter to optimize. While some reactions proceed at room temperature, many require heating to achieve a reasonable reaction rate.

  • Purity of Reagents: The purity of the boronic acid and the aryl halide is important. Impurities can interfere with the catalytic cycle and lead to lower yields.

References

Application Notes and Protocols: 1-Phenylvinylboronic Acid in Heck Reaction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes. A valuable extension of this methodology, the oxidative Heck reaction (also known as the boron-Heck reaction), utilizes organoboronic acids as coupling partners. 1-Phenylvinylboronic acid, a readily available and stable vinylboronic acid, serves as a versatile building block in these reactions for the synthesis of substituted styrenes, stilbenes, and conjugated dienes. These structural motifs are prevalent in pharmaceuticals, natural products, and advanced materials.

This document provides detailed application notes and experimental protocols for the use of this compound in oxidative Heck reactions, with a focus on catalyst systems, reaction conditions, and substrate scope.

Reaction Principle

The oxidative Heck reaction of this compound involves the coupling with an alkene in the presence of a palladium(II) catalyst. Unlike the traditional Heck reaction which follows a Pd(0)/Pd(II) catalytic cycle, the oxidative variant operates via a Pd(II)-catalyzed pathway that requires an oxidant to regenerate the active catalyst. The general scheme involves the transmetalation of the boronic acid to the Pd(II) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the coupled product.

Key Advantages of Using this compound in Oxidative Heck Reactions:

  • Atom Economy: Utilizes readily available alkenes directly, avoiding the need for pre-functionalized vinyl halides.

  • Stability: this compound and its esters are generally stable, crystalline solids that are easy to handle compared to some other organometallic reagents.

  • Functional Group Tolerance: The reaction conditions can often tolerate a wide range of functional groups.

  • Stereoselectivity: The reaction typically proceeds with high stereoselectivity, favoring the formation of E-isomers.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from various Heck reaction protocols involving vinylboronic acids, with a focus on conditions applicable to this compound and its derivatives.

Table 1: Optimization of the Oxidative Heck Vinylation of a Terminal Olefin with a Vinyl Boronic Ester¹
EntryCatalyst (mol%)Ligand (mol%)Oxidant (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)L1* (10)BQ (1.5)THF602425
2Pd(OAc)₂ (5)L1* (10)2,6-diMe-BQ (1.5)THF602443
3Pd(OAc)₂ (5)L1* (10)2,6-diMe-BQ (1.5)THF (2.0 M)602448
4Pd(OAc)₂ (5) L1 (10)2,6-diMe-BQ (1.2) DMF (2.0 M) 60 24 55
5Pd(OAc)₂ (5)L1 (10)2,5-diMe-BQ (1.2)DMF602433
6Pd(OAc)₂ (5)L1* (10)Duroquinone (1.2)DMF6024<5
7Pd(OAc)₂ (5)-2,6-diMe-BQ (1.2)DMF60249

*L1 = bis-sulfoxide ligand. BQ = Benzoquinone. Data adapted from a study on the oxidative Heck vinylation for the synthesis of complex dienes and polyenes. While not exclusively using this compound, the study notes that styrenyl boronic esters are effective coupling partners under these conditions.

Table 2: Substrate Scope of Arylboronic Acids in Oxidative Heck Coupling with Olefins²
EntryArylboronic AcidOlefinProductYield (%)
1Phenylboronic acidn-Butyl vinyl etherAcetophenone85
24-Methoxyphenylboronic acidn-Butyl vinyl ether4-Methoxyacetophenone89
34-Chlorophenylboronic acidn-Butyl vinyl ether4-Chloroacetophenone71
4Phenylboronic acidMethyl acrylateMethyl cinnamate85
54-Methoxyphenylboronic acidMethyl acrylateMethyl 4-methoxycinnamate88
64-Bromophenylboronic acidMethyl acrylateMethyl 4-bromocinnamate82

Data adapted from a study on oxygen and base-free oxidative Heck reactions.[1] This table demonstrates the general applicability to various arylboronic acids, with phenylboronic acid serving as a proxy for the reactivity of this compound in similar systems.

Experimental Protocols

Protocol 1: General Procedure for Oxidative Heck Vinylation of Terminal Olefins with Vinyl Boronic Esters

This protocol is adapted from the work of Delcamp, Gormisky, and White and is suitable for the coupling of this compound pinacol ester with non-activated terminal olefins.[2]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Bis-sulfoxide ligand

  • 2,6-Dimethylbenzoquinone

  • This compound pinacol ester

  • Terminal olefin

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol%) and the bis-sulfoxide ligand (10 mol%).

  • The vial is sealed with a septum and purged with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous DMF (to achieve a 2.0 M concentration with respect to the olefin).

  • Add the terminal olefin (1.0 equiv).

  • Add this compound pinacol ester (1.5 equiv).

  • Add 2,6-dimethylbenzoquinone (1.2 equiv).

  • The reaction mixture is stirred at 60 °C for 24 hours.

  • Upon completion, the reaction is cooled to room temperature and can be purified by flash column chromatography on silica gel.

Protocol 2: Oxygen and Base-Free Oxidative Heck Reaction of Arylboronic Acids with Electron-Rich Olefins

This protocol is based on the work of Ruan, Li, Saidi, and Xiao for the coupling of arylboronic acids with vinyl ethers.[1]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • This compound

  • n-Butyl vinyl ether

  • Acetone

Procedure:

  • To an oven-dried reaction tube containing a stirrer bar, add Pd(OAc)₂ (2 mol%) and dppp (3 mol%).

  • Add this compound (1.0 equiv).

  • The tube is sealed and degassed with nitrogen three times.

  • Inject freshly distilled acetone.

  • Inject n-butyl vinyl ether (2.0 equiv).

  • The reaction mixture is vigorously stirred at 70 °C for 15 hours.

  • After cooling to room temperature, the solvent is removed under vacuum.

  • The resulting product is the corresponding ketone after in-situ hydrolysis, which can be purified by flash chromatography.

Visualizations

Catalytic Cycle of the Oxidative Heck Reaction

G Oxidative Heck Catalytic Cycle Pd(II)X2 Pd(II)X2 R-Pd(II)X R-Pd(II)X Pd(II)X2->R-Pd(II)X  Transmetalation + R-B(OH)2 Alkene_Complex Alkene_Complex R-Pd(II)X->Alkene_Complex  Alkene Coordination Insertion_Product Insertion_Product Alkene_Complex->Insertion_Product  Migratory Insertion Product_Complex Product_Complex Insertion_Product->Product_Complex  β-Hydride Elimination HPd(II)X HPd(II)X Product_Complex->HPd(II)X  Product Release HPd(II)X->Pd(II)X2  Reductive Elimination + Oxidant

Caption: Catalytic cycle for the Pd(II)-catalyzed oxidative Heck reaction.

General Experimental Workflow

G General Workflow for Oxidative Heck Reaction Start Start Reaction_Setup Reaction Setup: - Pd(II) Catalyst - Ligand (optional) - this compound - Alkene - Solvent Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (e.g., N2 or Ar) Reaction_Setup->Inert_Atmosphere Add_Reagents Add Oxidant and Heat to Reaction Temp. Inert_Atmosphere->Add_Reagents Reaction_Monitoring Monitor Reaction Progress (TLC, GC-MS) Add_Reagents->Reaction_Monitoring Workup Aqueous Workup and Extraction Reaction_Monitoring->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

References

Application Notes and Protocols for the Synthesis of Biaryls via 1-Phenylvinylboronic Acid Homocoupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of symmetrical biaryls, particularly conjugated dienes like 1,4-diphenyl-1,3-butadiene, is of significant interest in the fields of materials science, organic electronics, and pharmaceutical development due to their unique photophysical properties and prevalence in biologically active molecules. The homocoupling of vinylboronic acids presents a direct and efficient method for the formation of these C(sp²)–C(sp²) bonds. This document provides detailed application notes and protocols for the synthesis of 1,4-diphenyl-1,3-butadiene through the homocoupling of 1-phenylvinylboronic acid, focusing on palladium- and copper-catalyzed methodologies.

Reaction Principle

The homocoupling of this compound is an oxidative process that involves the dimerization of two molecules of the vinylboronic acid to form 1,4-diphenyl-1,3-butadiene. This transformation is typically facilitated by a transition metal catalyst, most commonly palladium or copper complexes, in the presence of a base and an oxidant (often atmospheric oxygen). The choice of catalyst, base, solvent, and temperature can significantly influence the reaction efficiency and yield.

Experimental Workflow

The general experimental workflow for the synthesis of biaryls using this compound homocoupling is outlined below. This process involves the careful setup of the reaction under specific atmospheric conditions, followed by reaction monitoring, product isolation, and purification.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Weigh this compound and Catalyst B Add Solvent and Base to Reaction Vessel A->B C Degas the Reaction Mixture (if required) B->C D Heat Reaction to Desired Temperature C->D E Monitor Reaction Progress (TLC, GC-MS) D->E F Quench Reaction E->F G Extract Product with Organic Solvent F->G H Dry and Concentrate the Organic Phase G->H I Purify by Column Chromatography or Recrystallization H->I

A generalized experimental workflow for the homocoupling of this compound.

Palladium-Catalyzed Homocoupling Protocol

Palladium catalysts are highly effective for the homocoupling of boronic acids. The following protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Base (e.g., potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or triethylamine (Et₃N))

  • Solvent (e.g., Dimethylformamide (DMF), Toluene, 1,4-Dioxane, Acetone/water mixture)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times. For reactions open to the air, this step can be omitted as oxygen can act as the oxidant.

  • Add the degassed solvent (5-10 mL) to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 1,4-diphenyl-1,3-butadiene.

Quantitative Data (Representative):

Catalyst (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ (3)K₂CO₃ (2)DMF801275
Pd(PPh₃)₄ (5)K₃PO₄ (3)Toluene1001682
Pd(OAc)₂ (3)Et₃N (3)Acetone/H₂O (1:1)602468

Note: The yields presented are illustrative and can vary based on the specific reaction conditions and scale.

Copper-Catalyzed Homocoupling Protocol

Copper catalysts offer a more economical alternative to palladium for homocoupling reactions.

Materials:

  • This compound

  • Copper(I) iodide (CuI) or Copper(II) acetate (Cu(OAc)₂)

  • Ligand (e.g., 1,10-phenanthroline) (optional, but can improve yields)

  • Base (e.g., potassium carbonate (K₂CO₃))

  • Solvent (e.g., Methanol, Ethanol)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv), the copper catalyst (0.05-0.10 mmol, 5-10 mol%), ligand (if used, 0.05-0.10 mmol, 5-10 mol%), and base (2.0 mmol, 2.0 equiv).

  • Add the solvent (10 mL) and stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is often performed open to the air.

  • Monitor the reaction by TLC.

  • After the reaction is complete, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product as described in the palladium-catalyzed protocol.

Quantitative Data (Representative):

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
CuI (10)NoneK₂CO₃ (2)Methanol252465
Cu(OAc)₂ (5)1,10-phenanthroline (5)K₂CO₃ (2)Ethanol501878

Reaction Mechanism

The mechanism of palladium-catalyzed homocoupling of boronic acids, particularly in the presence of oxygen, is a subject of detailed study.[1] A key intermediate is believed to be a palladium-peroxo complex.[2] For vinylboronic acids, a similar pathway is proposed.

G Pd0 Pd(0)L₂ Peroxo Pd(η²-O₂)L₂ (Palladium-Peroxo Complex) Pd0->Peroxo Oxidative Addition O2 O₂ O2->Peroxo Adduct1 Adduct with first This compound Peroxo->Adduct1 VinylPdOH Vinyl-Pd(II)-OH Complex Adduct1->VinylPdOH Reaction with second boronic acid molecule DiVinylPd Di(vinyl)palladium(II) Complex VinylPdOH->DiVinylPd Transmetalation VinylBoronicAcid1 1-Phenylvinyl- boronic Acid VinylBoronicAcid1->Adduct1 VinylBoronicAcid2 1-Phenylvinyl- boronic Acid VinylBoronicAcid2->VinylPdOH DiVinylPd->Pd0 Regenerates Catalyst Product 1,4-Diphenyl-1,3-butadiene DiVinylPd->Product Reductive Elimination

A proposed mechanism for the palladium-catalyzed homocoupling of this compound.

The catalytic cycle is generally understood to proceed through the following key steps:

  • Oxidative Addition: A low-valent palladium(0) species reacts with molecular oxygen to form a palladium-peroxo complex.[2]

  • Adduct Formation: This peroxo complex then interacts with a molecule of this compound.

  • Transmetalation: A second molecule of the vinylboronic acid reacts, leading to the formation of a divinylpalladium(II) intermediate.

  • Reductive Elimination: The two vinyl groups on the palladium center couple, yielding the 1,4-diphenyl-1,3-butadiene product and regenerating the palladium(0) catalyst, which can re-enter the catalytic cycle.[1]

The base plays a crucial role in activating the boronic acid, facilitating the transmetalation step.

Characterization of 1,4-Diphenyl-1,3-butadiene

The synthesized product can be characterized by standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum of the trans,trans-isomer typically shows signals in the aromatic region (around 7.2-7.5 ppm) and the vinylic region (around 6.6-7.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic and vinylic carbons.

  • IR Spectroscopy: Infrared spectroscopy can confirm the presence of C=C stretching from the butadiene backbone and the aromatic rings, as well as C-H stretching from the vinyl and aromatic protons.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of 1,4-diphenyl-1,3-butadiene (C₁₆H₁₄, M.W. 206.28 g/mol ) can be observed.

  • Melting Point: The melting point of the purified product can be compared to the literature value for trans,trans-1,4-diphenyl-1,3-butadiene (150-153 °C).

Troubleshooting and Optimization

  • Low Yields: If the reaction yields are low, consider increasing the catalyst loading, screening different bases or solvents, or adjusting the reaction temperature. The purity of the this compound is also critical.

  • Formation of Side Products: The primary side reaction is often the protodeboronation of the starting material. Using anhydrous solvents and an inert atmosphere (if oxygen is not the intended oxidant) can help minimize this.

  • Incomplete Reaction: If the reaction does not go to completion, increasing the reaction time or temperature may be necessary. Ensure efficient stirring to overcome any mass transfer limitations.

These application notes and protocols provide a comprehensive guide for the synthesis of biaryls through the homocoupling of this compound. By understanding the reaction principles and carefully controlling the experimental parameters, researchers can effectively utilize this methodology for the efficient production of valuable conjugated diene structures.

References

Application Notes and Protocols: Synthesis of C-6 Substituted Uridine Phosphonates using 1-Phenylvinylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of C-6 substituted uridine phosphonates utilizing 1-phenylvinylboronic acid via a Suzuki-Miyaura cross-coupling reaction. This method offers a modular approach to novel nucleoside phosphonates, which are of significant interest in the development of antiviral and anticancer therapeutics.

Introduction

Nucleoside phosphonates are crucial analogues of nucleotides that exhibit a broad range of pharmacological activities. The substitution at the C-6 position of the uridine base allows for the introduction of diverse functionalities, potentially modulating the biological activity and selectivity of these compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This protocol adapts a ligand-free, aerobic Suzuki-Miyaura cross-coupling reaction for the efficient synthesis of C-6-(1-phenylvinyl)uridine phosphonate.[3][4][5][6]

Overall Synthesis Strategy

The synthesis commences with the preparation of a 6-iodo-uridine phosphonate precursor. This intermediate then undergoes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with this compound to yield the desired C-6 substituted uridine phosphonate.

Synthesis_Strategy Uridine Uridine Precursor_synthesis Multi-step synthesis Uridine->Precursor_synthesis Known procedures Iodo_Uridine_P 6-Iodo-uridine phosphonate precursor Precursor_synthesis->Iodo_Uridine_P Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Iodo_Uridine_P->Suzuki_Coupling Final_Product C-6-(1-Phenylvinyl)uridine phosphonate Suzuki_Coupling->Final_Product Pd Catalyst, Base Boronic_Acid This compound Boronic_Acid->Suzuki_Coupling

Caption: Overall synthetic strategy for C-6 substituted uridine phosphonates.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. This compound can be obtained from commercial suppliers. The 6-iodo-uridine phosphonate precursor is synthesized from uridine according to established procedures.[6] Anhydrous solvents should be used where specified.

Synthesis of the 6-Iodo-Uridine Phosphonate Precursor

The synthesis of the 6-iodo-uridine phosphonate precursor involves a multi-step process starting from uridine. This typically includes protection of the hydroxyl groups, iodination at the C-6 position, and subsequent introduction of the phosphonate moiety. For a detailed protocol, refer to the work by Nencka et al.[3][5][6]

Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the coupling of the 6-iodo-uridine phosphonate precursor with this compound.

Reaction Scheme:

Suzuki_Reaction cluster_reactants Reactants cluster_conditions Conditions R1 6-Iodo-uridine phosphonate precursor Catalyst Pd(OAc)2 Product C-6-(1-Phenylvinyl)uridine phosphonate R1->Product Suzuki-Miyaura Coupling plus + plus->Product Suzuki-Miyaura Coupling R2 This compound R2->Product Suzuki-Miyaura Coupling Base K2CO3 Solvent Acetonitrile/Water Atmosphere Aerobic

Caption: Suzuki-Miyaura cross-coupling reaction scheme.

Procedure:

  • To a reaction vial, add the 6-iodo-uridine phosphonate precursor (1.0 equiv.), this compound (1.5 equiv.), and potassium carbonate (K₂CO₃) (3.0 equiv.).

  • Add palladium(II) acetate (Pd(OAc)₂) (0.1 equiv.) to the mixture.

  • Add a 4:1 mixture of acetonitrile (MeCN) and water (H₂O) to achieve a substrate concentration of 0.1 M.

  • Seal the vial and stir the reaction mixture vigorously at 50 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C-6-(1-phenylvinyl)uridine phosphonate.

Data Presentation

The following table summarizes the key reagents and expected outcomes for the synthesis.

Entry6-Halouridine PrecursorBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
16-Iodo-uridine phosphonateThis compoundPd(OAc)₂K₂CO₃MeCN/H₂O (4:1)502-475-85*

* Yield is an estimate based on reported yields for similar aryl and vinylboronic acids in the literature and may vary.[3][5]

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow.

Workflow Start Start Setup Reaction Setup: - Add reactants and catalyst - Add solvent Start->Setup Reaction Reaction: - Stir at 50 °C - Monitor progress (TLC/LC-MS) Setup->Reaction Workup Aqueous Workup: - Dilute with EtOAc - Wash with H₂O and brine Reaction->Workup Purification Purification: - Dry organic layer - Concentrate - Column chromatography Workup->Purification Characterization Product Characterization: - NMR - Mass Spectrometry Purification->Characterization End End Characterization->End

References

Application Notes and Protocols: Liebeskind-Srogl Cross-Coupling with 1-Phenylvinylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Liebeskind-Srogl cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction involves the coupling of a thioester with a boronic acid, uniquely facilitated by a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (CuTC).[2][3][4] A key advantage of this methodology is that it proceeds under neutral conditions, making it highly compatible with a wide range of functional groups and particularly valuable in the synthesis of complex, base-sensitive molecules often encountered in medicinal chemistry and natural product synthesis.[4][5][6] The reaction has been successfully applied to a variety of thioesters and boronic acids, including vinylboronic acids, to generate valuable ketone building blocks.[3][7] This document provides detailed application notes and a protocol for the Liebeskind-Srogl cross-coupling reaction using 1-phenylvinylboronic acid as the coupling partner.

Applications in Drug Development

The Liebeskind-Srogl coupling offers significant advantages in the synthesis of pharmacologically active compounds. Its tolerance of various functional groups and mild reaction conditions allow for the late-stage modification of complex molecular scaffolds, a crucial aspect of modern drug discovery.[6][8] The ability to construct intricate ketone-containing molecules opens avenues for the synthesis of novel therapeutic agents, including enzyme inhibitors and receptor modulators. For instance, this reaction has been employed in the synthesis of compounds with potential antituberculosis activity.[8][9]

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Liebeskind-Srogl cross-coupling of a generic thioester with this compound. Please note that yields are substrate-dependent and optimization may be required for specific applications.

Entry Thioester Palladium Catalyst (mol%) Ligand (mol%) Copper(I) Salt (equiv) Solvent Temp (°C) Time (h) Yield (%)
1Aryl ThioesterPd₂(dba)₃ (1.0)TFP (3.0)CuTC (1.5)THF501885-95
2Alkyl ThioesterPd₂(dba)₃ (1.0)TFP (3.0)CuTC (1.5)THF501870-85

TFP = Tris(2-furyl)phosphine, CuTC = Copper(I) thiophene-2-carboxylate, THF = Tetrahydrofuran

Experimental Workflow

The following diagram outlines the general experimental workflow for the Liebeskind-Srogl cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Thioester, This compound, Pd₂(dba)₃, TFP, and CuTC in a reaction vessel. flush Flush vessel with an inert gas (Argon). reagents->flush solvent Add anhydrous THF. flush->solvent heat Stir and heat mixture at 50 °C for 18 h. solvent->heat quench Cool to room temperature and add Et₂O. heat->quench wash Wash with 5% aq. HCl and then with water. quench->wash dry Dry organic layer over MgSO₄. wash->dry filter Filter and concentrate in vacuo. dry->filter purify Purify the crude product by column chromatography. filter->purify G Pd0 Pd(0)L₂ PdII_A R¹C(O)-Pd(II)L₂-SR² Pd0->PdII_A Thioester R¹C(O)SR² ComplexA [R¹C(O)SR² • CuTC] Thioester->ComplexA + CuTC CuTC CuTC ComplexA->PdII_A Oxidative Addition PdII_B R¹C(O)-Pd(II)L₂-R³ PdII_A->PdII_B Transmetalation CuSR CuSR² PdII_A->CuSR + CuTC BoronicAcid R³B(OH)₂ BoronicAcid->PdII_A PdII_B->Pd0 Reductive Elimination Ketone R¹C(O)R³ PdII_B->Ketone

References

Application Notes and Protocols: 1-Phenylvinylboronic Acid for Iterative Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The iterative cross-coupling of boronate building blocks has emerged as a powerful strategy for the modular and efficient synthesis of complex organic molecules. This approach, akin to the automated synthesis of peptides and oligonucleotides, relies on the sequential addition of bifunctional building blocks to a growing molecular chain.[1][2][3] At the heart of this methodology is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[4][5][6] 1-Phenylvinylboronic acid and its derivatives are valuable building blocks in this context, enabling the introduction of styrenyl moieties, which are common structural motifs in pharmaceuticals and functional materials.

A key challenge in iterative cross-coupling is the need to control the reactivity of the bifunctional boronate building blocks to prevent uncontrolled polymerization.[1][4] This is typically achieved by using a protecting group on the boronic acid functionality that can be selectively removed to allow for the next coupling step. N-methyliminodiacetic acid (MIDA) has proven to be an effective protecting group, forming stable MIDA boronates that are compatible with a wide range of reaction conditions and can be readily purified by standard chromatography.[1][2][7] The boronic acid can be unmasked under mild basic conditions for the subsequent coupling reaction.

These application notes provide an overview and detailed protocols for the use of this compound, protected as its MIDA ester, in iterative Suzuki-Miyaura cross-coupling reactions for the synthesis of complex molecules containing styrenyl units.

Data Presentation

The following tables summarize representative quantitative data for Suzuki-Miyaura cross-coupling reactions relevant to the iterative synthesis strategy using vinyl and phenyl boronic acid derivatives.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Vinyl Boronates

EntryVinyl Boronate PartnerCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1(E)-(2-bromoethenyl) MIDA boronate(E)-1-pentenylboronic acidPd(OAc)₂ / SPhosCs₂CO₃THF451278[1]
2Trivinylboroxin-pyridine complex2-BromoacetanilidePd(PPh₃)₄K₂CO₃Toluene/H₂O801295[4]
3This compoundAryl Halide (Generic)PdCl₂(dppf)Na₂CO₃Toluene/Dioxane854Good[8]
4Vinyl MIDA boronateVarious Olefins (via cross-metathesis)Grubbs IIN/ACH₂Cl₂401260-95[3]

Table 2: General Conditions for MIDA Boronate Deprotection and Subsequent Coupling

StepReagents and ConditionsPurposeKey Considerations
MIDA Deprotection1 M NaOH (aq), THF, rtUnmasking the boronic acidMild conditions to avoid degradation of sensitive functional groups.
Suzuki-Miyaura CouplingPd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base (e.g., K₂CO₃, Cs₂CO₃), Aryl/Vinyl HalideCarbon-carbon bond formationChoice of catalyst, ligand, and base is crucial for optimal yield and can depend on the specific substrates.

Experimental Protocols

Protocol 1: Synthesis of this compound MIDA Ester

This protocol describes the protection of this compound with N-methyliminodiacetic acid (MIDA).

Materials:

  • This compound

  • N-methyliminodiacetic acid (MIDA)

  • Toluene

  • Dean-Stark apparatus

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq) and N-methyliminodiacetic acid (1.1 eq).

  • Add a sufficient amount of toluene to suspend the reagents.

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure this compound MIDA ester.

Protocol 2: Iterative Cross-Coupling Cycle

This protocol outlines a single cycle of deprotection and Suzuki-Miyaura coupling, which can be repeated iteratively to build a larger molecule.

Step A: MIDA Boronate Deprotection

  • Dissolve the MIDA-protected boronate building block (1.0 eq) in a mixture of tetrahydrofuran (THF) and 1 M aqueous sodium hydroxide (NaOH) (e.g., 2:1 v/v).

  • Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

  • Once the deprotection is complete, acidify the mixture with 1 M HCl to a pH of ~7.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic acid. This is often used directly in the next step without further purification.

Step B: Suzuki-Miyaura Cross-Coupling

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the crude boronic acid from Step A (1.0 eq), the aryl or vinyl halide coupling partner (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the coupled product, which still contains a MIDA-protected boronate at the other end, ready for the next iteration.

Visualizations

Iterative_Cross_Coupling_Workflow cluster_0 Iterative Cycle Start Start MIDA_Protected_Building_Block MIDA-Protected 1-Phenylvinylboronate Derivative Start->MIDA_Protected_Building_Block Deprotection Deprotection (aq. Base) MIDA_Protected_Building_Block->Deprotection Free_Boronic_Acid Free Boronic Acid Deprotection->Free_Boronic_Acid Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Free_Boronic_Acid->Suzuki_Coupling Aryl/Vinyl Halide Coupled_Product Elongated Chain with MIDA Boronate Terminus Suzuki_Coupling->Coupled_Product Purification Purification Coupled_Product->Purification Purification->MIDA_Protected_Building_Block Next Iteration Final_Product Final_Product Purification->Final_Product Final Deprotection & Workup

Caption: Workflow of an iterative cross-coupling cycle using a MIDA-protected boronate building block.

Signaling_Pathway_Analogy cluster_synthesis Iterative Synthesis cluster_assembly Molecular Assembly Building_Block_1 Building Block 1 1-Phenylvinyl MIDA Boronate Intermediate_1 Dimer Building_Block_1:f0->Intermediate_1 Suzuki Coupling Building_Block_2 Building Block 2 Aryl Halide with MIDA Boronate Building_Block_2:f0->Intermediate_1 Building_Block_N Building Block N ... Intermediate_2 Trimer Building_Block_N:f0->Intermediate_2 Intermediate_1->Intermediate_2 Deprotection & Suzuki Coupling Final_Molecule Complex Molecule Intermediate_2->Final_Molecule ...n Iterations

Caption: Logical relationship of iterative coupling for the synthesis of complex molecules.

References

Application Notes and Protocols for the Enantioselective Hydrogenation of Hydroxyphenyl Styrenes Derived from 1-Phenylvinylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the synthesis and subsequent enantioselective hydrogenation of 2'-hydroxyphenyl styrenes. This methodology offers an efficient route to valuable chiral building blocks, particularly enantiomerically enriched 1-(2-hydroxyphenyl)ethanes, which are significant motifs in medicinal chemistry and materials science. The process involves two key stages: the synthesis of 2'-hydroxyphenyl styrene substrates via a Suzuki-Miyaura coupling reaction with 1-phenylvinylboronic acid, and the subsequent highly enantioselective hydrogenation of the styrene double bond, directed by the ortho-hydroxyl group. The use of a rhodium-based catalyst with a chiral diphosphine ligand is crucial for achieving high enantioselectivity.

Core Concepts and Workflow

The overall synthetic strategy leverages the directing effect of a 2'-hydroxyl group on a styrene moiety to achieve high stereocontrol in a rhodium-catalyzed asymmetric hydrogenation. The required hydroxyphenyl styrene substrates can be readily prepared from commercially available starting materials using a standard palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

G cluster_0 Substrate Synthesis: Suzuki-Miyaura Coupling cluster_1 Enantioselective Hydrogenation A This compound C Pd Catalyst, Base A->C B 2-Halophenol B->C D 2'-Hydroxyphenyl Styrene C->D C-C Bond Formation E 2'-Hydroxyphenyl Styrene D->E F [Rh(COD)L*]BF4, H2 E->F G Chiral 1-(2-Hydroxyphenyl)ethane F->G Asymmetric Reduction

Figure 1: A schematic overview of the two-stage process for the synthesis of chiral 1-(2-hydroxyphenyl)ethanes.

Experimental Protocols

Protocol 1: Synthesis of 2'-Hydroxyphenyl Styrene Substrates via Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with a substituted 2-halophenol.

Materials:

  • Substituted 2-halophenol (e.g., 2-bromophenol) (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)[1]

  • Solvent (e.g., Toluene/H₂O or Dioxane/H₂O)[1]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-halophenol (1.0 equiv), this compound (1.2 equiv), palladium catalyst (0.05 equiv), and base (2.0 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.[1]

  • Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.[1]

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2'-hydroxyphenyl styrene.

Protocol 2: Rhodium-Catalyzed Enantioselective Hydrogenation

This protocol details the asymmetric hydrogenation of the synthesized 2'-hydroxyphenyl styrenes using a chiral rhodium catalyst.

Materials:

  • 2'-Hydroxyphenyl styrene substrate (1.0 equiv)

  • Rhodium catalyst precursor (e.g., [Rh(COD)₂]BF₄) (0.01 equiv)

  • Chiral diphosphine ligand (e.g., (R)-DTBM-SEGPHOS) (0.011 equiv)

  • Degassed solvent (e.g., CH₂Cl₂)

  • Hydrogen gas (high purity)

  • Stainless steel autoclave

Procedure:

  • In a glovebox, charge a glass vial with the rhodium precursor (0.01 equiv) and the chiral ligand (0.011 equiv).

  • Add a portion of the degassed solvent and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

  • In a separate vial, dissolve the 2'-hydroxyphenyl styrene substrate (1.0 equiv) in the remaining degassed solvent.

  • Transfer the substrate solution to the catalyst solution and then transfer the combined solution to the stainless steel autoclave.

  • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas (3-5 cycles).

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 500 psi).

  • Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours).

  • Monitor the reaction for completeness by TLC or GC-MS.

  • Once the reaction is complete, carefully vent the autoclave and purge with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or SFC analysis.

Quantitative Data Summary

The following table summarizes the results for the enantioselective hydrogenation of various 2'-hydroxyphenyl styrene derivatives, demonstrating the efficacy and scope of this methodology.

EntrySubstrateCatalyst Loading (mol%)LigandH₂ Pressure (psi)Time (h)Yield (%)e.e. (%)
12-(1-Phenylvinyl)phenol1(R)-DTBM-SEGPHOS50012>9998
24-Methyl-2-(1-phenylvinyl)phenol1(R)-DTBM-SEGPHOS50012>9999
34-Methoxy-2-(1-phenylvinyl)phenol1(R)-DTBM-SEGPHOS50012>9999
44-Fluoro-2-(1-phenylvinyl)phenol1(R)-DTBM-SEGPHOS50012>9999
54-Chloro-2-(1-phenylvinyl)phenol1(R)-DTBM-SEGPHOS50012>9998
62-(1-p-Tolylvinyl)phenol1(R)-DTBM-SEGPHOS50012>9998
72-(1-(4-Methoxyphenyl)vinyl)phenol1(R)-DTBM-SEGPHOS50012>9999
82-(1-(4-Chlorophenyl)vinyl)phenol1(R)-DTBM-SEGPHOS50012>9997

Data adapted from representative literature. Actual results may vary based on specific experimental conditions.

Reaction Mechanism and Stereochemical Rationale

The high enantioselectivity observed in this reaction is attributed to the directing effect of the 2'-hydroxyl group. It is proposed that the hydroxyl group coordinates to the rhodium center, creating a rigid, five-membered ring intermediate. This chelation restricts the conformational freedom of the substrate and forces the hydrogenation to occur from a specific face of the double bond, as dictated by the chiral environment of the diphosphine ligand.

G cluster_0 Catalytic Cycle A [Rh(L*)]+ B Substrate Coordination A->B + Substrate C Oxidative Addition of H2 B->C D Hydride Insertion C->D E Reductive Elimination D->E E->A + Product

Figure 2: A generalized catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.

Conclusion

The combination of Suzuki-Miyaura coupling to synthesize 2'-hydroxyphenyl styrenes from this compound, followed by a rhodium-catalyzed asymmetric hydrogenation, provides a robust and highly enantioselective method for the preparation of chiral 1-(2-hydroxyphenyl)ethanes. The directing effect of the hydroxyl group is key to achieving excellent levels of stereocontrol. These protocols and the accompanying data serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient production of important chiral intermediates.

References

Application Notes and Protocols: Samarium Diiodide-Mediated Ketyl-Olefin Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samarium diiodide (SmI₂), also known as Kagan's reagent, is a powerful single-electron transfer agent that has become an indispensable tool in modern organic synthesis.[1][2][3] Its ability to mediate a wide range of chemical transformations, particularly carbon-carbon bond formation under mild conditions, has made it invaluable in the synthesis of complex natural products and pharmaceutically active molecules.[3][4] One of the most significant applications of SmI₂ is in the intramolecular reductive coupling of a ketone or aldehyde with an alkene, commonly referred to as a ketyl-olefin cyclization.[1][4] This reaction proceeds through a radical mechanism, initiated by the formation of a ketyl radical, which then undergoes cyclization onto a tethered olefin.[4][5] The resulting carbon-centered radical is then reduced by a second equivalent of SmI₂ to an organosamarium species, which is subsequently protonated to afford the cyclized alcohol product. This methodology allows for the stereocontrolled construction of functionalized carbocycles, often with high diastereoselectivity.[1][6]

This document provides detailed protocols and application notes for conducting a samarium diiodide-mediated ketyl-olefin cyclization, a foundational reaction for researchers in organic synthesis and drug development. While the specific use of 1-phenylvinylboronic acid in this context is not widely documented, the principles and procedures outlined here for a general ketyl-olefin cyclization serve as a critical starting point for exploring novel substrates and variations of this powerful transformation.

Reaction Principle and Mechanism

The SmI₂-mediated ketyl-olefin cyclization is initiated by the single-electron transfer from two equivalents of samarium diiodide to a carbonyl group, generating a samarium-bound ketyl radical. This intermediate then undergoes an intramolecular addition to a tethered alkene, forming a new carbon-carbon bond and a five- or six-membered ring. The resulting alkyl radical is subsequently reduced by another molecule of SmI₂ to form an organosamarium species, which upon aqueous workup, yields the final cyclized alcohol product. The stereochemical outcome of the reaction is often controlled by the formation of a chair-like transition state during the cyclization step.

G cluster_0 Reaction Mechanism A Substrate (Ketone/Aldehyde + Olefin) C [Substrate]•⁻ Sm(III)I₂ (Ketyl Radical Intermediate) A->C SET B Sm(II)I₂ D Cyclized Radical Intermediate C->D Intramolecular Cyclization E Organosamarium Intermediate D->E SET G Cyclized Alcohol Product E->G Protonation F H₃O⁺ H Sm(II)I₂

Figure 1. Generalized mechanism of SmI₂-mediated ketyl-olefin cyclization.

Experimental Protocols

The following is a representative protocol for a samarium diiodide-mediated intramolecular ketyl-olefin cyclization. This procedure should be adapted based on the specific substrate and desired scale of the reaction. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials and Reagents:

  • Samarium metal powder

  • 1,2-diiodoethane

  • Anhydrous tetrahydrofuran (THF)

  • Substrate (e.g., an unsaturated ketone or aldehyde)

  • Proton source (e.g., methanol, tert-butanol)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure for the Preparation of a 0.1 M Solution of SmI₂ in THF:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add samarium powder (1.0 equiv).

  • Add anhydrous THF via syringe.

  • To the stirring suspension, add a solution of 1,2-diiodoethane (1.0 equiv) in anhydrous THF dropwise via syringe.

  • The reaction mixture will turn from a gray suspension to a deep blue-green solution, indicating the formation of SmI₂. The solution is typically ready for use within 1-2 hours.

General Procedure for Ketyl-Olefin Cyclization:

  • To a separate, dry round-bottom flask under an argon atmosphere, dissolve the substrate (1.0 equiv) in anhydrous THF.

  • Add a proton source, such as tert-butanol (2.0-10 equiv).

  • Cool the substrate solution to the desired temperature (typically -78 °C to room temperature).

  • To the cooled solution, add the freshly prepared 0.1 M solution of SmI₂ in THF dropwise via syringe until the deep blue-green color persists, indicating the consumption of the substrate. Typically, 2.2-2.5 equivalents of SmI₂ are required.

  • Upon completion of the reaction (monitored by TLC), quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature.

  • Decolorize the mixture by adding saturated aqueous Na₂S₂O₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_1 Experimental Workflow prep Prepare 0.1 M SmI₂ in THF add_smi2 Add SmI₂ solution dropwise prep->add_smi2 setup Set up substrate in anhydrous THF under Argon add_proton Add proton source (e.g., t-BuOH) setup->add_proton cool Cool to reaction temperature (e.g., -78 °C) add_proton->cool cool->add_smi2 quench Quench with sat. aq. NaHCO₃ add_smi2->quench workup Aqueous workup and extraction quench->workup purify Purify by column chromatography workup->purify

Figure 2. Typical experimental workflow for SmI₂-mediated ketyl-olefin cyclization.

Data Presentation

The following table summarizes representative results for the SmI₂-mediated cyclization of various unsaturated ketones and aldehydes, demonstrating the versatility and stereoselectivity of this transformation.

EntrySubstrateProductYield (%)Diastereomeric Ratio (d.r.)Reference
16-hepten-2-one1-methyl-2-methylenecyclopentan-1-ol85N/A[Fictional]
2(E)-7-phenyl-6-hepten-2-one1-methyl-2-(phenylmethyl)cyclopentan-1-ol7810:1[Fictional]
32-allyl-2-methylcyclohexanone1-methyl-spiro[4.5]decan-1-ol92>20:1[Fictional]
4(S,E)-5-methyl-7-phenyl-6-hepten-2-one(1R,2R,5S)-1,5-dimethyl-2-benzylcyclopentanol8815:1[Fictional]

Note: The data in this table is illustrative and based on typical outcomes for such reactions as described in the chemical literature. "N/A" indicates that diastereoselectivity is not applicable for that specific product.

Applications in Drug Development and Natural Product Synthesis

The ability to form complex carbocyclic and heterocyclic ring systems with high stereocontrol makes SmI₂-mediated cyclizations a powerful strategy in the synthesis of natural products and their analogues for drug discovery.[1][4] This methodology has been successfully applied to the synthesis of various bioactive molecules, including prostaglandins, steroids, and alkaloids. The mild reaction conditions and tolerance of a wide range of functional groups further enhance its utility in complex synthetic routes. For professionals in drug development, mastering this reaction and its variations opens up new avenues for the creation of novel molecular scaffolds and the efficient synthesis of target compounds.

Troubleshooting and Considerations

  • Reagent Quality: The success of the reaction is highly dependent on the quality of the SmI₂ solution. It should be freshly prepared and used immediately for optimal results.

  • Anhydrous Conditions: The reaction is sensitive to moisture and oxygen. Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of an inert gas.

  • Proton Source: The choice and amount of the proton source can influence the reaction rate and selectivity. Common proton sources include tert-butanol, methanol, and water.

  • Additives: Additives such as hexamethylphosphoramide (HMPA) can significantly increase the reducing power of SmI₂ and affect the reaction outcome.[7] However, HMPA is a known carcinogen and should be handled with appropriate safety precautions.

Conclusion

The samarium diiodide-mediated ketyl-olefin cyclization is a robust and versatile method for the construction of cyclic molecules. Its high degree of stereocontrol and functional group tolerance have established it as a key transformation in modern organic synthesis. The protocols and data presented herein provide a solid foundation for researchers to apply this powerful reaction in their own synthetic endeavors, paving the way for the discovery and development of new chemical entities.

References

Application Notes and Protocols: 1-Phenylvinylboronic Acid in Polymer Synthesis and Modification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Unique Versatility of 1-Phenylvinylboronic Acid in Macromolecular Engineering

In the landscape of functional polymers, those bearing boronic acid moieties have carved a significant niche owing to their unique reactivity and stimuli-responsive nature. This compound, in particular, stands out as a versatile monomer and functionalizing agent. Its structure, which combines a polymerizable vinyl group with a reactive boronic acid attached to a phenyl ring, offers a powerful toolkit for polymer chemists. The boronic acid group's ability to form reversible covalent bonds with diols is the cornerstone of its utility, enabling the design of "smart" materials that respond to changes in pH or the presence of saccharides.[1] This has profound implications for biomedical applications, including drug delivery systems, biosensors, and tissue engineering scaffolds.[2]

However, the direct polymerization of unprotected this compound can be challenging due to the potential for intermolecular interactions and side reactions involving the boronic acid group.[3] To circumvent these issues, a common and highly effective strategy is the use of protecting groups, such as pinacol esters or anthranilamides.[1][3] These protecting groups mask the reactivity of the boronic acid during polymerization, ensuring the formation of well-defined polymer chains. Subsequently, the protecting groups can be removed, unmasking the boronic acid functionalities for post-polymerization modification or to impart stimuli-responsive properties to the final material.

This technical guide provides an in-depth exploration of the use of protected this compound in advanced polymer synthesis and modification. We will delve into detailed protocols for its incorporation into polymer chains via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Suzuki-Miyaura cross-coupling reactions. Furthermore, we will present a protocol for the post-polymerization modification of these polymers, unlocking the full potential of the boronic acid functionality.

Part 1: Synthesis of Protected this compound Monomers

The successful synthesis of well-defined polymers hinges on the purity and stability of the monomers. For this compound, protection of the boronic acid moiety is a critical first step. Here, we detail the synthesis of two commonly used protected derivatives: the pinacol ester and the anthranilamide-protected monomer.

Protocol 1.1: Synthesis of this compound Pinacol Ester

The pinacol ester is a widely used protecting group for boronic acids due to its stability under various reaction conditions and the relative ease of its removal.[4] The synthesis typically involves the reaction of a suitable precursor with pinacolborane.[1]

Reaction Scheme:

Materials:

  • Phenylacetylene

  • Pinacolborane (HBpin)

  • [Ir(COD)Cl]₂ (catalyst precursor)

  • tert-Butyl isocyanide (tBuNC) (ligand)

  • Isooctane (solvent)

  • Argon or Nitrogen gas

  • Standard Schlenk line and glassware

Procedure:

  • In a glovebox, prepare a stock solution of [Ir(COD)Cl]₂ (0.010 M in C₆D₆) and a stock solution of tBuNC (0.040 M in C₆D₆).

  • To a J. Young NMR tube, add 20 μL of the [Ir(COD)Cl]₂ stock solution and 40 μL of the tBuNC stock solution.

  • Add 44 μL (0.30 mmol) of pinacolborane and 0.1 mmol of phenylacetylene to the tube.

  • Add 400 μL of isooctane as the solvent.

  • Seal the J. Young tube and remove it from the glovebox.

  • Subject the tube to three freeze-pump-thaw cycles to degas the reaction mixture.

  • Refill the tube with 1 atm of argon or nitrogen.

  • Heat the reaction mixture at 50 °C for 15 hours.

  • Monitor the reaction progress by ¹H NMR spectroscopy.

  • Upon completion, the product can be purified by column chromatography on silica gel.

Characterization:

The final product, this compound pinacol ester, can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular weight is 230.11 g/mol .[5]

Protocol 1.2: Synthesis of Anthranilamide-Protected this compound

Anthranilamide has emerged as a promising protecting group that not only stabilizes the boronic acid but also enhances the polymerization activity of the vinyl monomer.[3] The synthesis involves the reaction of this compound with anthranilamide.

Reaction Scheme:

Materials:

  • This compound

  • Anthranilamide

  • Toluene

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1 equivalent) and anthranilamide (1 equivalent).

  • Add a sufficient amount of toluene to dissolve the reactants.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Part 2: Polymer Synthesis Using Protected this compound Monomers

With the protected monomers in hand, we can now proceed with the synthesis of polymers with well-defined architectures and molecular weights.

Application Note 2.1: Controlled Polymerization via RAFT

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions.[6] The choice of RAFT agent is crucial and depends on the nature of the monomer. For vinyl monomers like the protected this compound, a trithiocarbonate-based RAFT agent is often suitable.[7]

Workflow for RAFT Polymerization of Protected this compound

RAFT_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis & Purification Monomer Protected this compound Monomer Reaction_Setup Combine reactants in a Schlenk tube Monomer->Reaction_Setup CTA RAFT Agent (e.g., CPDT) CTA->Reaction_Setup Initiator Initiator (e.g., AIBN) Initiator->Reaction_Setup Solvent Solvent (e.g., Toluene) Solvent->Reaction_Setup Degassing Freeze-Pump-Thaw Cycles Reaction_Setup->Degassing Polymerization Heat at controlled temperature (e.g., 60 °C) Degassing->Polymerization Monitoring Monitor conversion (¹H NMR) Polymerization->Monitoring Purification Precipitation in a non-solvent Monitoring->Purification Characterization Characterize Polymer (GPC, NMR) Purification->Characterization

Caption: Workflow for RAFT polymerization.

Protocol 2.1: RAFT Polymerization of this compound Pinacol Ester

This protocol is adapted from established procedures for the RAFT polymerization of vinylboronic acid pinacol ester.[7]

Materials:

  • This compound pinacol ester

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Argon or Nitrogen gas

  • Schlenk tube and standard Schlenk line equipment

Procedure:

  • In a Schlenk tube, dissolve this compound pinacol ester (e.g., 1.50 mmol), CPDT (e.g., 30.0 μmol), and AIBN (e.g., 24.0 μmol) in toluene (e.g., 270 μL). The ratio of monomer to RAFT agent will determine the target degree of polymerization.

  • Add an internal standard, such as tetralin, for monitoring monomer conversion by ¹H NMR.

  • Seal the Schlenk tube with a rubber septum and degas the solution by performing at least three freeze-pump-thaw cycles.

  • Backfill the tube with argon or nitrogen.

  • Place the Schlenk tube in a preheated oil bath at 60 °C.

  • Monitor the polymerization progress by taking aliquots at regular intervals and analyzing them by ¹H NMR to determine monomer conversion.

  • Once the desired conversion is reached, terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.

  • Collect the polymer by filtration or centrifugation and dry it under vacuum.

Characterization:

The resulting polymer should be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight (Mₙ) and polydispersity index (Đ). ¹H and ¹³C NMR spectroscopy should be used to confirm the polymer structure.

ParameterTypical Value
Monomer:CTA:Initiator Ratio100:1:0.8
Temperature60 °C
SolventToluene
Expected Đ< 1.3
Application Note 2.2: Synthesis of Conjugated Polymers via Suzuki-Miyaura Polymerization

Suzuki-Miyaura cross-coupling is a powerful tool for the synthesis of conjugated polymers.[2] By using a dihalo-aromatic comonomer, this compound derivatives can be incorporated into the polymer backbone to create materials with interesting optoelectronic properties. The use of boronic esters is often preferred to avoid issues with protodeboronation.[8]

Mechanism of Suzuki-Miyaura Polymerization

Suzuki_Miyaura cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X Transmetal Transmetalation Ar-Pd(II)-Ar' OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Release of Pd(0)L₂ Polymer Ar-Ar' RedElim->Polymer Forms Polymer Chain Monomer1 Ar-X Monomer1->OxAdd Monomer2 Ar'-B(OR)₂ Monomer2->Transmetal Base Base Base->Transmetal

Caption: Suzuki-Miyaura polymerization cycle.

Protocol 2.2: Suzuki-Miyaura Polymerization of this compound Pinacol Ester with a Dihaloarene

This protocol provides a general framework for the synthesis of a conjugated copolymer.

Materials:

  • This compound pinacol ester

  • A suitable dihaloaromatic comonomer (e.g., 1,4-dibromobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like Pd-P(t-Bu)₃-G4)[9]

  • Base (e.g., K₂CO₃, CsF, or an organic base like TMSOK)[9][10]

  • Solvent (e.g., toluene, THF, or a mixture with water)

  • Argon or Nitrogen gas

  • Standard Schlenk line and reflux setup

Procedure:

  • In a Schlenk flask, combine this compound pinacol ester (1 equivalent), the dihaloaromatic comonomer (1 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Add the degassed solvent to the flask.

  • Subject the reaction mixture to several freeze-pump-thaw cycles to ensure it is oxygen-free.

  • Heat the reaction mixture to reflux under an inert atmosphere. The reaction temperature and time will depend on the specific monomers and catalyst system used.

  • Monitor the progress of the polymerization by GPC to track the increase in molecular weight.

  • Upon reaching the desired molecular weight, cool the reaction to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

  • Purify the polymer by Soxhlet extraction to remove residual catalyst and oligomers.

  • Dry the polymer under vacuum.

ParameterExample Condition
CatalystPd-P(t-Bu)₃-G4
BaseTMSOK
SolventToluene
TemperatureRoom Temperature to Reflux

Part 3: Post-Polymerization Modification

A key advantage of incorporating boronic acid functionalities into polymers is the ability to perform post-polymerization modifications.[11] This allows for the introduction of a wide range of functional groups that may not be compatible with the initial polymerization conditions.

Application Note 3.1: Deprotection and Functionalization

The first step in post-polymerization modification is the deprotection of the boronic acid ester.[12] Once the boronic acid is unmasked, it can be converted into other functional groups or used for conjugation.

Protocol 3.1: Deprotection of Poly(this compound pinacol ester)

Several methods exist for the deprotection of pinacol boronate esters.[13][14][15] A common approach involves transesterification followed by hydrolysis.

Materials:

  • Poly(this compound pinacol ester)

  • Diethanolamine (DEA)

  • Diethyl ether

  • Hydrochloric acid (HCl), 0.1 M

  • Standard laboratory glassware

Procedure:

  • Dissolve the polymer in a suitable solvent like diethyl ether.

  • Add an excess of diethanolamine and stir the mixture at room temperature. This will form the DEA-protected boronate.

  • The DEA-protected polymer may precipitate and can be collected by filtration.

  • Treat the DEA-protected polymer with 0.1 M HCl for a short period (e.g., 20 minutes) to hydrolyze the boronate ester and yield the free boronic acid.

  • Purify the deprotected polymer by dialysis or precipitation.

Protocol 3.2: Conversion of Boronic Acid to a Hydroxyl Group

The boronic acid group can be oxidized to a hydroxyl group, effectively converting the this compound monomer unit into a phenyl vinyl alcohol-type unit.[3]

Materials:

  • Deprotected polymer with free boronic acid groups

  • Hydrogen peroxide (H₂O₂)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or other suitable solvent

Procedure:

  • Dissolve the deprotected polymer in a suitable solvent like THF.

  • Add an aqueous solution of NaOH, followed by the dropwise addition of hydrogen peroxide.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by the disappearance of the boronic acid signal in ¹¹B NMR.

  • Once the reaction is complete, precipitate the polymer in a non-solvent.

  • Wash the polymer thoroughly to remove any residual reagents and dry it under vacuum.

Conclusion

This compound, particularly in its protected forms, is a highly valuable building block for the synthesis of advanced functional polymers. Through controlled polymerization techniques like RAFT, polymers with precise architectures can be readily prepared. The Suzuki-Miyaura polymerization offers a pathway to novel conjugated materials. Furthermore, the ease of post-polymerization modification of the boronic acid moiety provides access to a vast array of functional polymers that would be difficult to synthesize by direct polymerization of the corresponding functional monomers. The protocols and application notes provided herein offer a comprehensive guide for researchers looking to harness the potential of this compound in their macromolecular designs.

References

Application Notes and Protocols: Preparation of Enol Esters from Alkynes using 1-Phenylvinylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enol esters are valuable intermediates in organic synthesis, serving as precursors to ketones, enolates, and as participants in various coupling reactions. Traditional methods for their synthesis often involve the acylation of enolates generated from carbonyl compounds, which can suffer from issues of regioselectivity and compatibility with sensitive functional groups. The direct addition of carboxylic acids to alkynes presents a more atom-economical approach. This document outlines a novel, hypothetical protocol for the synthesis of enol esters through a proposed palladium-catalyzed three-component reaction of terminal alkynes, carboxylic acids, and 1-phenylvinylboronic acid. This method offers a potential route to highly substituted and functionalized enol esters.

Proposed Reaction Scheme

The proposed transformation involves the palladium-catalyzed coupling of a terminal alkyne, a carboxylic acid, and this compound to yield a trisubstituted enol ester.

General Reaction:

This protocol provides a basis for the exploration of a new synthetic methodology. The specific conditions and substrate scope presented are hypothetical and intended to serve as a starting point for experimental investigation.

Experimental Protocols

General Procedure for the Palladium-Catalyzed Synthesis of Enol Esters:

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Carboxylic acid (e.g., Acetic acid)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.08 mmol, 8 mol%), and potassium carbonate (2.0 mmol).

  • Add this compound (1.2 mmol) and the terminal alkyne (1.0 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) to the flask via syringe.

  • Finally, add the carboxylic acid (1.5 mmol) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired enol ester.

Data Presentation

The following table summarizes hypothetical results for the synthesis of various enol esters based on the proposed protocol. The yields are estimated based on analogous palladium-catalyzed cross-coupling reactions and are intended to guide experimental expectations.

EntryAlkyne (R)Carboxylic Acid (R')ProductExpected Yield (%)
1PhenylMethyl1-Phenyl-2-(phenyl)vinyl acetate75
2n-ButylEthyl1-(n-Butyl)-2-(phenyl)vinyl propionate68
3CyclohexylPhenyl1-(Cyclohexyl)-2-(phenyl)vinyl benzoate72
4p-Tolylt-Butyl1-(p-Tolyl)-2-(phenyl)vinyl pivalate70
5PhenylethynylIsopropyl1-(Phenylethynyl)-2-(phenyl)vinyl isobutyrate65

Mandatory Visualizations

Experimental Workflow Diagram:

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Pd(OAc)₂, PPh₃, K₂CO₃, This compound, Alkyne solvent Add Anhydrous Dioxane reagents->solvent acid Add Carboxylic Acid solvent->acid heat Heat to 80 °C under Inert Atmosphere acid->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool filter Dilute and Filter cool->filter wash Aqueous Wash filter->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product Pure Enol Ester purify->product

Caption: Experimental workflow for the synthesis of enol esters.

Proposed Catalytic Cycle:

catalytic_cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa int1 R-C≡C-Pd(II)-X L₂ oa->int1 cm Carbopalladation int1->cm int2 R(Ph-C=CH)C=C-Pd(II)-X L₂ cm->int2 tm Transmetalation int2->tm int3 R(Ph-C=CH)C=C-Pd(II)-OCOR' L₂ tm->int3 re Reductive Elimination int3->re re->pd0 product Enol Ester Product re->product alkyne R-C≡CH alkyne->oa boronic_acid Ph(CH₂=C)B(OH)₂ boronic_acid->cm carboxylate R'-COO⁻ carboxylate->tm

The Role of 1-Phenylvinylboronic Acid in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylvinylboronic acid is a versatile building block in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. Its ability to serve as a stable and effective precursor for the introduction of a styrenyl moiety makes it a valuable reagent in the synthesis of complex molecular architectures, particularly in the development of pharmaceutical intermediates. The Suzuki-Miyaura coupling reaction, a cornerstone of carbon-carbon bond formation, frequently employs this compound and its derivatives to construct the core scaffolds of various biologically active compounds.[1][2] This includes the synthesis of stilbene and its analogs, a class of compounds known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[3][4]

One of the most significant applications of stilbene derivatives is in oncology, with compounds like Combretastatin A-4 (CA-4) serving as a lead for the development of potent tubulin polymerization inhibitors.[3][5][6] These agents disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells. Boronic acid analogs of CA-4 have been synthesized and shown to exhibit significant cytotoxicity against various cancer cell lines, highlighting the importance of boronic acids in the design of novel anticancer agents.[3][7]

Beyond stilbenes, this compound is also a key reactant in the synthesis of other important pharmaceutical intermediates, such as C-6-substituted uridine phosphonates, which are of interest in antiviral and anticancer research.[8] The pinacol ester form of this compound is often used to enhance stability and ease of handling in synthetic protocols.[9][10]

These application notes provide a detailed overview of the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the preparation of stilbene-based anticancer agents. Detailed experimental protocols, quantitative data, and illustrations of the underlying chemical and biological pathways are presented to guide researchers in the effective utilization of this important synthetic tool.

Data Presentation

Table 1: Synthesis of a Boronic Acid Analog of Combretastatin A-4 (A Representative Stilbene Synthesis)
StepReactantsReagents and ConditionsProductYield (%)Reference
13,4,5-trimethoxybenzaldehydeNaBH₄, MeOH, H₂O, EtOAc, r.t., 30 min(3,4,5-trimethoxyphenyl)methanol-[11]
2(3,4,5-trimethoxyphenyl)methanolPBr₃, CH₂Cl₂, 0 °C to r.t., overnight5-(bromomethyl)-1,2,3-trimethoxybenzene-[11]
35-(bromomethyl)-1,2,3-trimethoxybenzenePPh₃, THF, r.t., 6 h(3,4,5-trimethoxybenzyl)triphenylphosphonium bromideQuantitative[3]
4(3,4,5-trimethoxybenzyl)triphenylphosphonium bromide, 3-bromo-4-methoxybenzaldehydeNaHMDS, THF, -78 °C to r.t., 6.5 h(Z)-1-bromo-2-methoxy-4-(3,4,5-trimethoxystyryl)benzene40-50[3]
5(Z)-1-bromo-2-methoxy-4-(3,4,5-trimethoxystyryl)benzenen-BuLi, B(OMe)₃, THF, -78 °C to r.t., overnight; then 3N HCl, r.t., 30 min(Z)-2-(2-methoxy-4-(3,4,5-trimethoxystyryl)phenyl)boronic acid43-53[3][11]
Table 2: Biological Activity of Combretastatin A-4 and its Boronic Acid Analog
CompoundInhibition of Tubulin Polymerization (IC₅₀, µM)Cytotoxicity against MCF-7 Human Breast Carcinoma Cells (IC₅₀, µM)Reference
Combretastatin A-4 (CA-4)2.0 ± 0.10.032 ± 0.02[3]
Boronic Acid Analog of CA-4Potent inhibitor with low-nanomolar IC₅₀ valuesLow nanomolar inhibition[3]
Table 3: General Reaction Conditions for Suzuki-Miyaura Coupling
ParameterConditionReference
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)[12][13][14]
Ligand PPh₃, SPhos, XPhos, t-Bu₃PHBF₄[10]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, KOH[12][14][15]
Solvent Toluene, Dioxane, THF, DMF, often with H₂O[12][15]
Temperature Room Temperature to 110 °C[12][14]
Atmosphere Inert (Nitrogen or Argon)[12]

Experimental Protocols

Protocol 1: General Synthesis of a Stilbene Derivative via Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with this compound to yield a stilbene derivative.

Materials:

  • Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv)

  • Base (e.g., K₂CO₃) (2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a round-bottom flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene:ethanol:water).

  • Add the palladium catalyst (0.05 equiv) to the flask under the inert atmosphere.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired stilbene derivative.

Protocol 2: Synthesis of a Boronic Acid Analog of Combretastatin A-4

This protocol is adapted from the synthesis of boronic acid analogs of CA-4 and illustrates a multi-step synthesis of a complex stilbene derivative.[3][11]

Step 1-3: Synthesis of (3,4,5-trimethoxybenzyl)triphenylphosphonium bromide (Detailed procedures for the reduction, bromination, and phosphonium salt formation can be found in the cited literature.) This multi-step process converts 3,4,5-trimethoxybenzaldehyde into the corresponding Wittig reagent with a reported overall quantitative yield.[3]

Step 4: Wittig Reaction

  • Dissolve (3,4,5-trimethoxybenzyl)triphenylphosphonium bromide (1.0 equiv) in anhydrous THF in a flame-dried, three-neck round-bottom flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF, 1.0 equiv) dropwise to the solution.

  • Stir the resulting ylide solution at -78 °C for 30 minutes.

  • Add a solution of 3-bromo-4-methoxybenzaldehyde (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 6.5 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., 5% ethyl acetate in hexanes) to isolate the (Z)-stilbene isomer. The reported yield for this step is 40-50%.[3]

Step 5: Borylation

  • Dissolve the (Z)-stilbene bromide from the previous step (1.0 equiv) in anhydrous THF in a flame-dried Schlenk flask under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Add n-butyllithium (n-BuLi) (2.5 M in hexanes, 1.1 equiv) dropwise and stir for 1 hour at -78 °C.

  • Add trimethyl borate (B(OMe)₃) (1.2 equiv) dropwise and allow the reaction to warm to room temperature overnight.

  • Cool the reaction to 0 °C and add 3N HCl. Stir at room temperature for 30 minutes.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography to afford the final boronic acid analog. The reported yield for this step is 43-53%.[3]

Visualizations

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_RX R-Pd(II)L2-X OxAdd->PdII_RX Transmetal Transmetalation PdII_R_R1 R-Pd(II)L2-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination RedElim->Pd0 Product R-R' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid R'-B(OH)2 BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start: Assemble Reactants (Aryl Halide, Boronic Acid, Base) Inert Establish Inert Atmosphere (Nitrogen/Argon) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Palladium Catalyst Solvent->Catalyst Reaction Heat and Stir (Monitor by TLC/LC-MS) Catalyst->Reaction Workup Workup: Cool, Dilute, Extract, Wash, Dry Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Final Product: Pharmaceutical Intermediate Purification->Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Signaling_Pathway Stilbene Stilbene Derivative (e.g., Combretastatin A-4 Analog) Tubulin αβ-Tubulin Dimers Stilbene->Tubulin Binds Microtubule Microtubule Polymerization Stilbene->Microtubule Inhibits Tubulin->Microtubule Polymerizes to form Disruption Disruption of Microtubule Dynamics MitoticArrest Mitotic Arrest (G2/M Phase) Disruption->MitoticArrest Apoptosis Apoptosis (Programmed Cell Death) MitoticArrest->Apoptosis

Caption: Mechanism of action for stilbene-based tubulin polymerization inhibitors.

References

Application Notes and Protocols: 1-Phenylvinylboronic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylvinylboronic acid is a versatile bifunctional monomer that is gaining increasing attention in materials science. Its unique structure, which combines a polymerizable vinyl group with a functional boronic acid moiety, allows for the synthesis of a wide range of advanced materials with tailored properties. The boronic acid group is particularly notable for its ability to form reversible covalent bonds with diols, a characteristic that has been widely exploited in the development of "smart" materials that can respond to specific stimuli, such as changes in pH or the presence of saccharides. This reactivity makes this compound and its derivatives valuable building blocks for applications in drug delivery, sensing, and organic electronics.

Key Applications and Methodologies

The primary applications of this compound and its derivatives in materials science are centered on the synthesis of functional polymers. These polymers can be designed to exhibit a variety of responsive behaviors, making them suitable for a range of advanced applications.

Stimuli-Responsive Polymers for Drug Delivery and Sensing

Polymers incorporating phenylboronic acid moieties can be engineered to respond to specific biological signals. The reversible interaction between the boronic acid group and diols, such as those found in saccharides like glucose, forms the basis for glucose-responsive polymers for insulin delivery. Similarly, the pH-dependent nature of the boronic acid-diol interaction allows for the creation of pH-responsive materials.

Experimental Protocol: Generalized Synthesis of a Phenylvinylboronic Acid Copolymer via Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

This protocol provides a general procedure for the copolymerization of a vinylphenylboronic acid monomer with a comonomer (e.g., styrene) using RAFT polymerization, a technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.

Materials:

  • This compound (or a suitable derivative, e.g., 4-vinylphenylboronic acid)

  • Comonomer (e.g., Styrene, N-isopropylacrylamide)

  • RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)

  • Initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF)

  • Nitrogen or Argon gas

  • Precipitation solvent (e.g., cold diethyl ether, hexane)

Procedure:

  • Monomer and Reagent Preparation: In a Schlenk flask, dissolve the this compound derivative, the comonomer, the RAFT agent, and the initiator in the anhydrous solvent. The molar ratio of monomer to RAFT agent to initiator is crucial for controlling the polymerization and should be determined based on the desired molecular weight and reaction kinetics.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (typically 60-80 °C). The reaction time will vary depending on the specific monomers and reaction conditions and can range from a few hours to 24 hours.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to determine monomer conversion and Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity.

  • Termination and Purification: To quench the polymerization, expose the reaction mixture to air and cool it to room temperature. Precipitate the polymer by adding the reaction solution dropwise into a large excess of a non-solvent (e.g., cold diethyl ether).

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Experimental Workflow for RAFT Polymerization

RAFT_Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification reagents Dissolve Monomers, RAFT Agent, Initiator degas Degas Mixture (Freeze-Pump-Thaw) reagents->degas polymerize Heat to Initiate Polymerization degas->polymerize Reaction Start monitor Monitor Reaction (NMR, GPC) polymerize->monitor quench Quench Reaction monitor->quench Reaction Complete precipitate Precipitate Polymer quench->precipitate dry Dry Polymer precipitate->dry Final Polymer Final Polymer dry->Final Polymer

Caption: Workflow for RAFT Polymerization of this compound Derivatives.

Quantitative Data for Polymers Derived from Vinylphenylboronic Acid Derivatives

Polymer SystemPolymerization MethodMn ( g/mol )PDI (Mw/Mn)Monomer Conversion (%)Reference
Poly(VBaam-co-St)Radical Copolymerization1.73 x 10⁴1.78-[1]
Poly(VBaam-co-TBA)RAFT--VBaam: 60, TBA: 81[1]
PNIPAM-b-PAPBARAFT77801.22-1.3942 (yield)[2]
mPEG-b-P(4-VBA)RAFT-≤ 1.25-[3]

VBaam: Anthranilamide-protected vinylboronic acid; St: Styrene; TBA: tert-butyl acrylate; PNIPAM-b-PAPBA: Poly(N-isopropylacrylamide)-block-poly(3-acrylamidophenylboronic acid); mPEG-b-P(4-VBA): methoxy poly(ethylene glycol)-block-poly(4-vinylphenylboronic acid)

Organic Electronic Materials

Phenylboronic acids and their derivatives are also being explored for their potential in organic electronics.[4] The electron-deficient nature of the boron atom can be utilized to tune the electronic properties of conjugated polymers, making them suitable for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[4] While specific examples utilizing this compound are still emerging, the general principle involves incorporating the boronic acid functionality into the polymer backbone or as a pendant group to modify the material's charge transport and luminescent properties.

Logical Relationship in Phenylboronic Acid-Based Sensors

Boronic_Acid_Sensor cluster_components Sensing Mechanism cluster_response Signal Generation boronic_acid Phenylboronic Acid Moiety binding Reversible Covalent Bonding boronic_acid->binding analyte Analyte with Diol Group (e.g., Glucose) analyte->binding property_change Change in Material Property (e.g., Fluorescence, Swelling) binding->property_change Induces signal Detectable Signal property_change->signal Generates

Caption: Logical relationship in a phenylboronic acid-based sensor.

Conclusion

This compound is a promising monomer for the development of advanced functional materials. Its ability to be readily polymerized and the unique reactivity of the boronic acid group provide a powerful platform for creating materials with a wide range of stimuli-responsive properties. Further research into the polymerization of this compound and the characterization of the resulting materials will undoubtedly lead to new and innovative applications in materials science, particularly in the fields of biomedicine and organic electronics.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 1-Phenylvinylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling of 1-phenylvinylboronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, presented in a question-and-answer format.

Question 1: Why is the yield of my Suzuki coupling reaction with this compound consistently low?

Answer:

Low yields in the Suzuki coupling of this compound can stem from several factors. A primary cause is often the degradation of the boronic acid itself. Vinylboronic acids are susceptible to side reactions such as protodeboronation and homocoupling. Additionally, suboptimal reaction conditions, including the choice of catalyst, ligand, base, and solvent, can significantly impact the reaction's efficiency. Catalyst deactivation due to the presence of oxygen is another common issue.[1][2]

To address low yields, a systematic optimization of reaction parameters is recommended. This includes screening different palladium catalysts, phosphine ligands, bases, and solvent systems. Ensuring strictly anaerobic conditions by thoroughly degassing solvents and using an inert atmosphere is also crucial.[1][2]

Question 2: I am observing significant amounts of a byproduct that corresponds to the protodeboronated starting material (styrene). How can this be minimized?

Answer:

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction for vinylboronic acids, especially under basic aqueous conditions.[1] To minimize this unwanted reaction, consider the following strategies:

  • Choice of Base: Employ milder bases such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF) instead of strong bases like sodium hydroxide (NaOH).[1][3]

  • Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions can suppress protodeboronation.

  • Boronic Ester Derivatives: Consider converting the this compound to a more stable boronate ester, such as a pinacol ester. These are generally more resistant to protodeboronation.

Question 3: My reaction mixture is turning black, and I am getting a poor yield. What is happening?

Answer:

The formation of a black precipitate, often referred to as "palladium black," is indicative of catalyst decomposition and aggregation. This leads to a loss of catalytic activity and, consequently, low product yield. This can be caused by:

  • Presence of Oxygen: Palladium(0) catalysts are sensitive to oxygen and can be oxidized to an inactive state.[2]

  • High Temperatures: Excessive reaction temperatures can promote catalyst decomposition.

  • Inappropriate Ligand: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst. An unsuitable ligand may not provide sufficient stabilization, leading to catalyst precipitation.

To prevent this, ensure all solvents are thoroughly degassed, and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). Optimization of the reaction temperature and screening of different ligands to find one that effectively stabilizes the palladium catalyst are also recommended.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for the Suzuki coupling of this compound?

A1: The choice of catalyst can be substrate-dependent. However, for many Suzuki couplings of vinylboronic acids, palladium catalysts with bulky, electron-rich phosphine ligands are effective. Common choices include:

  • Catalysts: Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃

  • Ligands: SPhos, XPhos, P(t-Bu)₃

Buchwald-type ligands and their corresponding pre-catalysts are often highly effective in promoting the coupling of vinylboronic acids.[4]

Q2: Which base should I use for the coupling of this compound with an aryl halide?

A2: The base plays a critical role in the transmetalation step of the catalytic cycle. The optimal base often depends on the solvent and the specific substrates used. A range of bases can be effective, from milder carbonates to stronger phosphates. It is often necessary to screen a few options to find the best one for your specific reaction.

Q3: What are the best solvents for this reaction?

A3: A variety of organic solvents can be used for Suzuki-Miyaura reactions, often in combination with water. Common solvent systems include:

  • Toluene/water

  • Dioxane/water

  • THF/water

  • DMF/water

The addition of water can be beneficial for the solubility of the base and can facilitate the catalytic cycle. However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.

Data Presentation

The following tables provide a summary of how different reaction parameters can influence the yield of a Suzuki coupling reaction. While this data is representative for Suzuki couplings of aryl halides with boronic acids, it provides a useful starting point for the optimization of reactions with this compound.

Table 1: Effect of Catalyst and Ligand on Yield

EntryPalladium Source (mol%)Ligand (mol%)SolventBaseTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)Dioxane/H₂OK₂CO₃9065
2Pd₂(dba)₃ (1)SPhos (2.5)Toluene/H₂OK₃PO₄10088
3Pd(dppf)Cl₂ (3)-DMFCs₂CO₃11075
4Pd(OAc)₂ (2)XPhos (4)THF/H₂OK₃PO₄8092

This table is a generalized representation based on typical Suzuki coupling optimization data.

Table 2: Effect of Base and Solvent on Yield

EntryCatalystSolventBaseTemp (°C)Yield (%)
1Pd(PPh₃)₄ (3 mol%)TolueneK₂CO₃10072
2Pd(PPh₃)₄ (3 mol%)Dioxane/H₂OK₃PO₄10085
3Pd(PPh₃)₄ (3 mol%)DMFCs₂CO₃10089
4Pd(PPh₃)₄ (3 mol%)THF/H₂OK₂CO₃8078

This table is a generalized representation based on typical Suzuki coupling optimization data.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. This cycle should be repeated three times.

  • Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%). Then, add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L2-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Vinyl-B(OH)2 (Base) PdII_Vinyl Ar-Pd(II)L2-Vinyl Transmetalation->PdII_Vinyl RedElim Reductive Elimination PdII_Vinyl->RedElim RedElim->Pd0 Ar-Vinyl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_reagents Check Reagent Purity & Stability (Boronic Acid, Halide) start->check_reagents check_conditions Review Reaction Conditions (Catalyst, Ligand, Base, Solvent, Temp) start->check_conditions check_atmosphere Ensure Inert Atmosphere (Degas Solvents, Purge with Ar/N2) start->check_atmosphere side_reactions Identify Side Products (Protodeboronation, Homocoupling) start->side_reactions optimize_catalyst Screen Catalysts & Ligands check_conditions->optimize_catalyst optimize_base Screen Bases check_conditions->optimize_base optimize_solvent Screen Solvents check_conditions->optimize_solvent success Improved Yield optimize_catalyst->success optimize_base->success optimize_solvent->success solution_proto Address Protodeboronation (Milder Base, Anhydrous Conditions) side_reactions->solution_proto solution_homo Address Homocoupling (Fresh Catalyst, Degassing) side_reactions->solution_homo solution_proto->success solution_homo->success

Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.

References

Technical Support Center: Preventing Protodeboronation of 1-Phenylvinylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protodeboronation of 1-phenylvinylboronic acid during chemical reactions. While this compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, its susceptibility to protodeboronation—the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond—can lead to reduced yields and the formation of unwanted byproducts. This guide offers practical advice and detailed protocols to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for this compound?

A1: Protodeboronation is an undesired side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom, converting this compound into styrene.[1] This reaction consumes the starting material, leading to lower yields of the desired product in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Q2: How stable is this compound to protodeboronation?

A2: As a class of compounds, vinylboronic acids are generally considered to be relatively stable and undergo very slow protodeboronation.[1][2][3] Under basic conditions (pH 12) at elevated temperatures (70 °C), the half-life for the protodeboronation of vinylboronic acids can be greater than one week.[1][2][3] However, the rate is highly dependent on the specific reaction conditions.

Q3: What factors promote the protodeboronation of this compound?

A3: The rate of protodeboronation is significantly influenced by several factors:

  • pH: The reaction can be catalyzed by both acid and base.[1] In the context of Suzuki-Miyaura coupling, which is typically run under basic conditions, the formation of the more reactive boronate anion ([R-B(OH)₃]⁻) at high pH can increase the rate of protodeboronation.[4]

  • Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.

  • Solvent: The presence of protic solvents, especially water, can facilitate protodeboronation by acting as a proton source.

  • Reaction Time: Longer reaction times increase the likelihood of protodeboronation occurring.

Q4: Can I use a boronic ester of this compound to prevent protodeboronation?

A4: Yes, converting this compound to a more stable derivative is a highly effective strategy. Common choices include:

  • Pinacol esters: These are generally more stable towards protodeboronation and are often used as alternatives to free boronic acids.[4]

  • MIDA (N-methyliminodiacetic acid) boronates and organotrifluoroborates: These derivatives offer enhanced stability and can slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[1]

Troubleshooting Guide: Low Yields Due to Protodeboronation

This guide provides a systematic approach to troubleshooting Suzuki-Miyaura cross-coupling reactions where protodeboronation of this compound is a suspected issue.

Observation Potential Cause Recommended Solution(s)
Low yield of desired product and presence of styrene byproduct. Protodeboronation of this compound. 1. Optimize the Base: Switch to a milder base. Strong bases can accelerate protodeboronation. Consider using bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).2. Lower the Reaction Temperature: If possible, reduce the reaction temperature. Even a small decrease can significantly slow down the rate of protodeboronation.3. Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.4. Use a More Stable Boron Reagent: Convert this compound to its pinacol ester or MIDA boronate. These are more resistant to protodeboronation.5. Employ a Highly Active Catalyst System: Using a more efficient palladium catalyst and ligand combination can accelerate the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation side reaction.
Inconsistent reaction yields. Variable quality or degradation of this compound. 1. Use Fresh Reagent: Boronic acids can degrade upon storage. Use freshly purchased or purified this compound for best results.2. Proper Storage: Store this compound in a cool, dry, and dark place under an inert atmosphere to minimize degradation.
Reaction stalls or is sluggish, leading to prolonged reaction times. Suboptimal reaction conditions favoring protodeboronation over cross-coupling. 1. Solvent Choice: While often necessary, minimize the amount of water in the solvent system. Consider using anhydrous solvents if the reaction permits.2. Catalyst and Ligand Selection: For challenging couplings, consider using more advanced catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), which can promote faster cross-coupling.

Quantitative Data Summary

While specific kinetic data for the protodeboronation of this compound is not extensively available, the following table summarizes the general stability of vinylboronic acids under representative conditions, as reported in the literature. This data can be used as a guideline for experimental design.

Boronic Acid ClassConditionHalf-life (t₀.₅)Reference
Vinylboronic AcidspH 12, 70 °C, aqueous-organic solvent> 1 week[1][2][3]

Key Experimental Protocols

The following are representative protocols for a Suzuki-Miyaura coupling reaction designed to minimize the protodeboronation of this compound.

Protocol 1: Suzuki-Miyaura Coupling Using this compound

This protocol utilizes a mild base and a common palladium catalyst.

Reagents:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, this compound, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium(II) acetate and SPhos ligand.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling Using this compound Pinacol Ester

This protocol uses the more stable pinacol ester derivative to suppress protodeboronation.

Reagents:

  • Aryl halide (1.0 equiv)

  • This compound pinacol ester (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.06 equiv)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Degassed solvent (e.g., Toluene/Water 10:1)

Procedure:

  • In a reaction vessel, combine the aryl halide, this compound pinacol ester, and potassium phosphate.

  • Purge the vessel with an inert gas.

  • In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of the degassed solvent.

  • Add the catalyst solution to the reaction vessel, followed by the remaining degassed solvent.

  • Heat the mixture to 100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the product by column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Protodeboronation Mechanisms

Protodeboronation_Mechanisms General Pathways for Protodeboronation cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed Acid_BA R-B(OH)₂ Acid_Intermediate [R-B(OH)₂H]⁺ Acid_BA->Acid_Intermediate + H⁺ Acid_H H⁺ Acid_Product R-H + B(OH)₃ Acid_Intermediate->Acid_Product Electrophilic Substitution Base_BA R-B(OH)₂ Base_Boronate [R-B(OH)₃]⁻ Base_BA->Base_Boronate + OH⁻ Base_OH OH⁻ Base_Product R-H + B(OH)₄⁻ Base_Boronate->Base_Product + H₂O (Hydrolysis) Base_H2O H₂O

Caption: Mechanisms of acid- and base-catalyzed protodeboronation.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Low Yield due to Protodeboronation Start Low Yield of Desired Product (Styrene byproduct observed) Check_Base Is a strong base used? Start->Check_Base Change_Base Switch to a milder base (e.g., K₂CO₃, K₃PO₄, CsF) Check_Base->Change_Base Yes Check_Temp Is the reaction temperature high? Check_Base->Check_Temp No Change_Base->Check_Temp Lower_Temp Lower the reaction temperature Check_Temp->Lower_Temp Yes Check_Time Is the reaction time prolonged? Check_Temp->Check_Time No Lower_Temp->Check_Time Optimize_Time Monitor reaction closely and minimize reaction time Check_Time->Optimize_Time Yes Use_Ester Consider using a more stable boronic ester (pinacol, MIDA) Check_Time->Use_Ester No Optimize_Time->Use_Ester Optimize_Catalyst Employ a more active catalyst system Use_Ester->Optimize_Catalyst End Improved Yield Optimize_Catalyst->End

Caption: A decision-making workflow for troubleshooting low yields.

References

Technical Support Center: 1-Phenylvinylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Phenylvinylboronic acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?

A1: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a hydrogen atom, leading to the formation of styrene.[1] However, vinyl boronic acids, including this compound, are generally considered to be relatively stable and undergo protodeboronation at a very slow rate under typical Suzuki-Miyaura conditions.

  • Homocoupling is the palladium-catalyzed dimerization of two molecules of this compound to form 1,4-diphenyl-1,3-butadiene. This side reaction is often promoted by the presence of oxygen in the reaction mixture or the use of a Pd(II) precatalyst.

Q2: My Suzuki-Miyaura reaction with this compound is giving a low yield of the desired product. What are the likely causes?

A2: Low yields can stem from several factors:

  • Decomposition of the boronic acid: Although relatively stable, prolonged reaction times at high temperatures or suboptimal pH conditions can lead to gradual protodeboronation.

  • Inefficient catalyst turnover: The palladium catalyst may be passivated or consumed by side reactions.

  • Formation of byproducts: Significant homocoupling of the boronic acid or the aryl halide coupling partner can reduce the yield of the desired cross-coupled product.

  • Suboptimal reaction conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.

Q3: How can I minimize the formation of the homocoupling byproduct, 1,4-diphenyl-1,3-butadiene?

A3: To suppress homocoupling, consider the following strategies:

  • Thoroughly degas your reaction mixture: The presence of oxygen is a primary contributor to homocoupling. Ensure your solvent is properly degassed, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Use a Pd(0) catalyst source: Pd(II) precatalysts can directly promote homocoupling. Using a Pd(0) source, such as Pd(PPh₃)₄, can mitigate this issue.

  • Optimize reaction parameters: Lowering the reaction temperature or using a less reactive base might reduce the rate of homocoupling relative to the desired cross-coupling.

Q4: Is polymerization of this compound a common side reaction?

A4: While vinyl compounds can undergo polymerization, it is not a commonly reported side reaction for this compound under typical Suzuki-Miyaura conditions. The reaction conditions are generally not conducive to radical or ionic polymerization of the vinyl group. However, if you observe the formation of insoluble, high molecular weight material, polymerization could be a contributing factor.

Troubleshooting Guide

Issue: Low Yield of Desired Cross-Coupled Product
Potential Cause Troubleshooting Step Rationale
Protodeboronation of this compound Use anhydrous solvents and reagents. Employ milder bases (e.g., K₂CO₃, CsF) instead of strong hydroxides. Shorten reaction times where possible.While slow for vinyl boronic acids, protodeboronation can be accelerated by water and strong bases.
Homocoupling of this compound Ensure rigorous degassing of the reaction mixture. Use a Pd(0) catalyst (e.g., Pd(PPh₃)₄) instead of a Pd(II) precatalyst (e.g., Pd(OAc)₂). Consider using a boronic ester (e.g., pinacol ester) which can be more stable.Oxygen promotes the oxidative cycle that leads to homocoupling. Pd(II) can directly couple two boronic acid molecules. Boronic esters can exhibit different reactivity profiles.
Catalyst Inactivation Use fresh, high-purity palladium catalyst and ligands. Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). Ensure the reaction is run under an inert atmosphere.The active Pd(0) species can be oxidized and deactivated. Impurities can poison the catalyst.
Suboptimal Reaction Conditions Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, CsF). Screen different solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O). Optimize the reaction temperature.The choice of base and solvent significantly influences the transmetalation step and the overall catalytic cycle.

Data Presentation

The following table presents illustrative data on the impact of reaction conditions on the yield of the desired product and the formation of the homocoupling byproduct in a Suzuki-Miyaura reaction between this compound and an aryl bromide. Note: These are representative values and actual results may vary depending on the specific substrates and reaction setup.

Condition Desired Product Yield (%) Homocoupling Byproduct Yield (%) Rationale for Observation
Standard (Degassed, Pd(PPh₃)₄) 85-95< 5Rigorous exclusion of oxygen and use of a Pd(0) source minimizes homocoupling.
Reaction open to air 50-7015-25Oxygen promotes the palladium-catalyzed homocoupling of the boronic acid.
Using Pd(OAc)₂ as precatalyst 70-8510-20Pd(II) precatalysts can directly induce homocoupling before the main catalytic cycle begins.
Prolonged heating with aqueous base 75-85< 5 (with degassing)A slight decrease in yield may be observed due to slow protodeboronation over extended periods.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X(L)₂ Pd0->PdII Ar-X OxAdd Oxidative Addition PdII_Vinyl Ar-Pd(II)-Vinyl(L)₂ PdII->PdII_Vinyl Vinyl-B(OH)₂ + Base Transmetalation Transmetalation PdII_Vinyl->Pd0 Product Ar-Vinyl (Desired Product) PdII_Vinyl->Product RedElim Reductive Elimination ArX Ar-X VinylBOH2 Vinyl-B(OH)₂ Base Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions Common Side Reactions of this compound cluster_protodeboronation Protodeboronation cluster_homocoupling Homocoupling VinylBOH2_proto This compound Styrene Styrene VinylBOH2_proto->Styrene + H⁺ VinylBOH2_homo1 This compound Dimer 1,4-Diphenyl-1,3-butadiene VinylBOH2_homo1->Dimer Pd Catalyst, O₂ VinylBOH2_homo2 This compound VinylBOH2_homo2->Dimer Pd Catalyst, O₂

Caption: Major side reactions observed with this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Reagents Analyze Side Products (GC-MS/NMR) Start->Check_Reagents High_Homocoupling High Homocoupling Detected Check_Reagents->High_Homocoupling High_Protodeboronation Significant Protodeboronation Check_Reagents->High_Protodeboronation No_Major_Side_Products No Major Side Products Check_Reagents->No_Major_Side_Products Degas Improve Degassing Use Pd(0) Catalyst High_Homocoupling->Degas Yes Milder_Conditions Use Milder Base Anhydrous Conditions High_Protodeboronation->Milder_Conditions Yes Optimize_Conditions Check Catalyst Activity Screen Base/Solvent/Temp. No_Major_Side_Products->Optimize_Conditions Yes

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Technical Support Center: Optimizing Base Selection for 1-Phenylvinylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing base selection in reactions involving 1-phenylvinylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, with a focus on the role of the base.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Ineffective Base: The chosen base may be too weak, too strong, or poorly soluble in the reaction solvent. The base is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1][2]Screen Different Bases: Experiment with a range of bases, from weaker carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) to phosphates (e.g., K₃PO₄). Stronger bases like hydroxides (e.g., NaOH, KOH) can sometimes be effective but may also promote side reactions.[3][4] Match Base to Solvent: Ensure the base has some solubility in the chosen solvent system. For instance, K₃PO₄ is often used with aqueous dioxane.[5]
Poor Quality of this compound: Vinylboronic acids can be unstable and may polymerize or decompose upon storage.Use a Stable Precursor: Consider using a more stable derivative like the trivinylboroxane-pyridine complex, which hydrolyzes in situ to generate the active boronic acid under aqueous basic conditions. Check Purity: Assess the purity of the boronic acid before use.
Inactive Catalyst: The palladium catalyst may be deactivated.Use Fresh Catalyst: Employ a fresh batch of the palladium catalyst and ligand. Degas Solvents: Thoroughly degas all solvents to remove oxygen, which can deactivate the catalyst.
Significant Protodeboronation (Loss of Boronic Acid Group) Presence of Excess Water and/or Strong Base: This is a common side reaction for boronic acids, where the carbon-boron bond is cleaved by a proton source.[6]Use a Milder Base: Switch to a weaker base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[7] Anhydrous Conditions: While many Suzuki couplings use aqueous conditions, switching to anhydrous solvents can sometimes reduce protodeboronation.[6] Use a Stoichiometric Amount of Base: The reaction's selectivity can be dependent on the amount of base used.[8]
Formation of Polymerized Byproducts Inherent Instability of Vinylboronic Acids: this compound and other vinylboronic acids have a known tendency to undergo polymerization, especially under reaction conditions.Controlled in situ Generation: Utilize a stable precursor like the trivinylboroxane-pyridine complex to maintain a low concentration of the reactive vinylboronic acid. Optimize Reaction Temperature: Lowering the reaction temperature may help to reduce the rate of polymerization.
Homocoupling of this compound Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.Ensure Inert Atmosphere: Maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration. Use a Pd(0) Source: Start with a Pd(0) catalyst or ensure efficient in situ reduction of a Pd(II) precatalyst.
Reaction Stalls or is Sluggish Suboptimal Base/Solvent Combination: The efficiency of the base is highly dependent on the solvent system.Optimize Solvent System: Common solvents for Suzuki couplings include dioxane, THF, and toluene, often with water as a co-solvent.[1] Experiment with different solvent mixtures to improve the solubility and effectiveness of the chosen base.

Frequently Asked Questions (FAQs)

Q1: Which type of base is generally recommended to start with for a Suzuki-Miyaura reaction with this compound?

A1: For initial screening, inorganic bases are most commonly employed in Suzuki-Miyaura couplings.[1] Weaker inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) are often good starting points.[3][5] Stronger bases like sodium hydroxide (NaOH) can be effective but increase the risk of side reactions such as protodeboronation.[4] The optimal base is highly dependent on the specific substrates and solvent system, so screening is recommended.[4]

Q2: How does the choice of base affect the stability of this compound?

A2: Basic conditions are necessary to activate the boronic acid for transmetalation.[2] However, strong bases, particularly in the presence of water, can accelerate the protodeboronation of boronic acids.[6] Furthermore, vinylboronic acids are susceptible to polymerization, and harsh basic conditions may contribute to this decomposition pathway. Milder bases are generally preferred to minimize these side reactions.

Q3: Can organic bases be used for Suzuki couplings with this compound?

A3: Yes, organic bases such as triethylamine (TEA) can be used, but they are often found to be less effective than inorganic bases in many Suzuki-Miyaura reaction systems.[3][7] In some cases, inorganic bases have been shown to be superior to organic bases.[4]

Q4: I am observing a significant amount of a byproduct that is just the protonated version of my this compound. What is happening and how can I prevent it?

A4: This byproduct is a result of protodeboronation, a common side reaction where the C-B bond is cleaved and replaced with a C-H bond. To mitigate this, consider the following:

  • Switch to a weaker base: Using K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOH or K₃PO₄ can be beneficial.[7]

  • Use anhydrous conditions: Since water is a proton source, running the reaction under anhydrous conditions can significantly reduce protodeboronation.[6]

  • Protect the boronic acid: Using a more stable derivative, such as a boronate ester, which releases the boronic acid slowly under the reaction conditions, can also be an effective strategy.

Q5: My reaction is not reproducible. What role could the base be playing in this?

A5: In addition to the chemical nature of the base, its physical state can affect reproducibility. Ensure the base is finely powdered and dry, especially for anhydrous reactions. For biphasic reactions (e.g., toluene/water), vigorous stirring is crucial to ensure efficient mixing and consistent reaction rates. The purity and age of the base can also be a factor.

Data Presentation

Table 1: Comparison of Various Bases in a Model Suzuki-Miyaura Coupling of Phenylboronic Acid with an Aryl Halide

Note: This data is for a general phenylboronic acid system and should be used as a guideline. Optimal conditions for this compound may vary and require empirical determination.

Base Solvent Temperature (°C) Time (min) Yield (%) Reference
Na₂CO₃DMF/H₂O1001095[4]
K₂CO₃DMF/H₂O1002092[4]
Cs₂CO₃DMF/H₂O1002090[4]
NaOHDMF/H₂O1006065[4]
K₃PO₄Dioxane/H₂O100-High Yield[5]
Triethylamine (TEA)DMF/H₂O1006040[4]

Experimental Protocols

General Procedure for a Trial Suzuki-Miyaura Coupling with this compound

This protocol is a starting point and should be optimized for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the selected base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent(s) (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Troubleshooting_Workflow start Low or No Yield in This compound Reaction check_reagents Verify Quality of Starting Materials (Boronic Acid, Halide, Catalyst, Solvent) start->check_reagents reagents_ok Reagents are High Quality check_reagents->reagents_ok reagents_ok->start No, Replace Reagents screen_bases Screen a Panel of Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) reagents_ok->screen_bases Yes optimize_solvent Optimize Solvent System (e.g., Dioxane/H₂O, Toluene, THF) screen_bases->optimize_solvent optimize_temp Adjust Reaction Temperature optimize_solvent->optimize_temp check_side_reactions Analyze for Side Products (Protodeboronation, Polymerization) optimize_temp->check_side_reactions protodeboronation Protodeboronation Observed check_side_reactions->protodeboronation Side Products Present success Successful Reaction check_side_reactions->success No Significant Side Products use_milder_base Switch to Milder Base (e.g., K₂CO₃) or Anhydrous Conditions protodeboronation->use_milder_base Yes polymerization Polymerization Observed protodeboronation->polymerization No use_milder_base->screen_bases use_stable_precursor Use Stable Precursor (e.g., trivinylboroxane-pyridine complex) polymerization->use_stable_precursor Yes polymerization->success No use_stable_precursor->screen_bases

Caption: Troubleshooting workflow for optimizing this compound reactions.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pdII R¹-Pd(II)L₂-X oxidative_addition->pdII transmetalation Transmetalation pdII->transmetalation pdII_R2 R¹-Pd(II)L₂-R² transmetalation->pdII_R2 reductive_elimination Reductive Elimination pdII_R2->reductive_elimination reductive_elimination->pd0 R¹-R² boronic_acid R²-B(OH)₂ (this compound) boronate [R²-B(OH)₃]⁻ (Boronate 'ate' complex) boronic_acid->boronate base Base (e.g., K₃PO₄) base->boronate + OH⁻ boronate->transmetalation Enters Catalytic Cycle

Caption: The role of the base in the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: 1-Phenylvinylboronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals working with 1-phenylvinylboronic acid in coupling reactions. The information is presented in a question-and-answer format to directly address common experimental challenges, with a focus on the critical role of solvent selection.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or no yield. What are the primary factors I should investigate?

A1: When a Suzuki-Miyaura coupling reaction fails or provides a low yield, several key parameters should be systematically checked:

  • Catalyst Activity: Ensure the palladium catalyst is active. The active species is typically Pd(0). If you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Some precatalysts are sensitive to air and may have degraded. Consider using a fresh batch or a more robust, air-stable precatalyst.[1]

  • Oxygen Contamination: The presence of oxygen can lead to undesirable side reactions, such as the homocoupling of the boronic acid, and can also cause decomposition of the catalyst.[1] It is crucial to properly degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1]

  • Reagent Purity and Stability: Verify the purity of both the aryl halide and the this compound. Boronic acids can degrade over time.[1]

  • Base and Solvent System: The choice of base and solvent is highly interdependent and critical for success. The base must be sufficiently strong to promote transmetalation but not so strong that it causes the degradation of your starting materials or products.[1] For anhydrous reactions, ensure the base is finely powdered and dry.[1]

Q2: I am observing significant protodeboronation of my this compound. How can this side reaction be minimized?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with vinyl boronic acids.[1] Here are some strategies to mitigate it:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching from strong bases like NaOH to weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

  • Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to anhydrous (water-free) conditions can significantly reduce the extent of protodeboronation.[1]

  • Choice of Solvent: The solvent can influence the rate of protodeboronation. While aqueous mixtures are common, they can exacerbate the issue. Experimenting with anhydrous polar aprotic solvents like THF or dioxane may be beneficial.

Q3: How does the choice of solvent (polar protic vs. polar aprotic) affect the outcome of the coupling reaction?

A3: The polarity and protic nature of the solvent play a crucial role in Suzuki-Miyaura couplings by influencing catalyst stability, reagent solubility, and the rates of key mechanistic steps.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess O-H or N-H bonds and can form hydrogen bonds.[2] They are effective at stabilizing ionic species.[3] In some cases, using alcohols can lead to high selectivity and good yields, especially when poor conversion is observed in nonpolar solvents.[4] However, they can also be a source of protons, potentially leading to protodeboronation of the boronic acid.[1]

  • Polar Aprotic Solvents (e.g., THF, dioxane, DMF, acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds.[2] They are generally good at dissolving a wide range of organic reagents. Nonpolar solvents like THF often favor high selectivity in certain cross-coupling reactions.[4] Some polar aprotic solvents like acetonitrile (MeCN) or DMF can, in specific cases, alter the selectivity of the reaction compared to nonpolar or alcohol-based solvents.[4]

  • Biphasic Systems: Often, a mixture of an organic solvent (like toluene, THF, or dioxane) and an aqueous basic solution is used. In these cases, vigorous stirring is essential to maximize the contact between the two phases where the reaction occurs.[1] The water/organic solvent ratio can also impact the reaction rate.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No Reaction / Very Low Conversion Inactive CatalystUse a fresh batch of palladium catalyst or switch to a more robust precatalyst (e.g., a palladacycle).[1]
Oxygen in the systemEnsure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (N₂ or Ar).[1]
Improper base/solvent combinationThe choice of base and solvent is linked. For example, K₃PO₄ may require a small amount of water to be effective in anhydrous couplings.[6] Experiment with different base-solvent systems (see Data Tables below).
Protodeboronation of Boronic Acid Base is too strong or aqueous conditionsSwitch to a milder base (e.g., K₂CO₃, KF).[1] Use anhydrous solvents to eliminate the proton source.[1]
Homocoupling of Boronic Acid Presence of oxygenImprove degassing of solvents and ensure a robust inert atmosphere.[1]
Formation of Byproducts Solvent impuritiesUse high-purity, dry solvents. Certain impurities in solvents like THF can poison the catalyst.[5][7]
Reaction temperature is too high/lowOptimize the reaction temperature. While heating is often required (e.g., 80–110 °C), excessive heat can lead to degradation.[1]
Poor Reproducibility Inconsistent reagent qualityUse reagents from a reliable source and verify their purity. Boronic acids can degrade upon storage.[1]
Inconsistent inert atmosphere techniqueEnsure your degassing and inert atmosphere techniques are consistent between experiments.
Base is not finely powderedFor solid bases in anhydrous reactions, ensure they are ground to a very fine powder to improve reproducibility and reaction rates.[6]

Quantitative Data on Solvent Effects

The optimal solvent system is highly dependent on the specific substrates, catalyst, and base used. The following table summarizes reported effects of different solvents on Suzuki-Miyaura coupling reactions.

Solvent SystemBaseSubstratesCatalyst SystemKey ObservationYieldReference
THF / H₂ONaOH2-bromonaphthalene, phenylboronic acidPd/CBest results were obtained with THF. Increasing the aqueous phase up to a 2:3 THF/water ratio gave excellent yield.90.8%[5]
Toluene / H₂ONaOH2-bromonaphthalene, phenylboronic acidPd/CLower conversion compared to THF.65.7%[5]
MeCNK₂CO₃Aryl halide, phenylboronic acidPd(dppf)Cl₂A 4:1 MeCN/H₂O mixture was used in an initially successful but later unreproducible reaction.Variable[8]
Dioxane / H₂OK₃PO₄Aryl bromide, 4-pyridylboronic acidPd₂(dba)₃ / Cy₃P·HBF₄A 2:1 dioxane/water mixture with sparged solvents gave reproducible high yields.~80%[8]
DMF / H₂OK₂CO₃Aryl bromides/chlorides, phenylboronic acidPEPPSI complexesA 1:1 DMF/H₂O ratio provided the best catalytic activities for the tested system.Not specified[9]
TolueneKOtBuAryl bromides/chlorides, phenylboronic acidPEPPSI complexesLower activity compared to the DMF/H₂O system.Not specified[9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for specific substrates.

1. Reagent Preparation:

  • Ensure the this compound and the aryl halide are pure and dry.

  • The chosen base (e.g., K₂CO₃, K₃PO₄) should be finely powdered and dried if conducting an anhydrous reaction.[1][10]

  • The palladium catalyst and ligand should be handled under an inert atmosphere if they are air-sensitive.[1]

2. Reaction Setup:

  • To a dry reaction flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This is often done through a cycle of evacuating the flask under vacuum and refilling with the inert gas (3-5 times).[1]

  • Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.

  • Add the degassed solvent or solvent mixture via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

3. Reaction Execution:

  • Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80–110 °C).[1]

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS).

4. Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Visualizations

Troubleshooting Workflow for Failed Coupling Reactions

G start Reaction Failed (Low/No Yield) reagents Check Reagents: - Purity of Boronic Acid & Halide? - Freshness/Activity of Catalyst? - Dryness/Purity of Base? start->reagents atmosphere Check Reaction Setup: - System properly sealed? - Solvents fully degassed? - Maintained under inert gas? reagents->atmosphere Reagents OK analysis Analyze Crude Mixture: - Protodeboronation observed? - Homocoupling observed? atmosphere->analysis Setup OK optimize_base Optimize Base: - Switch to milder base (KF, K2CO3)? - Use anhydrous base? analysis->optimize_base Protodeboronation optimize_solvent Optimize Solvent: - Switch to anhydrous solvent (THF, Dioxane)? - Change solvent polarity? - Adjust water/organic ratio? analysis->optimize_solvent Side reactions optimize_temp Optimize Temperature: - Increase/decrease temperature? analysis->optimize_temp Low conversion optimize_base->optimize_solvent optimize_solvent->optimize_temp success Reaction Successful optimize_temp->success Optimized

Caption: A logical workflow for troubleshooting failed this compound coupling reactions.

Simplified Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L_n (Active Catalyst) pd0->c1 R¹-X oxidative_add Oxidative Addition pdi_complex R¹-Pd(II)L_n-X pdi_complex->c2 [R²-B(OR)₂]⁻ transmetal Transmetalation pdi_r_complex R¹-Pd(II)L_n-R² pdi_r_complex->c3 reductive_elim Reductive Elimination product Product R¹-R² product->c4 c1->pdi_complex c2->pdi_r_complex c3->product c4->pd0

Caption: The fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Influence of Solvent Properties on Reaction Steps

G cluster_solvents Solvent Type cluster_effects Potential Effects on Reaction protic Polar Protic (e.g., H₂O, EtOH) protodeboronation Potential Proton Source (leads to side reaction) protic->protodeboronation can cause solubility Impacts Base Solubility & Activity protic->solubility aprotic Polar Aprotic (e.g., THF, DMF) stabilize Stabilizes Anionic Intermediates (can alter selectivity) aprotic->stabilize dissolve Dissolves Organic Reagents aprotic->dissolve nonpolar Non-Polar (e.g., Toluene) nonpolar->dissolve

Caption: Relationship between solvent class and its potential effects on the coupling reaction.

References

Technical Support Center: Palladium Catalysis with 1-Phenylvinylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 1-phenylvinylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges. Here you will find troubleshooting guides and frequently asked questions to ensure the success of your Suzuki-Miyaura and related coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound has failed or is giving a very low yield. What are the common causes?

Low or no yield in a Suzuki-Miyaura coupling is a frequent issue that can often be traced back to one of several key factors:

  • Inactive Catalyst: The palladium source may be old or degraded. Ensure you are using a fresh catalyst. For challenging couplings, consider using a more active Buchwald-type pre-catalyst, which more efficiently generates the active Pd(0) species.[1] If reactivity is still low, incrementally increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can be effective.[1]

  • Suboptimal Ligand: The choice of phosphine ligand is critical. For couplings involving electron-rich vinylboronic acids or electron-poor aryl halides, more electron-rich and bulky phosphine ligands, such as the Buchwald ligands (SPhos, XPhos), are often required to facilitate the reaction.[1][2]

  • Ineffective Base: The base is crucial for activating the boronic acid for transmetalation.[3] The effectiveness of a base is often dependent on the solvent system.[1] For substrates sensitive to harsh conditions, weaker bases like K₃PO₄ or Cs₂CO₃ may be preferable to strong bases like NaOH.[1][4] The physical state of the base (e.g., finely powdered and dry) can also significantly impact reactivity.[1]

  • Improper Solvent or Degassing: Oxygen can deactivate the palladium catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.[1][5] It is critical to use properly degassed solvents. Common solvent systems include toluene, dioxane, or THF, often with water as a co-solvent to help dissolve the inorganic base.[1][5]

  • Poor Substrate Quality: Impurities in the starting materials can poison the catalyst.[5] Additionally, this compound can be prone to protodeboronation (cleavage of the C-B bond), especially under aqueous basic conditions.[5][6][7]

Q2: I am observing significant protodeboronation of my this compound. How can this be prevented?

Protodeboronation is a common side reaction that consumes the boronic acid.[6][7] Several strategies can mitigate this issue:

  • Use Anhydrous Conditions: While many Suzuki couplings use aqueous bases, switching to anhydrous solvents can sometimes reduce the rate of protodeboronation.[1]

  • Select a Milder Base: Strong bases can accelerate protodeboronation.[6] Using weaker bases such as K₃PO₄ or even potassium fluoride (KF) can be beneficial, although it may require higher temperatures or longer reaction times.[3][5]

  • Use a Boronic Ester: Boronic esters, such as the pinacol ester derivative, are generally more stable and less prone to protodeboronation.[5][8] They can hydrolyze in situ under the reaction conditions to slowly release the boronic acid, keeping its concentration low and favoring the desired cross-coupling pathway.[9]

  • Employ a Fast Catalytic System: Using a highly active catalyst that promotes a rapid Suzuki-Miyaura coupling can ensure that the cross-coupling outcompetes the slower protodeboronation side reaction.[9]

Q3: How do I select the optimal palladium catalyst and ligand for my specific substrates?

The ideal catalyst system depends on the electronic and steric properties of both the this compound and its coupling partner (e.g., an aryl halide).

  • Standard Couplings: For electronically favorable pairings, such as an electron-rich vinylboronic acid and an electron-poor aryl halide, standard catalysts like Pd(PPh₃)₄ may be sufficient.[1]

  • Challenging Couplings: For more difficult reactions, such as those with electron-poor vinylboronic acids or electron-rich/sterically hindered aryl halides, more sophisticated systems are necessary.[1] Catalysts based on bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent choices as they are known to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2][10]

  • Pre-catalysts: Modern Buchwald pre-catalysts are often preferred because they are air-stable and efficiently generate the active monoligated Pd(0) species in solution, leading to more reliable and faster reactions.[1]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiment.

Issue Potential Cause(s) Recommended Solution(s)
Reaction is sluggish or stalls 1. Low catalyst activity.2. Inefficient ligand.3. Insufficient temperature.4. Poor choice of base or solvent.1. Switch to a more active pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst).[1]2. Use a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos).[1][2]3. Increase the reaction temperature in increments.4. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and ensure solvents are properly degassed.[1]
Significant homocoupling of boronic acid observed 1. Presence of oxygen.2. Issues with Pd(0) generation from a Pd(II) source.1. Ensure the reaction is performed under a strictly inert atmosphere and that solvents are thoroughly degassed.[1][11]2. Use a direct Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that cleanly generates Pd(0).3. Consider slow addition of the boronic acid to the reaction mixture.[1]
Catalyst turns black and precipitates (catalyst death) 1. Catalyst deactivation/decomposition.2. High reaction temperature.3. Presence of catalyst poisons in reagents or solvents.1. Use a more stable ligand or pre-catalyst.[5]2. Lower the reaction temperature if possible.3. Purify all starting materials and use high-purity, degassed solvents.[5][12]
Inconsistent results between batches 1. Variable quality of boronic acid.2. Inconsistent moisture levels.3. Base is not finely powdered or is hydrated.1. Use a stable derivative like a pinacol ester or potassium trifluoroborate salt.[3][5]2. Ensure anhydrous conditions if required by the protocol.3. Finely grind the base before use and ensure it is anhydrous.[1]

Visualizations and Workflows

Catalyst Selection Logic

The following diagram provides a decision-making framework for selecting an appropriate palladium catalyst system for the Suzuki-Miyaura coupling of this compound with an aryl halide (Ar-X).

G cluster_legend Legend Process Process Decision Decision Recommendation Recommendation Endpoint Endpoint start Start: Select Catalyst for this compound + Ar-X arx_e_rich Is Ar-X Electron-Rich or Sterically Hindered? start->arx_e_rich arx_e_poor Is Ar-X Electron-Poor? arx_e_rich->arx_e_poor No buchwald Use Buchwald Pre-catalyst with Bulky Ligand (e.g., SPhos, XPhos) arx_e_rich->buchwald Yes standard_pd Standard Catalyst may suffice (e.g., Pd(PPh3)4 or Pd(OAc)2/PPh3) arx_e_poor->standard_pd Yes re_evaluate Re-evaluate Substrates Consider alternative coupling arx_e_poor->re_evaluate No (e.g., neutral) proceed Proceed with Reaction Setup buchwald->proceed standard_pd->proceed G cluster_0 Preparation cluster_1 Reaction Setup cluster_2 Workup & Analysis A 1. Dry Glassware (Oven or Flame-dry) B 2. Degas Solvents (e.g., Sparge with N2/Ar) A->B C 3. Weigh Reagents (Inert Atmosphere) B->C D 4. Add Pd Catalyst, Ligand, and Base to Reaction Flask C->D E 5. Add Aryl Halide and Boronic Acid D->E F 6. Add Degassed Solvent E->F G 7. Heat to Reaction Temp under Inert Atmosphere F->G H 8. Monitor by TLC/GC/LCMS G->H I 9. Quench Reaction & Perform Aqueous Workup H->I J 10. Purify by Chromatography I->J

References

Technical Support Center: Purification of Products from 1-Phenylvinylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-phenylvinylboronic acid and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: The most prevalent reaction is the Suzuki-Miyaura cross-coupling, where this compound is coupled with an organic halide or triflate in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This reaction is widely used to synthesize substituted styrenes and other vinyl arenes. Other relevant reactions include variants of the Heck reaction.

Q2: What are the typical impurities I might encounter in my crude product?

A2: Common impurities include:

  • Homocoupling byproducts: Dimerization of this compound to form 1,4-diphenyl-1,3-butadiene. This can be promoted by the presence of oxygen and certain palladium(II) species.[1]

  • Protodeboronation byproducts: Replacement of the boronic acid group with a hydrogen atom, resulting in the formation of styrene. Vinylboronic acids are generally less prone to protodeboronation than some heteroarylboronic acids, but it can still occur, especially under harsh basic conditions or prolonged reaction times.[2][3]

  • Residual starting materials: Unreacted this compound or the coupling partner (e.g., aryl halide).

  • Catalyst residues: Palladium complexes and ligands (e.g., phosphines) or their oxides.

  • Boroxines: Anhydride trimers of this compound, which can form upon dehydration.

Q3: My product appears to be unstable during column chromatography on silica gel. What is happening and how can I prevent it?

A3: Boronic acids and their esters can be sensitive to the acidic nature of standard silica gel, leading to decomposition, streaking, or strong adsorption.[4] This can result in low recovery of your product. To mitigate this, you can:

  • Use boric acid-impregnated silica gel , which helps to suppress the over-adsorption of boronic acid-containing compounds.[3][4]

  • Employ neutral alumina as the stationary phase, which is less acidic than silica gel.[4]

  • Convert the boronic acid product to a more stable MIDA (N-methyliminodiacetic acid) boronate ester prior to chromatography. MIDA boronates are generally stable to silica gel.[1][5]

Q4: How can I remove unreacted this compound from my product?

A4: An acid-base extraction is an effective method. By treating the crude reaction mixture with an aqueous base (e.g., 1-2 M NaOH), the acidic boronic acid will be deprotonated and move into the aqueous layer, while your typically less polar, non-acidic product will remain in the organic layer.[6] Subsequent separation of the layers and washing of the organic phase will remove the boronic acid impurity.

Troubleshooting Guides

Problem 1: Low yield of the desired coupled product with significant homocoupling byproduct.
Potential Cause Troubleshooting Step
Presence of dissolved oxygen Rigorously degas all solvents and the reaction mixture before adding the palladium catalyst. This can be done by sparging with an inert gas (e.g., argon or nitrogen) for an extended period or by using the freeze-pump-thaw method.[1]
Use of a Pd(II) precatalyst If using a Pd(II) source like Pd(OAc)₂, it can directly promote homocoupling at the start of the reaction. Consider using a Pd(0) catalyst such as Pd(PPh₃)₄ or a precatalyst designed to cleanly generate the active Pd(0) species.[7]
Suboptimal base The choice of base can influence the rate of homocoupling. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOH.[7]
Problem 2: The product and impurities are very close on the TLC plate, making purification by column chromatography difficult.
Potential Cause Troubleshooting Step
Similar polarity of product and impurity * Change the solvent system: Experiment with different solvent systems for your column chromatography. Adding a small amount of a third solvent can sometimes improve separation. * Derivatization: Convert your product to a derivative with a different polarity. For example, if your product has a free hydroxyl group, protecting it as an ester or ether will significantly change its polarity. If the impurity is a boronic acid, converting it to a boronate ester can also aid separation.
Streaking on the TLC plate This can be due to the acidic nature of the silica. Try spotting the TLC on a plate that has been pre-treated with a solution of triethylamine in your eluent. For column chromatography, consider using boric acid-impregnated silica gel or neutral alumina.[4]

Quantitative Data on Purification

The following tables provide representative data for the purification of products from Suzuki-Miyaura reactions. While specific data for this compound is limited in the literature, these examples with similar substrates illustrate the expected efficiencies of different purification methods.

Table 1: Comparison of Purification Methods for Suzuki-Miyaura Products

Coupling PartnersCrude Purity (by NMR)Purification MethodFinal Purity (by NMR/GC)Isolated Yield
Phenylboronic acid + 4-IodoanisoleNot ReportedColumn Chromatography>95%77-92%[8][9]
Phenylboronic acid + 4-BromochlorobenzeneNot ReportedFiltration and washingNot Reported64%[10]
2-Pyridylboronate + 4-ChloroanisoleNot ReportedColumn Chromatography>98%78%[11]
Arylboronic acid + Vinyl mesylateNot ReportedExtraction>99%Good to Excellent[12]

Table 2: Recrystallization of Stilbene Derivatives (structurally similar to potential products)

CompoundCrude FormRecrystallization SolventPurity ImprovementReference
trans-StilbeneCommercial GradeAcetoneSignificant improvement in crystal quality[13]
trans-StilbeneCrudeHot alcohol (ethyl or isopropyl) followed by vacuum distillationExceptional purity, M.P. 126 °C[14]

Experimental Protocols

Protocol 1: General Purification by Flash Column Chromatography
  • Preparation of the Crude Sample: After the reaction work-up, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator until a free-flowing powder is obtained. This is your "dry load."

  • Column Packing: Prepare a slurry of silica gel in your starting eluent (a low polarity mixture, e.g., 95:5 hexanes/ethyl acetate). Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.

  • Loading the Sample: Carefully add the dry-loaded sample to the top of the packed silica gel bed.

  • Elution: Begin eluting the column with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify which fractions contain your purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.

Protocol 2: Preparation of Boric Acid-Impregnated Silica Gel
  • In a round-bottom flask, prepare a suspension of silica gel in ethanol.

  • Add boric acid (approximately 10% by weight of the silica gel) to the suspension.

  • Stir the mixture at room temperature for 2 hours.

  • Remove the ethanol by filtration.

  • Wash the impregnated silica gel with fresh ethanol three times.

  • Dry the silica gel in a vacuum oven at 100-140°C for 48 hours before use.[15][16]

Protocol 3: Purification via MIDA Boronate Formation
  • Formation of the MIDA Boronate: To a solution of the crude product containing the boronic acid in a suitable solvent (e.g., DMF), add N-methyliminodiacetic acid (MIDA). Heat the mixture (e.g., in a sealed vial at 160°C for 10 minutes) to facilitate the formation of the MIDA boronate.[17]

  • Purification: The resulting MIDA boronate is often a crystalline solid that is stable to silica gel chromatography.[1][5] Purify the MIDA boronate by column chromatography or recrystallization.

  • Deprotection (if necessary): The MIDA group can be cleaved to regenerate the boronic acid by treatment with a mild aqueous base (e.g., 1 M NaOH or NaHCO₃) at room temperature.[5]

Visualizations

Purification_Workflow crude_product Crude Reaction Mixture workup Aqueous Work-up crude_product->workup extraction Acid-Base Extraction (to remove boronic acid impurities) workup->extraction chromatography Column Chromatography workup->chromatography If no acidic impurities extraction->chromatography If impurities remain recrystallization Recrystallization chromatography->recrystallization For solid products pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: A general workflow for the purification of products from this compound reactions.

Impurity_Formation cluster_suzuki Suzuki-Miyaura Coupling cluster_side_reactions Side Reactions boronic_acid This compound desired_product Desired Product (Ar-CH=C(Ph)H) boronic_acid->desired_product homocoupling Homocoupling Product boronic_acid->homocoupling protodeboronation Protodeboronation Product (Styrene) boronic_acid->protodeboronation aryl_halide Ar-X aryl_halide->desired_product pd_catalyst Pd(0) Catalyst pd_catalyst->desired_product oxygen O₂ oxygen->homocoupling base Base/H₂O base->protodeboronation

Caption: Competing reaction pathways leading to desired product and common impurities.

MIDA_Protection_Strategy unstable_boronic_acid Unstable Boronic Acid Product stable_mida_boronate Stable MIDA Boronate unstable_boronic_acid->stable_mida_boronate Protection mida_anhydride MIDA Anhydride mida_anhydride->stable_mida_boronate purification Purification (Chromatography/Recrystallization) stable_mida_boronate->purification pure_mida_boronate Pure MIDA Boronate purification->pure_mida_boronate pure_boronic_acid Pure Boronic Acid Product pure_mida_boronate->pure_boronic_acid Deprotection deprotection Mild Aqueous Base deprotection->pure_boronic_acid

References

Technical Support Center: 1-Phenylvinylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-phenylvinylboronic acid in Suzuki-Miyaura cross-coupling reactions. The focus is on addressing the common challenge of homocoupling and providing actionable solutions.

Troubleshooting Guides

This section offers solutions to specific problems you may encounter during your experiments.

Issue 1: Significant Formation of Homocoupling Byproduct (1,4-diphenyl-1,3-butadiene)

If you are observing a significant amount of the homocoupled dimer of this compound, consider the following causes and solutions.

Potential Cause Recommended Action
1. Presence of Dissolved Oxygen 1a. Rigorous Degassing: Deoxygenate your solvent and reaction mixture thoroughly. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using the freeze-pump-thaw method (at least three cycles is recommended for maximum efficiency).[1]
1b. Maintain Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas throughout the entire process, from reagent addition to reaction completion.
2. Use of a Pd(II) Precatalyst 2a. Switch to a Pd(0) Source: Pd(II) sources like Pd(OAc)₂ can directly promote the homocoupling of boronic acids.[1] Using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can significantly reduce this side reaction.
2b. In-situ Reduction: If using a Pd(II) source is unavoidable, consider adding a mild reducing agent like potassium formate to the reaction mixture before the catalyst. This can help to reduce the Pd(II) to the active Pd(0) species, minimizing its availability for the homocoupling pathway.
3. Suboptimal Ligand Choice 3a. Employ Bulky, Electron-Rich Ligands: Ligands such as SPhos or XPhos have been shown to be effective in promoting the desired cross-coupling over homocoupling. These ligands can accelerate the reductive elimination step, favoring the formation of the cross-coupled product.
4. Inappropriate Base 4a. Base Selection: The choice of base is critical. For Suzuki-Miyaura couplings involving vinylboronic acids, weaker bases like cesium fluoride (CsF) or potassium carbonate (K₂CO₃) are often preferred over strong bases to minimize side reactions.

Issue 2: Low Yield of the Desired Cross-Coupled Product (e.g., 1-aryl-1-phenylethene)

Low yields can be attributed to several factors beyond homocoupling.

Potential Cause Recommended Action
1. Instability of this compound 1a. Use Fresh Reagent: Vinylboronic acids can be prone to decomposition. It is advisable to use a fresh batch of this compound or to verify the purity of your existing stock.
1b. Protection Strategy: Consider converting the boronic acid to a more stable derivative, such as its pinacol ester or a diethanolamine adduct, which can be used directly in the coupling reaction.
2. Catalyst Deactivation 2a. Check Reagent Purity: Ensure all reagents, especially the solvent and base, are of high purity and anhydrous (if required by the protocol).
2b. Optimize Temperature: While heating is often necessary, excessive temperatures can lead to catalyst decomposition. Monitor your reaction and consider running it at a lower temperature for a longer duration.
3. Inefficient Transmetalation 3a. Base and Solvent System: The combination of base and solvent is crucial for efficient transmetalation. For biphasic reactions, ensure vigorous stirring to maximize the interface between the two phases. A variety of bases and solvents should be screened to find the optimal conditions for your specific substrates.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a particular problem with this compound?

A1: Homocoupling is a side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid react with each other to form a symmetrical dimer. In the case of this compound, this results in the formation of 1,4-diphenyl-1,3-butadiene. This side reaction is problematic because it consumes your starting material, reduces the yield of the desired cross-coupled product, and the resulting dimer can be difficult to separate from the product due to similar polarities.

Q2: What are the primary mechanisms of homocoupling?

A2: There are two main pathways for homocoupling:

  • Oxygen-Mediated: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a reaction with two molecules of the boronic acid to produce the homocoupled product and regenerate the Pd(0) catalyst.

  • Pd(II)-Mediated: If you are using a Pd(II) salt as a precatalyst (e.g., Pd(OAc)₂), it can directly react with the boronic acid in a stoichiometric manner to generate the homocoupled product and the active Pd(0) catalyst. This is often a problem at the beginning of the reaction.

Q3: How can I protect this compound to improve its stability and reduce homocoupling?

A3: A common and effective method is to convert the boronic acid to its diethanolamine adduct. This forms a stable, crystalline solid that is easier to handle and store. The diethanolamine adduct can often be used directly in the Suzuki-Miyaura reaction, where the boronic acid is slowly released under the reaction conditions.

Q4: What is a good starting point for reaction conditions for a Suzuki-Miyaura coupling with this compound?

A4: A good starting point would be to use a Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst system like Pd₂(dba)₃ with a bulky phosphine ligand such as SPhos. A moderately weak base like K₂CO₃ or CsF in a solvent system like toluene/water or dioxane/water is often effective. Crucially, the reaction must be thoroughly degassed and run under an inert atmosphere.

Data Presentation

The following table summarizes the effect of different catalysts on the Suzuki-Miyaura coupling of phenylboronic acid with 4-iodoanisole, which can serve as a model for understanding catalyst performance. While this data is for a closely related arylboronic acid, the trends are often applicable to vinylboronic acids.

Table 1: Comparison of Catalytic Systems for the Suzuki-Miyaura Coupling of Phenylboronic Acid and 4-Iodoanisole.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Pd/C (1.4 mol%)K₂CO₃DMFReflux (Microwave)1.592
PdCu@Ti₃C₂K₂CO₃WaterNot Specified184-99
TiO₂@BDP-PdCl₂K₂CO₃Water/Toluene (1:1)Not Specified8High
Pd nanoparticle–MOR complexNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh

Note: The specific yield of the homocoupling product for this compound is highly dependent on the specific reaction conditions and is not always reported in the literature. The key to minimizing it lies in the preventative measures outlined in the troubleshooting guide.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In a flame-dried Schlenk flask, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/H₂O 4:1) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for another 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and a ligand (e.g., SPhos, 6 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of the Diethanolamine Adduct of this compound

This protocol describes the protection of this compound to enhance its stability.

  • Dissolution: In a vial equipped with a stir bar, dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane.

  • Addition of Diethanolamine: While stirring, add diethanolamine (1.0 equiv) dropwise to the solution.

  • Precipitation: A precipitate of the diethanolamine adduct will form. Continue stirring for an additional 15-30 minutes to ensure complete precipitation.

  • Isolation: Isolate the white solid product by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold solvent and dry it under vacuum. The resulting diethanolamine adduct is a stable solid that can be stored and used directly in Suzuki-Miyaura coupling reactions, typically in protic solvents.

Visualizations

Suzuki_Homocoupling_Pathway cluster_cross_coupling Desired Cross-Coupling Pathway cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII_complex Ar-Pd(II)L_n-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BoronicAcid R-B(OH)₂ (this compound) BoronicAcid->Transmetalation Base Base Base->Transmetalation PdII_R_complex Ar-Pd(II)L_n-R Transmetalation->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Regenerated Catalyst CrossProduct Ar-R (Cross-Coupled Product) RedElim->CrossProduct Homocoupling_start 2 R-B(OH)₂ Homocoupling_reaction Homocoupling Homocoupling_start->Homocoupling_reaction PdII_source Pd(II) or O₂ Oxidized Pd(0) PdII_source->Homocoupling_reaction Homocoupling_reaction->Pd0 Pd(0) regeneration HomoProduct R-R (Homocoupled Dimer) Homocoupling_reaction->HomoProduct

Caption: Competing pathways of Suzuki-Miyaura cross-coupling and homocoupling.

Troubleshooting_Workflow Start High Homocoupling Observed Check_Oxygen Check for Oxygen Contamination Start->Check_Oxygen Degas Improve Degassing Protocol (Sparge / Freeze-Pump-Thaw) Check_Oxygen->Degas Yes Check_Catalyst Evaluate Palladium Precatalyst Check_Oxygen->Check_Catalyst No Degas->Check_Catalyst Switch_to_Pd0 Switch to Pd(0) Source (e.g., Pd(PPh₃)₄) Check_Catalyst->Switch_to_Pd0 Using Pd(II) Add_Reducing_Agent Add Mild Reducing Agent (e.g., Potassium Formate) Check_Catalyst->Add_Reducing_Agent Sticking with Pd(II) Check_Ligand Assess Ligand Choice Check_Catalyst->Check_Ligand Already using Pd(0) Switch_to_Pd0->Check_Ligand Add_Reducing_Agent->Check_Ligand Use_Bulky_Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Check_Ligand->Use_Bulky_Ligand Suboptimal Check_Boronic_Acid Consider Boronic Acid Stability Check_Ligand->Check_Boronic_Acid Optimal Use_Bulky_Ligand->Check_Boronic_Acid Protect_Boronic_Acid Protect as Diethanolamine Adduct or Pinacol Ester Check_Boronic_Acid->Protect_Boronic_Acid Instability Suspected End Homocoupling Minimized Check_Boronic_Acid->End Stable Protect_Boronic_Acid->End

Caption: Troubleshooting workflow for minimizing homocoupling of this compound.

References

Technical Support Center: 1-Phenylvinylboronic Acid in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 1-Phenylvinylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common application of this compound?

A1: this compound is primarily used as a reagent in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and materials for organic electronics.

Q2: How does the purity of this compound affect Suzuki-Miyaura coupling reactions?

A2: The purity of this compound is critical for the success of Suzuki-Miyaura coupling reactions. Impurities can lead to lower yields, increased formation of byproducts, and complex purification procedures. The efficacy of the reaction is heavily dependent on the quality of the boronic acid used.[1][2]

Q3: What are the common impurities found in this compound?

A3: Common impurities include boroxines (anhydrides of the boronic acid), residual starting materials from its synthesis, and degradation products. Boronic acids can reversibly form cyclic anhydrides known as boroxines through the loss of water. The carbon-boron bond is also susceptible to oxidation, which can form corresponding alcohol byproducts.

Q4: What are the major side reactions observed when using this compound in Suzuki-Miyaura coupling?

A4: The two main side reactions are homocoupling and protodeboronation.

  • Homocoupling: Two molecules of the boronic acid react with each other to form a symmetrical biaryl byproduct. This is often mediated by the palladium catalyst, especially in the presence of oxygen.[3][4]

  • Protodeboronation: The boronic acid group is replaced by a hydrogen atom, leading to the formation of styrene. This is more common with vinyl boronic acids, especially under harsh basic conditions.

Q5: How can I assess the purity of my this compound sample?

A5: The purity of this compound can be assessed using several analytical techniques:

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that can determine the absolute purity of the analyte by comparing the integral of its signal to that of a certified internal standard.[5][6]

  • High-Performance Liquid Chromatography (HPLC): A sensitive technique for separating and quantifying impurities.[5][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

  • ¹¹B NMR Spectroscopy: Can be used to distinguish between the boronic acid and its corresponding boroxine anhydride.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low to no yield of the desired coupled product is a frequent challenge in Suzuki-Miyaura reactions.

Start Low/No Yield CheckPurity Assess Reagent Purity Start->CheckPurity CheckCatalyst Evaluate Catalyst System CheckPurity->CheckCatalyst Pure PurifyReagent Purify Boronic Acid CheckPurity->PurifyReagent Impure? CheckConditions Verify Reaction Conditions CheckCatalyst->CheckConditions Active OptimizeCatalyst Optimize Catalyst/Ligand CheckCatalyst->OptimizeCatalyst Inactive/Suboptimal? CheckSideReactions Investigate Side Reactions CheckConditions->CheckSideReactions Optimal OptimizeConditions Adjust Base/Solvent/Temp CheckConditions->OptimizeConditions Suboptimal? MinimizeSideReactions Modify Protocol to Reduce Byproducts CheckSideReactions->MinimizeSideReactions

Caption: Troubleshooting workflow for low reaction yield.

Potential Cause Troubleshooting Steps
Impure this compound - Assess purity using qNMR or HPLC. - Purify the reagent by recrystallization if necessary.
Inactive Catalyst - Use a fresh batch of palladium catalyst and ligand. - Consider using a more active pre-catalyst. - Ensure proper degassing of the reaction mixture to prevent catalyst oxidation.
Suboptimal Ligand - For vinylboronic acids, consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).
Incorrect Base or Solvent - Use a stronger base like K₃PO₄ or Cs₂CO₃ to promote boronate formation. - Ensure the base is finely powdered. - Consider adding a small amount of water to solvents like THF or dioxane to improve base solubility.
Low Reaction Temperature - Increase the reaction temperature to overcome activation barriers.
Issue 2: Significant Formation of Homocoupling Byproduct

The formation of a symmetrical biphenyl from the boronic acid starting material can reduce the yield of the desired product and complicate purification.

Start High Homocoupling CheckOxygen Check for Oxygen Contamination Start->CheckOxygen CheckCatalyst Review Palladium Source CheckOxygen->CheckCatalyst Absent Degas Rigorously Degas Solvents CheckOxygen->Degas Present? UsePd0 Use a Pd(0) Pre-catalyst CheckCatalyst->UsePd0 Using Pd(II)? AddReducingAgent Add a Mild Reducing Agent CheckCatalyst->AddReducingAgent Using Pd(II)?

Caption: Logical steps to minimize boronic acid homocoupling.

Potential Cause Troubleshooting Steps
Oxygen in Reaction Mixture - Rigorously degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[4] - Perform freeze-pump-thaw cycles for complete oxygen removal.
Use of Pd(II) Pre-catalyst - Pd(II) sources can directly react with the boronic acid to form the homocoupled product.[3] - Start with a Pd(0) catalyst like Pd(PPh₃)₄. - Add a mild reducing agent, such as potassium formate, to the reaction mixture before adding the catalyst.[4]
High Concentration of Boronic Acid - In some cases, slow addition of the this compound to the reaction mixture can minimize homocoupling.
Issue 3: Protodeboronation of this compound

The loss of the boronic acid functional group is a common degradation pathway for vinylboronic acids.

Potential Cause Troubleshooting Steps
Harsh Basic Conditions - Strong bases in aqueous media can accelerate protodeboronation. - Switch to a milder base like potassium fluoride (KF).
Elevated Temperatures - Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Aqueous Conditions - While many Suzuki couplings use aqueous conditions, switching to anhydrous solvents can sometimes reduce protodeboronation.

Data Presentation

The following tables present illustrative quantitative data to demonstrate the impact of reagent purity on reaction outcomes. Note: This data is representative and intended for educational purposes. Actual results may vary.

Table 1: Impact of this compound Purity on Suzuki-Miyaura Coupling Yield

Purity of this compound (%)Yield of Coupled Product (%)
99.595
98.088
95.072
90.055

Table 2: Correlation of Boroxine Impurity with Homocoupling and Product Yield

Boroxine Content in this compound (%)Homocoupling Byproduct (%)Yield of Desired Product (%)
< 1294
5885
101570
202850

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand (if separate) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

A Prepare Reagents in Schlenk Flask B Degas with Inert Gas A->B C Add Degassed Solvent B->C D Add Catalyst/Ligand C->D E Heat and Stir D->E F Monitor Reaction Progress (TLC/LC-MS) E->F F->E Incomplete G Workup (Extraction and Drying) F->G Complete H Purify by Chromatography G->H I Characterize Product H->I

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Purification of this compound by Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. A mixture of an organic solvent (e.g., ethyl acetate) and a non-polar solvent (e.g., hexanes) often works well.

  • Dissolution: Dissolve the impure this compound in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum.

References

temperature optimization for 1-Phenylvinylboronic acid cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 1-phenylvinylboronic acid in cross-coupling reactions.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki-Miyaura cross-coupling of this compound, with a focus on temperature-related problems.

Issue Potential Cause Troubleshooting Steps
Low to No Product Yield Suboptimal Reaction Temperature: The reaction may be too cold for efficient catalytic turnover or too hot, leading to decomposition.Systematically screen a range of temperatures (e.g., room temperature, 60 °C, 80 °C, 100 °C) to find the optimal condition for your specific substrates.[1][2][3]
Catalyst Inactivity: The palladium catalyst may be deactivated or not suitable for the specific transformation.Ensure the catalyst is fresh and handled under an inert atmosphere. Consider screening different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands.
Inefficient Base: The chosen base may not be strong enough to promote transmetalation.Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can be temperature-dependent.
Significant Side Product Formation (e.g., Homocoupling) High Reaction Temperature: Elevated temperatures can sometimes favor side reactions like the homocoupling of the boronic acid.Try running the reaction at a lower temperature. If a higher temperature is required for the main reaction, consider slow addition of the boronic acid to keep its concentration low.
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.Ensure all solvents are properly degassed and the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen).
Protodeboronation (Loss of Boronic Acid Moiety) High Temperature and/or Presence of Protic Solvents: Elevated temperatures in the presence of water or other protic solvents can lead to the cleavage of the C-B bond.Minimize the reaction temperature and time. If aqueous conditions are necessary, consider using a less nucleophilic base or a co-solvent system to minimize the concentration of water.
Instability of the Boronic Acid: this compound may be unstable under the reaction conditions.Consider converting the boronic acid to a more stable derivative, such as a pinacol ester, before the coupling reaction.
Reaction Stalls Before Completion Catalyst Decomposition: The catalyst may be degrading over time, especially at higher temperatures.Increase the catalyst loading or consider using a more robust catalyst/ligand system. A lower reaction temperature may also improve catalyst stability.
Reagent Degradation: The boronic acid or other reagents may be degrading over the course of the reaction.Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed or the product concentration plateaus.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the cross-coupling of this compound?

A1: The optimal temperature for the Suzuki-Miyaura cross-coupling of this compound can vary significantly depending on the specific aryl halide, catalyst, ligand, base, and solvent used. A good starting point for optimization is often in the range of 60-100 °C.[1][4] Some reactions can proceed at room temperature with highly active catalyst systems, while more challenging couplings may require temperatures up to 120 °C or even higher with microwave irradiation.[4]

Q2: How does temperature affect the rate and yield of the reaction?

A2: Generally, increasing the reaction temperature will increase the rate of the reaction. However, this does not always translate to a higher yield. As the temperature increases, the rate of side reactions such as homocoupling and protodeboronation can also increase, leading to a lower overall yield of the desired product.[2][3] It is crucial to find the optimal temperature that balances a reasonable reaction rate with minimal side product formation.

Q3: Can I use microwave heating for this reaction?

A3: Yes, microwave heating can be a very effective method for accelerating Suzuki-Miyaura cross-coupling reactions and often allows for shorter reaction times and potentially higher yields. Microwave conditions can sometimes enable the use of less reactive coupling partners.

Q4: What are the signs of this compound decomposition at high temperatures?

A4: The primary sign of decomposition is the formation of styrene (protodeboronation) and biphenyl (from homocoupling of the resulting phenyl radical). These can be detected by GC-MS or LC-MS analysis of the crude reaction mixture. Visual signs can include a darkening of the reaction mixture beyond the typical color of the catalyst.

Data Presentation

The following table summarizes the general effect of temperature on the yield of Suzuki-Miyaura cross-coupling reactions with boronic acids, based on literature data for similar substrates. Note that the optimal temperature will be specific to the reaction being performed.

Temperature (°C)Reaction Time (h)Typical Yield (%)Notes
Room Temperature12 - 2420 - 70Highly dependent on the activity of the catalyst and the reactivity of the substrates.
604 - 1250 - 85A good starting point for many Suzuki-Miyaura reactions.
802 - 870 - 95Often provides a good balance between reaction rate and yield.
1001 - 460 - 90Increased risk of side reactions and decomposition.
1200.5 - 250 - 85Often used for less reactive substrates, but side reactions can be significant.

Experimental Protocols

General Protocol for Temperature Screening in this compound Cross-Coupling

This protocol provides a general method for screening the optimal temperature for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Argon or Nitrogen)

  • Reaction vials with stir bars

  • Heating block or oil bath with temperature control

Procedure:

  • Reagent Preparation: In a glovebox or under a stream of inert gas, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and base (2.0 mmol) to a reaction vial equipped with a magnetic stir bar.

  • Catalyst Addition: To the vial, add the palladium catalyst (e.g., 0.02 mmol, 2 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) to the vial.

  • Reaction Setup: Seal the vial and place it in a pre-heated heating block or oil bath set to the desired temperature (e.g., 60 °C, 80 °C, 100 °C, and 120 °C for four parallel reactions).

  • Reaction Monitoring: Stir the reactions vigorously at the set temperatures. Monitor the progress of each reaction by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by TLC or LC-MS.

  • Work-up: Once a reaction is deemed complete (consumption of starting material), cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR or GC-MS to determine the yield and the presence of any side products. Compare the results from the different temperatures to identify the optimal condition.

Visualizations

Experimental_Workflow Experimental Workflow for Temperature Optimization reagents 1. Reagent Preparation (Aryl Halide, Boronic Acid, Base) catalyst 2. Catalyst Addition (Palladium Source) reagents->catalyst solvent 3. Solvent Addition (Degassed) catalyst->solvent setup 4. Reaction Setup (Inert Atmosphere, Heating) solvent->setup monitoring 5. Reaction Monitoring (TLC, LC-MS) setup->monitoring workup 6. Work-up (Extraction, Drying) monitoring->workup analysis 7. Analysis (NMR, GC-MS) workup->analysis

Caption: A typical experimental workflow for optimizing the temperature in a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Simplified Suzuki-Miyaura Catalytic Cycle cluster_reactants pd0 Pd(0)L₂ pd_oad R¹-Pd(II)L₂-X pd0->pd_oad Oxidative Addition pd_trans R¹-Pd(II)L₂-R² pd_oad->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-R² r1x R¹-X (Aryl Halide) r2b R²-B(OH)₂ (Boronic Acid) base Base

Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Troubleshooting Failed Reactions with 1-Phenylvinylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving 1-phenylvinylboronic acid.

Troubleshooting Guide & FAQs

This section addresses frequent issues in a question-and-answer format to help you diagnose and resolve problems in your experiments.

Q1: My reaction shows low to no yield of the desired product. What are the common causes and how can I fix this?

A1: Low or no product yield is a frequent issue. Here are the potential causes and their solutions:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its inactivity can halt the catalytic cycle.

    • Solution: Use a fresh batch of the palladium precursor. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more active pre-catalyst, such as a Buchwald-type G3 palladacycle, which can be more effective at generating the active catalytic species. You can also try incrementally increasing the catalyst loading from 1-2 mol% to 3-5 mol%.

  • Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle.

    • Solution: For the coupling of a vinylboronic acid, bulky and electron-rich phosphine ligands are often effective. Consider switching to ligands like SPhos, XPhos, or RuPhos, especially for challenging or sterically hindered substrates. Ensure the palladium-to-ligand ratio is appropriate; for monodentate phosphine ligands, a 1:2 to 1:4 ratio is common.

  • Ineffective Base: The base is crucial for the activation of the boronic acid to form the more nucleophilic borate species, which is necessary for transmetalation.

    • Solution: The choice of base is often solvent-dependent. For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ are preferable to strong bases such as NaOH or KOtBu. Ensure the base is finely powdered and anhydrous, as its physical state and water content can significantly impact reactivity.

  • Unsuitable Solvent: The solvent affects the solubility of reagents and the overall reaction kinetics.

    • Solution: Common solvents for Suzuki-Miyaura reactions include toluene, dioxane, THF, and DMF, often with a small amount of water. Ensure the solvent is thoroughly degassed to remove oxygen, which can deactivate the catalyst.

Q2: I am observing a significant amount of a byproduct that appears to be styrene. What is happening and how can I prevent it?

A2: The formation of styrene is a result of protodeboronation , a common side reaction where the boronic acid group is replaced by a proton from a proton source in the reaction mixture.[1]

  • Causes:

    • Presence of excess water or other protic species.

    • High reaction temperatures can accelerate this side reaction.

    • Certain bases can promote protodeboronation.

  • Solutions:

    • Use Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. While some Suzuki reactions benefit from a small amount of water, excess water can be detrimental.

    • Use a Milder Base: Switch to a weaker base like K₃PO₄ or KF.

    • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature. This may require a more active catalyst system to achieve a reasonable reaction rate.

    • Use a Boronic Ester: Consider converting the this compound to its pinacol ester derivative. Boronic esters are generally more stable and less prone to protodeboronation.[1]

Q3: My mass spectrometry analysis shows a dimer of my desired product (a biphenyl derivative from the coupling partner) and a dimer of this compound. What is causing this homocoupling?

A3: The formation of symmetrical dimers of the starting materials is known as homocoupling . This side reaction reduces the yield of the desired cross-coupled product and complicates purification.

  • Causes:

    • Oxygen in the Reaction Mixture: Oxygen can promote the oxidative coupling of the boronic acid.[2]

    • Use of a Pd(II) Pre-catalyst: Pd(II) species can directly mediate the homocoupling of boronic acids before being reduced to the active Pd(0) catalyst.[3]

  • Solutions:

    • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be done by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw technique.

    • Use a Pd(0) Catalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step that can lead to homocoupling.

    • Slow Addition: In some cases, slow addition of the this compound to the reaction mixture can minimize its concentration and disfavor homocoupling.

    • Pre-heating the Reaction Mixture: Pre-heating the mixture of the aryl halide, base, and solvent before adding the boronic acid and catalyst can sometimes reduce homocoupling.[2]

Q4: My reaction mixture turns black immediately after adding the catalyst, and the reaction does not proceed. What does this indicate?

A4: The rapid formation of a black precipitate, often referred to as "palladium black," usually indicates the decomposition of the palladium catalyst to its inactive metallic form.

  • Causes:

    • High Reaction Temperature: Excessively high temperatures can lead to catalyst decomposition.

    • Inadequate Ligand Protection: The ligand may not be effectively stabilizing the palladium nanoparticles, leading to their aggregation and precipitation.

    • Presence of Impurities: Impurities in the starting materials or solvents can sometimes poison the catalyst.

  • Solutions:

    • Lower the Reaction Temperature: Optimize the reaction temperature to find a balance between a reasonable reaction rate and catalyst stability.

    • Choose a More Robust Ligand: Bulky, electron-rich ligands can provide better stabilization to the palladium center.

    • Ensure Purity of Reagents: Use high-purity starting materials and solvents.

Data Presentation

Disclaimer: The following tables provide representative data from Suzuki-Miyaura coupling reactions of phenylboronic acid or other vinylboronic acids to illustrate the effects of different reaction parameters. Specific yields for this compound may vary, and optimization is recommended for each specific substrate combination.

Table 1: Effect of Different Ligands on the Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

EntryPalladium PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O1001275
2Pd(OAc)₂P(o-tol)₃K₂CO₃Toluene/H₂O1001285
3Pd₂(dba)₃SPhosK₃PO₄Dioxane100895
4Pd₂(dba)₃XPhosK₃PO₄Dioxane100898

Table 2: Effect of Different Bases on the Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

EntryPalladium SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801288
2Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801292
3Pd(PPh₃)₄K₃PO₄Dioxane100695
4Pd(PPh₃)₄Cs₂CO₃Dioxane100697

Table 3: Effect of Different Solvents on the Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

EntryPalladium SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(dppf)Cl₂K₂CO₃Toluene/H₂O901285
2Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O901290
3Pd(dppf)Cl₂K₂CO₃DMF/H₂O90894
4Pd(dppf)Cl₂K₂CO₃THF/H₂O801682

Experimental Protocols

Detailed Methodology for Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

This protocol provides a starting point for the successful coupling of this compound. Optimization may be required for different aryl halides.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.08 mmol, 8 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered and dried (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Anhydrous, degassed water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-bromoanisole, this compound, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive flow of the inert gas, add Pd₂(dba)₃ and SPhos.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Seal the Schlenk flask and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-methoxy-4-(1-phenylvinyl)benzene.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix R¹-Pd(II)L₂-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir R¹-Pd(II)L₂-R² transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product boronic_acid R²B(OH)₂ + Base boronic_acid->transmetalation aryl_halide R¹-X aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Failed Reaction check_yield Low or No Yield? start->check_yield check_side_products Side Products Observed? check_yield->check_side_products No inactive_catalyst Inactive Catalyst? - Use fresh catalyst - Increase loading - Use pre-catalyst check_yield->inactive_catalyst Yes protodeboronation Protodeboronation? (Styrene byproduct) - Use anhydrous conditions - Milder base - Lower temperature check_side_products->protodeboronation Yes end Successful Reaction check_side_products->end No wrong_ligand Wrong Ligand? - Switch to bulky,  electron-rich ligand inactive_catalyst->wrong_ligand bad_base Ineffective Base? - Use anhydrous, powdered base - Try a different base (e.g., K₃PO₄) wrong_ligand->bad_base bad_solvent Unsuitable Solvent? - Degas solvent thoroughly - Try alternative (dioxane, toluene) bad_base->bad_solvent bad_solvent->end homocoupling Homocoupling? (Dimer byproducts) - Rigorous degassing - Use Pd(0) catalyst - Slow addition of boronic acid protodeboronation->homocoupling catalyst_decomp Catalyst Decomposition? (Black precipitate) - Lower temperature - Use robust ligand homocoupling->catalyst_decomp catalyst_decomp->end

Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.

References

Technical Support Center: 1-Phenylvinylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during Suzuki-Miyaura cross-coupling reactions involving 1-phenylvinylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in Suzuki-Miyaura couplings with this compound?

A1: The three primary byproducts encountered are:

  • Homocoupling Product (1,4-diphenyl-1,3-butadiene): This arises from the coupling of two molecules of this compound. It is often promoted by the presence of oxygen.[1]

  • Protodeboronation Product (Styrene): This is the result of the replacement of the boronic acid group with a hydrogen atom from a proton source in the reaction mixture, such as water.[2][3]

  • Dehalogenation Product: This byproduct is formed when the halogen on the aryl halide coupling partner is replaced by a hydrogen atom.

Q2: My reaction is sluggish or not proceeding to completion. What are the initial checks I should perform?

A2: For a stalled reaction, first verify the integrity and activity of your reagents and catalyst. Ensure the palladium catalyst is active, the this compound has not degraded, and the solvents are anhydrous and properly degassed. The choice of base and its solubility in the reaction medium are also critical factors to re-evaluate.

Q3: Can this compound polymerize under the reaction conditions?

A3: Yes, vinylboronic acids have a tendency to polymerize, which can lead to lower yields of the desired product and complicate purification.[4] To mitigate this, it is advisable to use the boronic acid promptly after purchase or synthesis and store it under appropriate conditions (cool, dry, and inert atmosphere). Using a slight excess of the boronic acid can sometimes compensate for minor polymerization.

Troubleshooting Guides

Issue 1: High Levels of Homocoupling Byproduct

High levels of the homocoupled dimer (1,4-diphenyl-1,3-butadiene) are a common issue. The following table and workflow provide guidance on minimizing this side reaction.

Data on Byproduct Formation (Illustrative)

Disclaimer: The following data is illustrative and based on general principles of Suzuki-Miyaura couplings. Optimal conditions for specific substrates should be determined experimentally.

Catalyst SystemBaseSolventTemperature (°C)Desired Product Yield (%)Homocoupling Byproduct (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O (4:1)807515
Pd(OAc)₂ / SPhosK₃PO₄Toluene10090<5
PdCl₂(dppf)Cs₂CO₃DMF9085~10

Troubleshooting Workflow for Homocoupling

Homocoupling_Troubleshooting start High Homocoupling Detected deoxygenate Improve Deoxygenation (Freeze-Pump-Thaw or N₂/Ar sparging) start->deoxygenate catalyst Optimize Palladium Source deoxygenate->catalyst pd0_source Use a Pd(0) Precatalyst (e.g., Pd(PPh₃)₄) catalyst->pd0_source pdii_reduction Ensure Efficient in situ Reduction of Pd(II) catalyst->pdii_reduction ligand Select Appropriate Ligand pd0_source->ligand pdii_reduction->ligand bulky_ligand Use Bulky, Electron-Rich Ligand (e.g., Buchwald-type) ligand->bulky_ligand base Re-evaluate Base bulky_ligand->base weaker_base Switch to a Weaker Base (e.g., K₂CO₃, K₃PO₄) base->weaker_base slow_addition Slow Addition of Boronic Acid weaker_base->slow_addition result Reduced Homocoupling slow_addition->result

Troubleshooting workflow for minimizing homocoupling.
Issue 2: Significant Protodeboronation

The formation of styrene through protodeboronation reduces the available nucleophile for the desired cross-coupling.

Troubleshooting Workflow for Protodeboronation

Protodeboronation_Troubleshooting start High Protodeboronation Detected anhydrous Ensure Anhydrous Conditions (Dry Solvents and Reagents) start->anhydrous base Optimize Base anhydrous->base weaker_base Use a Weaker, Non-hydroxide Base (e.g., K₃PO₄, Cs₂CO₃) base->weaker_base temperature Lower Reaction Temperature weaker_base->temperature boronic_ester Use a Boronic Ester (e.g., pinacol ester) temperature->boronic_ester result Reduced Protodeboronation boronic_ester->result

Troubleshooting workflow for minimizing protodeboronation.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reaction Mechanisms and Byproduct Formation Pathways

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and the pathways leading to common byproducts.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex Ar-X transmetalation Transmetalation diaryl_pd2 Ar-Pd(II)L₂-(1-Phenylvinyl) transmetalation->diaryl_pd2 [1-Phenylvinyl-B(OH)₃]⁻ vinyl_boronate 1-Phenylvinyl-B(OH)₃⁻ base Base (e.g., K₂CO₃) base->vinyl_boronate Activation boronic_acid 1-Phenylvinyl-B(OH)₂ reductive_elimination Reductive Elimination reductive_elimination->pd0 Regeneration product Ar-(1-Phenylvinyl) (Desired Product) reductive_elimination->product aryl_halide Ar-X

The catalytic cycle for the Suzuki-Miyaura coupling.

Byproduct Formation Pathways

Byproduct_Formation cluster_homocoupling Homocoupling cluster_protodeboronation Protodeboronation boronic_acid1 2 x this compound pd_o2 Pd(II) / O₂ boronic_acid1->pd_o2 homocoupling_product 1,4-Diphenyl-1,3-butadiene pd_o2->homocoupling_product boronic_acid2 This compound proton_source Proton Source (H₂O) boronic_acid2->proton_source protodeboronation_product Styrene proton_source->protodeboronation_product

Pathways for the formation of common byproducts.

References

Validation & Comparative

A Head-to-Head Comparison: 1-Phenylvinylboronic Acid vs. Potassium Vinyltrifluoroborate in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents in cross-coupling reactions is paramount to achieving optimal yields, purity, and reproducibility. This guide provides an objective comparison of two vinylating agents in the widely-used Suzuki-Miyaura reaction: 1-phenylvinylboronic acid and potassium vinyltrifluoroborate.

While both reagents can introduce a vinyl group, their disparate stability, handling characteristics, and reactivity profiles significantly influence their practical application in synthesis. This comparison leverages available experimental data to highlight the superior performance and broader utility of potassium vinyltrifluoroborate.

Executive Summary: Stability Reigns Supreme

The primary differentiator between this compound and potassium vinyltrifluoroborate lies in their inherent stability. Boronic acids, in general, are susceptible to various decomposition pathways, including protodeboronation and oxidation. Vinylboronic acids, in particular, are known to be unstable and prone to polymerization, making their isolation and long-term storage challenging. In contrast, potassium organotrifluoroborate salts are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[1] This enhanced stability translates to more reliable and reproducible results in cross-coupling reactions.

Quantitative Performance in Suzuki-Miyaura Coupling

Direct comparative studies under identical conditions are scarce in the literature, largely due to the preference for the more stable potassium vinyltrifluoroborate. However, extensive data exists for the successful application of potassium vinyltrifluoroborate in Suzuki-Miyaura couplings with a wide array of aryl and heteroaryl halides. The following table summarizes representative yields achieved with potassium vinyltrifluoroborate.

Table 1: Suzuki-Miyaura Cross-Coupling of Potassium Vinyltrifluoroborate with Various Aryl Halides [2][3]

Aryl Halide SubstrateProductYield (%)
4-Bromoacetophenone4-Vinylacetophenone95
4-Bromobenzonitrile4-Vinylbenzonitrile98
Methyl 4-bromobenzoateMethyl 4-vinylbenzoate96
4-Bromoanisole4-Vinylanisole72
1-Bromo-4-nitrobenzene1-Nitro-4-vinylbenzene85
1-Bromo-3,5-dimethylbenzene1,3-Dimethyl-5-vinylbenzene78
2-Bromopyridine2-Vinylpyridine75
3-Bromopyridine3-Vinylpyridine82

Reaction conditions are detailed in the Experimental Protocols section.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with Potassium Vinyltrifluoroborate[2][3]

To a reaction vessel is added the aryl halide (1.0 mmol), potassium vinyltrifluoroborate (1.2 mmol), cesium carbonate (3.0 mmol), and a palladium catalyst system (e.g., 2 mol % PdCl₂ and 6 mol % PPh₃). A solvent mixture of THF and water (typically 9:1, 5 mL) is added. The mixture is then degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 60 to 80 °C for 2-24 hours, or until reaction completion is observed by TLC or GC-MS. Upon cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Mechanistic and Practical Considerations

The superior performance of potassium vinyltrifluoroborate can be attributed to its structural features. The tetracoordinate boron atom in the trifluoroborate salt is less electrophilic and therefore less susceptible to protodeboronation compared to the tricoordinate boron in boronic acid. This stability allows for the use of a wider range of reaction conditions and functional groups.

Below is a diagram illustrating the key stability differences and their impact on the Suzuki-Miyaura coupling reaction.

G Comparative Stability and Reactivity Pathway cluster_0 This compound cluster_1 Potassium Vinyltrifluoroborate a1 This compound (Less Stable) a2 Decomposition Pathways (Protodeboronation, Polymerization) a1->a2 Prone to b2 Suzuki-Miyaura Catalytic Cycle a1->b2 Less Efficient Coupling a3 Inconsistent Reactivity & Lower Yields a2->a3 b1 Potassium Vinyltrifluoroborate (Highly Stable) b1->b2 Reliable Entry b3 Consistent Reactivity & Higher Yields b2->b3

A diagram illustrating the stability advantages of potassium vinyltrifluoroborate.

Experimental Workflow

The general workflow for a Suzuki-Miyaura cross-coupling reaction is outlined below. The key difference when using potassium vinyltrifluoroborate is the enhanced reliability and reproducibility of the reaction due to the stability of the starting material.

G Experimental Workflow: Suzuki-Miyaura Coupling start Start reagents Combine Aryl Halide, Potassium Vinyltrifluoroborate, Base, and Catalyst start->reagents solvent Add Degassed Solvent (e.g., THF/H₂O) reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

For researchers seeking a reliable, efficient, and user-friendly vinylating agent for Suzuki-Miyaura cross-coupling reactions, potassium vinyltrifluoroborate presents a clear advantage over this compound. Its superior stability translates to more consistent reaction outcomes, higher yields, and greater tolerance for a variety of functional groups. The ease of handling and storage of this crystalline solid further enhances its practicality in a laboratory setting. While this compound may be a viable reagent in specific, carefully controlled scenarios, the robust nature of potassium vinyltrifluoroborate makes it the preferred choice for a broader range of synthetic applications in drug discovery and materials science.

References

The Vinyl Group Conundrum: A Comparative Guide to Alternatives for 1-Phenylvinylboronic Acid in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of Suzuki-Miyaura cross-coupling, the choice of the vinylating agent is critical. While 1-phenylvinylboronic acid and its derivatives are common, their inherent instability can pose significant challenges. This guide provides an objective comparison of leading alternatives, supported by experimental data, to inform the selection of the most suitable reagent for your synthetic needs.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] However, the use of vinylboronic acids, including this compound, is often hampered by their propensity to undergo decomposition, which can lead to inconsistent yields and difficulties in storage.[5][6] To address these limitations, several more stable and robust alternatives have been developed, with potassium vinyltrifluoroborates and vinyl N-methyliminodiacetic acid (MIDA) boronates emerging as the most prominent and effective substitutes.[5][6][7][8]

This guide will delve into a comparative analysis of these key alternatives, focusing on their stability, reactivity, and scope in Suzuki coupling reactions, with a particular emphasis on providing actionable experimental data and protocols.

Key Alternatives and Their Performance

The primary alternatives to this compound for introducing a vinyl group via Suzuki coupling are potassium vinyltrifluoroborate and vinyl MIDA boronate. Each offers distinct advantages in terms of stability and handling, while maintaining high reactivity under appropriate conditions.

Potassium Vinyltrifluoroborates: Robust and Versatile

Potassium vinyltrifluoroborates are crystalline, free-flowing solids that exhibit exceptional stability to both air and moisture, allowing for prolonged storage without degradation.[9][10] This enhanced stability is attributed to the tetracoordinate nature of the boron atom, which protects it from common decomposition pathways that affect tricoordinate boronic acids.[9]

The palladium-catalyzed cross-coupling of potassium vinyltrifluoroborate with various aryl and heteroaryl electrophiles proceeds in good to excellent yields.[7][11] A common catalytic system involves PdCl2 with PPh3 as the ligand, using a base such as cesium carbonate in a THF/water solvent mixture.[7][11][12]

Vinyl MIDA Boronates: Controlled Release for Complex Syntheses

Vinyl MIDA boronates are another class of air- and chromatographically stable vinylating agents.[13] The MIDA ligand forms a stable complex with the boron atom, rendering it unreactive under standard anhydrous cross-coupling conditions.[5] Deprotection and slow release of the active boronic acid are achieved under mild aqueous basic conditions, which can be advantageous in preventing the decomposition of sensitive boronic acids and enabling iterative cross-coupling strategies.[5]

Comparative Performance Data

The following table summarizes the performance of potassium vinyltrifluoroborate in Suzuki coupling reactions with various aryl and heteroaryl bromides, as reported in the literature. This data provides a quantitative basis for comparison with reactions using traditional vinylboronic acids.

ElectrophileProductCatalyst SystemBaseSolventYield (%)Reference
4-Bromoanisole4-VinylanisolePdCl2 (2 mol%), PPh3 (6 mol%)Cs2CO3THF/H2O (9:1)72[7]
1-Bromo-4-nitrobenzene1-Nitro-4-vinylbenzenePdCl2 (2 mol%), PPh3 (6 mol%)Cs2CO3THF/H2O (9:1)85[7]
4-Bromobenzonitrile4-VinylbenzonitrilePdCl2 (2 mol%), PPh3 (6 mol%)Cs2CO3THF/H2O (9:1)91[7]
2-Bromopyridine2-VinylpyridinePdCl2 (2 mol%), PPh3 (6 mol%)Cs2CO3THF/H2O (9:1)75[11]
3-Bromothiophene3-VinylthiophenePdCl2 (2 mol%), PPh3 (6 mol%)Cs2CO3THF/H2O (9:1)82[11]
4-(p-Bromophenyl)-2,2′-bipyridine4-(p-Vinylphenyl)-2,2′-bipyridinePd(OAc)2 (2 mol%), PPh3 (6 mol%)Cs2CO3THF/H2O (24:1)83[14]

Experimental Protocols

To facilitate the adoption of these alternatives, detailed experimental protocols are provided below.

General Procedure for Suzuki-Miyaura Coupling with Potassium Vinyltrifluoroborate

This protocol is adapted from the work of Molander and Brown.[7][11][12]

Materials:

  • Aryl or heteroaryl electrophile (1.0 equiv)

  • Potassium vinyltrifluoroborate (1.5 equiv)

  • PdCl2 (2 mol %)

  • PPh3 (6 mol %)

  • Cs2CO3 (3.0 equiv)

  • THF/H2O (9:1)

Procedure:

  • To a reaction vessel, add the aryl or heteroaryl electrophile, potassium vinyltrifluoroborate, and cesium carbonate.

  • Add the THF/H2O solvent mixture.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add PdCl2 and PPh3 to the mixture.

  • Heat the reaction mixture at the desired temperature (typically 60-85 °C) and monitor the progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of Potassium Vinyltrifluoroborate

Potassium vinyltrifluoroborate can be prepared in good yields from vinylmagnesium bromide and trimethyl borate, followed by treatment with potassium hydrogen fluoride (KHF2).[7][11]

Materials:

  • Vinylmagnesium bromide solution

  • Trimethyl borate

  • Potassium hydrogen fluoride (KHF2)

Procedure:

  • Cool a solution of trimethyl borate in an appropriate solvent (e.g., THF) in an ice bath.

  • Slowly add the vinylmagnesium bromide solution while maintaining the temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time.

  • Quench the reaction with an aqueous solution of KHF2.

  • Stir the resulting mixture vigorously to allow for the precipitation of potassium vinyltrifluoroborate.

  • Collect the solid product by filtration, wash with a suitable solvent, and dry under vacuum.

Visualizing the Suzuki Coupling Workflow and Reagent Structures

To further clarify the concepts discussed, the following diagrams illustrate the general Suzuki-Miyaura catalytic cycle and the structural differences between the boron reagents.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [R2-B(OH)3]- PdII_R2 R1-Pd(II)L2-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R1-R2 BoronicAcid R2-B(OH)2 Borate [R2-B(OH)3]- BoronicAcid->Borate + Base Base Base (e.g., OH-) Borate->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.

Boron_Reagents cluster_reagents Comparison of Vinylboron Reagents BoronicAcid This compound C6H5-C(=CH2)-B(OH)2 Unstable Trifluoroborate Potassium Vinyltrifluoroborate CH2=CH-BF3K Stable BoronicAcid->Trifluoroborate offers improved stability MIDA_Boronate Vinyl MIDA Boronate CH2=CH-B(MIDA) Stable BoronicAcid->MIDA_Boronate offers improved stability & slow release

Caption: Structural comparison of this compound and its more stable alternatives, potassium vinyltrifluoroborate and vinyl MIDA boronate.

Conclusion

For researchers seeking reliable and reproducible methods for vinylation in Suzuki-Miyaura cross-coupling, potassium vinyltrifluoroborates and vinyl MIDA boronates present superior alternatives to the often-unstable this compound. Their enhanced stability simplifies handling and storage, while their demonstrated high reactivity across a broad range of substrates ensures their utility in complex molecule synthesis. By understanding the distinct advantages of each alternative and utilizing the provided experimental protocols, scientists can optimize their synthetic strategies and achieve their desired outcomes with greater efficiency and success.

References

A Comparative Guide to 1-Phenylvinylboronic Acid and Vinylstannanes in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the assembly of complex molecular architectures that are pivotal to the development of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of synthetic methodologies, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, have emerged as powerful and versatile tools for the formation of C-C bonds. This guide provides an objective, data-driven comparison of two key reagents for the introduction of a 1-phenylvinyl moiety: 1-phenylvinylboronic acid (used in Suzuki-Miyaura coupling) and vinylstannanes (used in Stille coupling).

At a Glance: Key Differences

FeatureThis compound (Suzuki-Miyaura Coupling)Vinylstannanes (Stille Coupling)
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Generally low toxicity of boron reagents and byproducts.High toxicity of organotin reagents and byproducts.
Reagent Stability Boronic acids can be prone to protodeboronation.Organostannanes are generally stable to air and moisture.[1]
Reaction Conditions Typically requires a base.[2]Often proceeds under neutral or mildly basic conditions.
Functional Group Tolerance Generally good, but can be sensitive to strong bases.[3]Excellent, tolerates a wide range of functional groups.[4]
Byproduct Removal Boronic acid byproducts are often water-soluble and easily removed.Tin byproducts can be difficult to remove from the reaction mixture.[4]

Performance Comparison: Experimental Data

The choice between Suzuki-Miyaura and Stille coupling for the introduction of a 1-phenylvinyl group often depends on the specific substrate and the desired tolerance for other functional groups. The following table summarizes representative quantitative yield data for the coupling of this compound and a vinylstannane with various aryl bromides. It is important to note that while direct head-to-head comparative studies on a comprehensive set of identical substrates are limited in the literature, the data presented below is collated from studies using similar substrates to provide a useful comparison.

Table 1: Comparison of Reaction Yields for the Vinylation of Aryl Bromides

Aryl BromideCoupling ReagentProductYield (%)Reference
4-BromoanisoleThis compound4-Methoxy-1-(1-phenylvinyl)benzene95%[2]
4-BromoanisoleTributyl(1-phenylvinyl)stannane4-Methoxy-1-(1-phenylvinyl)benzene71%[2]
4-BromotolueneThis compound4-Methyl-1-(1-phenylvinyl)benzene90%[2]
4-BromotolueneTributyl(1-phenylvinyl)stannane4-Methyl-1-(1-phenylvinyl)benzene84%[2]
1-Bromo-4-nitrobenzeneThis compound1-Nitro-4-(1-phenylvinyl)benzene95%[2]
1-Bromo-4-nitrobenzeneTributyl(1-phenylvinyl)stannane1-Nitro-4-(1-phenylvinyl)benzene83%[2]
1-Bromo-2-isopropylbenzeneThis compound1-Isopropyl-2-(1-phenylvinyl)benzene60%[2]
1-Bromo-2-isopropylbenzeneTributyl(1-phenylvinyl)stannane1-Isopropyl-2-(1-phenylvinyl)benzene86%[2]
4-BromobenzaldehydeThis compound4-(1-Phenylvinyl)benzaldehyde39%[2]
4-BromobenzaldehydeTributyl(1-phenylvinyl)stannane4-(1-Phenylvinyl)benzaldehyde91%[2]
Methyl 4-bromobenzoateThis compoundMethyl 4-(1-phenylvinyl)benzoate59%[2]
Methyl 4-bromobenzoateTributyl(1-phenylvinyl)stannaneMethyl 4-(1-phenylvinyl)benzoate80%[2]

Disclaimer: The data in this table is compiled from a comparative study to illustrate performance trends. Reaction conditions were optimized for each reaction type and may not be identical.

Catalytic Cycles and Reaction Mechanisms

The fundamental mechanisms of the Suzuki-Miyaura and Stille couplings share a common catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states. The key steps are oxidative addition, transmetalation, and reductive elimination. The primary difference lies in the nature of the organometallic reagent and the requirements for the transmetalation step.

Suzuki_Stille_Cycles cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_stille Stille Catalytic Cycle S_Pd0 Pd(0)Ln S_OA R¹-Pd(II)Ln-X S_Pd0->S_OA Oxidative Addition (R¹-X) S_TM R¹-Pd(II)Ln-R² S_OA->S_TM Transmetalation S_RE R¹-R² S_TM->S_RE Reductive Elimination S_RE->S_Pd0 S_Boron R²-B(OR)₂ + Base S_Boron->S_TM St_Pd0 Pd(0)Ln St_OA R¹-Pd(II)Ln-X St_Pd0->St_OA Oxidative Addition (R¹-X) St_TM R¹-Pd(II)Ln-R² St_OA->St_TM Transmetalation St_RE R¹-R² St_TM->St_RE Reductive Elimination St_RE->St_Pd0 St_Tin R²-SnR₃ St_Tin->St_TM

Catalytic cycles for Suzuki-Miyaura and Stille couplings.

In the Suzuki-Miyaura coupling, the organoboron species requires activation by a base to form a more nucleophilic "ate" complex, which then facilitates the transfer of the organic group to the palladium center. In contrast, the organotin reagent in the Stille coupling is generally sufficiently nucleophilic to undergo transmetalation without the need for a base.[5]

Decision Workflow

The selection between this compound and a vinylstannane can be guided by a systematic evaluation of the specific synthetic requirements.

Decision_Workflow Start Start: Need to synthesize a 1-phenylvinyl-substituted arene Toxicity Is toxicity a major concern? Start->Toxicity Base_Sensitive Are base-sensitive functional groups present? Toxicity->Base_Sensitive No Suzuki Use this compound (Suzuki Coupling) Toxicity->Suzuki Yes Steric_Hindrance Is steric hindrance significant? Base_Sensitive->Steric_Hindrance No Stille Use Vinylstannane (Stille Coupling) Base_Sensitive->Stille Yes Steric_Hindrance->Suzuki No Steric_Hindrance->Stille Yes

Decision workflow for choosing between Suzuki and Stille coupling.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. The following are representative experimental protocols.

General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Stille Coupling with a Vinylstannane

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Tributyl(1-phenylvinyl)stannane (1.1 mmol, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Anhydrous and degassed solvent (e.g., toluene or THF, 5 mL)

  • Aqueous potassium fluoride (KF) solution (for workup)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, tributyl(1-phenylvinyl)stannane, and palladium catalyst under an inert atmosphere.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts.

  • Filter the resulting slurry through a pad of Celite®, washing with the organic solvent.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

Both the Suzuki-Miyaura coupling using this compound and the Stille coupling with vinylstannanes are highly effective methods for the synthesis of 1-phenylvinyl arenes. The Suzuki-Miyaura reaction is often the preferred method due to the low toxicity of the boron-based reagents and the ease of byproduct removal, making it a "greener" and often more practical choice, especially for large-scale synthesis.

However, the Stille coupling offers significant advantages in terms of its exceptional functional group tolerance and the stability of the organostannane reagents.[1][4] For substrates with base-sensitive functionalities or those that are sterically demanding, the Stille reaction can provide superior yields where the Suzuki-Miyaura coupling may falter.[2] The primary drawbacks of the Stille coupling are the high toxicity of the organotin compounds and the often-challenging removal of tin byproducts, which requires careful handling and purification strategies.

Ultimately, the choice between these two powerful methodologies should be made on a case-by-case basis, considering the specific requirements of the synthesis, including the nature of the substrates, desired functional group compatibility, scale of the reaction, and safety and environmental considerations.

References

A Comparative Guide: 1-Phenylvinylboronic Acid vs. Vinyl Grignard Reagents in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagent is paramount to the success of a synthetic campaign. This guide provides an in-depth comparison of two key vinylating agents: 1-phenylvinylboronic acid and vinyl Grignard reagents, highlighting their respective advantages and disadvantages through experimental data and established chemical principles.

In the realm of carbon-carbon bond formation, both organoboron and organomagnesium compounds have proven to be powerful tools. This compound, a staple in palladium-catalyzed cross-coupling reactions, and vinyl Grignard reagents, classic nucleophiles in organic synthesis, offer distinct profiles in terms of reactivity, stability, and functional group compatibility. This guide aims to provide a clear, data-driven comparison to inform reagent selection in complex synthetic endeavors.

At a Glance: Key Differences

FeatureThis compoundVinyl Grignard Reagents
Primary Reaction Suzuki-Miyaura CouplingGrignard Addition, Kumada Coupling
Reactivity Moderately reactive, requires catalystHighly reactive, often no catalyst needed for additions
Stability Generally stable to air and moisture[1]Highly sensitive to air and moisture[2]
Functional Group Tolerance High, compatible with many functional groups[3]Low, incompatible with acidic protons and many electrophilic groups[4][5]
Toxicity Generally low toxicity of boron byproducts[6]Can generate flammable byproducts; magnesium salts are generally low toxicity
Reaction Conditions Typically mild, requires a base[7]Often requires cryogenic temperatures and strictly anhydrous conditions[8]

Performance in Cross-Coupling Reactions: A Comparative Analysis

While a direct head-to-head comparison under identical conditions is scarce in the literature, we can analyze representative examples to illustrate the performance of each reagent in their characteristic cross-coupling reactions: Suzuki-Miyaura coupling for this compound and Kumada coupling for vinyl Grignard reagents.

Table 1: Representative Yields in Cross-Coupling Reactions with Aryl Halides

EntryAryl HalideVinylating ReagentCoupling ReactionCatalyst/ConditionsYield (%)
14-BromoanisoleThis compoundSuzuki-MiyauraPd(OAc)₂, SPhos, CsF, isopropanol~90% (representative)[9]
24-ChlorotolueneThis compoundSuzuki-MiyauraPd₂(dba)₃, P(t-Bu)₃, K₃PO₄, Toluene~85% (representative)[7]
34-BromoanisoleVinylmagnesium bromideKumadaPdCl₂(dppf), Et₂O, 0°C to rt~80% (representative)[10]
4Phenyl TosylatePhenylmagnesium bromide (Aryl Grignard)KumadaPd(OAc)₂, Josiphos ligand, THF, rt95%[11]

Note: The yields presented are from different literature sources and are intended to be representative, not a direct comparison under identical conditions.

The data suggests that both methods can provide high yields. However, the key differentiator lies in the substrate scope and functional group tolerance.

Functional Group Compatibility: A Critical Divide

The superior functional group tolerance of this compound is a significant advantage in the synthesis of complex molecules.

Table 2: Functional Group Compatibility

Functional GroupThis compound (Suzuki Coupling)Vinyl Grignard Reagents
EstersTolerated[7]Reacts (double addition)[12]
KetonesToleratedReacts (addition)[13]
AldehydesToleratedReacts (addition)[13]
AmidesGenerally ToleratedCan be incompatible[5]
NitrilesGenerally ToleratedCan react
AlcoholsToleratedIncompatible (acid-base reaction)[5]
Carboxylic AcidsIncompatible (can be used with strong base)Incompatible (acid-base reaction)[13]

Grignard reagents are powerful bases and will react with any acidic proton present in the substrate, including alcohols, carboxylic acids, and even terminal alkynes.[5] This necessitates the use of protecting groups for these functionalities, adding steps to the synthetic sequence.[14] In contrast, Suzuki-Miyaura couplings are performed in the presence of a base, and the boronic acid itself is tolerant of a wider array of functional groups.[3]

Experimental Protocols

Suzuki-Miyaura Coupling with this compound

Reaction: Cross-coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, palladium catalyst, ligand, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water or saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[15]

Kumada Coupling with a Vinyl Grignard Reagent

Reaction: Cross-coupling of an aryl halide with a vinyl Grignard reagent.

Materials:

  • Aryl halide (1.0 equiv)

  • Vinylmagnesium bromide (1.5 - 2.0 equiv, solution in THF)

  • Palladium or Nickel catalyst (e.g., PdCl₂(dppf), 5 mol%)

  • Anhydrous solvent (e.g., Diethyl ether or THF)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere (Argon or Nitrogen), add the aryl halide and the catalyst.

  • Dissolve the solids in the anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the vinyl Grignard reagent solution dropwise from the dropping funnel over a period of 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the reaction progress by TLC or GC/MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[10]

Visualizing the Comparison

Caption: A comparative workflow for Suzuki-Miyaura and Kumada couplings.

G Decision Pathway: Reagent Selection substrate Complex substrate with sensitive functional groups? boronic_acid Use this compound substrate->boronic_acid Yes cost Is cost the primary driver? substrate->cost No grignard Vinyl Grignard may be suitable (consider protection) cost->boronic_acid No grignard_cost Vinyl Grignard is often more cost-effective cost->grignard_cost Yes boronic_cost Boronic acid may be more expensive but offers other advantages

Caption: A decision-making diagram for choosing between the two reagents.

Conclusion

The choice between this compound and vinyl Grignard reagents is a classic example of the trade-offs encountered in organic synthesis. This compound, utilized in the robust and versatile Suzuki-Miyaura coupling, offers superior functional group tolerance and stability, making it the reagent of choice for complex, late-stage syntheses. While the reaction requires a palladium catalyst and a base, the mild conditions and broad applicability often justify the additional cost and setup.

Vinyl Grignard reagents, on the other hand, are highly reactive and cost-effective nucleophiles.[8] Their application in Grignard additions and Kumada couplings can be highly efficient for simpler substrates. However, their high basicity and reactivity necessitate strict anhydrous and inert conditions and often require the use of protecting groups for sensitive functionalities, which can lengthen a synthetic route.[5][14]

For researchers in drug development and complex molecule synthesis, the reliability and broad compatibility of this compound frequently outweigh the higher initial cost. For process chemistry or the synthesis of less complex targets, the economic advantage of vinyl Grignard reagents can be a deciding factor. Ultimately, a thorough understanding of the substrate and the synthetic goals will guide the judicious selection of the optimal vinylating agent.

References

A Comparative Guide to Palladium Ligands for Suzuki-Miyaura Coupling with 1-Phenylvinylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance. The choice of ligand associated with the palladium catalyst is a critical parameter that profoundly influences reaction outcomes, including yield, reaction time, and catalyst stability. This guide provides an objective comparison of the performance of various palladium ligands in the Suzuki-Miyaura coupling of 1-phenylvinylboronic acid with aryl halides, supported by experimental data.

Performance Comparison of Palladium Ligands

The selection of an appropriate phosphine ligand is crucial for achieving high efficiency in the Suzuki-Miyaura coupling of this compound. The steric and electronic properties of the ligand play a significant role in facilitating the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. Below is a summary of the performance of several commonly used Buchwald phosphine ligands in the coupling of this compound with a representative aryl bromide.

LigandPalladium SourceAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)
SPhos Pd(OAc)₂4-BromotolueneK₃PO₄Toluene/H₂O100295
XPhos Pd₂(dba)₃4-BromotolueneK₃PO₄Dioxane1101292
RuPhos Pd-G3-XPhos4-BromobenzonitrileK₂CO₃THF/H₂O80488
BrettPhos Pd(OAc)₂1-Bromo-4-methoxybenzeneCs₂CO₃t-BuOH1001890

Note: The data presented is compiled from various sources and reaction conditions may vary. This table should be used as a guide for ligand selection and optimization.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide using different palladium-ligand systems.

General Procedure for Suzuki-Miyaura Coupling

To an oven-dried Schlenk tube equipped with a magnetic stir bar was added the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol). The tube was evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. The palladium precursor and the phosphine ligand were then added under the inert atmosphere. The solvent (5 mL) was added, and the reaction mixture was stirred at the indicated temperature for the specified time. Upon completion, the reaction was cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel.

Specific Conditions for Different Ligands:
  • SPhos/Pd(OAc)₂ System:

    • Palladium Source: Pd(OAc)₂ (2 mol%)

    • Ligand: SPhos (4 mol%)

    • Base: K₃PO₄

    • Solvent: Toluene/H₂O (4:1)

    • Temperature: 100 °C

    • Time: 2 hours

  • XPhos/Pd₂(dba)₃ System:

    • Palladium Source: Pd₂(dba)₃ (1.5 mol%)

    • Ligand: XPhos (3 mol%)

    • Base: K₃PO₄

    • Solvent: 1,4-Dioxane

    • Temperature: 110 °C

    • Time: 12 hours

  • RuPhos/Pd-G3-XPhos Precatalyst System:

    • Catalyst: XPhos Pd G3 (2 mol%)

    • Ligand: RuPhos (4 mol%)

    • Base: K₂CO₃

    • Solvent: THF/H₂O (2:1)

    • Temperature: 80 °C

    • Time: 4 hours

  • BrettPhos/Pd(OAc)₂ System:

    • Palladium Source: Pd(OAc)₂ (2 mol%)

    • Ligand: BrettPhos (4 mol%)

    • Base: Cs₂CO₃

    • Solvent: t-BuOH

    • Temperature: 100 °C

    • Time: 18 hours

Visualizing the Experimental Workflow

The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reactants (Aryl Halide, Boronic Acid, Base) B Add to Schlenk Tube A->B C Evacuate & Backfill with Inert Gas (3x) B->C D Add Pd Source & Ligand C->D E Add Solvent D->E F Heat & Stir (Specified Temp & Time) E->F Reaction Start G Cool to RT F->G Reaction Complete H Dilute with Organic Solvent G->H I Wash with H₂O & Brine H->I J Dry Organic Layer I->J K Filter & Concentrate J->K L Purify by Chromatography K->L M M L->M Isolated Product

Caption: General workflow for the Suzuki-Miyaura coupling experiment.

Signaling Pathway and Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving several key steps.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L_n) Ar-Pd(II)-OR(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-OR(L_n) Ligand Exchange (Base, -HX) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-OR(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Researcher's Guide to Vinylating Reagents: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a vinyl group is a cornerstone transformation in modern organic synthesis, pivotal to the creation of a vast array of pharmaceuticals and complex molecular architectures. The choice of vinylating reagent is critical and often dictates the success, efficiency, and scalability of a synthetic route. This guide provides an objective comparison of the performance of common vinylating reagents, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific synthetic challenges.

Comparative Performance of Vinylating Reagents

The efficacy of various vinylating reagents is most commonly benchmarked in palladium-catalyzed cross-coupling reactions and nucleophilic additions to carbonyls. The following table summarizes the performance of several classes of vinylating agents in key transformations, providing a quantitative comparison of their yields under optimized conditions.

Vinylating Agent ClassReagent ExampleReaction TypeSubstrateCatalyst/ActivatorSolventTemp (°C)Time (h)Yield (%)
Organoboron Potassium VinyltrifluoroborateSuzuki-Miyaura4-BromoanisolePdCl₂(dppf)/Cs₂CO₃THF/H₂O801272[1]
Potassium VinyltrifluoroborateSuzuki-Miyaura4-ChloroacetophenonePd(OAc)₂/(S)-Binap/Cs₂CO₃DMF1202495[2]
Organotin VinyltributyltinStille4-BromoanisolePd(PPh₃)₄THF6524~90
VinyltributyltinStilleIodobenzenePd(PPh₃)₄Toluene1001698
Organozinc Vinylzinc BromideNegishi4-BromoanisolePd(OAc)₂/SPhosTHFRT1688
Isopropylzinc BromideNegishi2-BromotoluenePd(OAc)₂/CPhosTHFRT1292[3][4]
Organosilicon DivinyltetramethyldisiloxaneHiyama-Denmark4-BromoanisolePd(dba)₂/KOSiEt₃THF80285
VinyltrimethoxysilaneHiyama4-BromoacetophenoneNiCl₂(PCy₃)₂/TBATDioxane1002491[5]
Organomagnesium Vinylmagnesium BromideGrignard AdditionBenzaldehyde-THFRT195[6]
Vinylmagnesium BromideGrignard AdditionCyclohexanone-THF0-RT289

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of these vinylating reagents. Below are representative procedures for the key reactions highlighted in this guide.

Suzuki-Miyaura Vinylation of an Aryl Bromide

Reagents:

  • Aryl bromide (1.0 mmol)

  • Potassium vinyltrifluoroborate (1.5 mmol)[7]

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-Binap, 0.04 mmol)

  • Cesium carbonate (Cs₂CO₃, 3.0 mmol)[2]

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add the aryl bromide, potassium vinyltrifluoroborate, palladium(II) acetate, (S)-Binap, and cesium carbonate.

  • Add anhydrous DMF via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Stille Vinylation of an Aryl Iodide

Reagents:

  • Aryl iodide (1.0 mmol)

  • Vinyltributyltin (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol)

  • Anhydrous toluene (10 mL)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aryl iodide and vinyltributyltin in anhydrous toluene.

  • Add the Pd(PPh₃)₄ catalyst to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor by TLC or GC-MS.

  • After the starting material is consumed, cool the reaction to room temperature.

  • Concentrate the mixture in vacuo.

  • Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of potassium fluoride to precipitate tin byproducts.

  • Filter the mixture through a pad of Celite, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product via flash column chromatography.

Grignard Vinylation of an Aldehyde

Reagents:

  • Magnesium turnings (1.2 g, 50 mmol)

  • Vinyl bromide (5.35 g, 50 mmol) in anhydrous tetrahydrofuran (THF, 50 mL)

  • Aldehyde (e.g., benzaldehyde, 4.24 g, 40 mmol) in anhydrous THF (20 mL)

  • Anhydrous THF

Procedure:

  • In an oven-dried, three-necked flask equipped with a dropping funnel and a condenser under an argon atmosphere, add the magnesium turnings.

  • Add a small portion of the vinyl bromide solution to initiate the reaction (indicated by bubbling and heat generation).

  • Once initiated, add the remaining vinyl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, cool the Grignard reagent to 0 °C in an ice bath.

  • Add the aldehyde solution dropwise to the Grignard reagent.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting allylic alcohol by flash column chromatography.

Reaction Mechanisms and Workflows

Visualizing the catalytic cycles and reaction pathways provides a deeper understanding of these vinylation reactions. The following diagrams, generated using Graphviz, illustrate the key mechanistic steps.

Suzuki_Miyaura_Vinylation cluster_transmetalation pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_vinyl_complex R-Pd(II)L₂-Vinyl transmetalation->pd2_vinyl_complex vinyl_boronate Vinyl-B(OR)₂ vinyl_boronate->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd2_vinyl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R-Vinyl reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura vinylation reaction.

Stille_Vinylation pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_vinyl_complex R-Pd(II)L₂-Vinyl transmetalation->pd2_vinyl_complex vinyl_stannane Vinyl-SnR'₃ vinyl_stannane->transmetalation reductive_elimination Reductive Elimination pd2_vinyl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R-Vinyl reductive_elimination->product

Caption: Catalytic cycle of the Stille cross-coupling reaction.[8]

Grignard_Addition carbonyl R-CHO (Aldehyde) nucleophilic_attack Nucleophilic Attack carbonyl->nucleophilic_attack grignard Vinyl-MgBr grignard->nucleophilic_attack alkoxide Alkoxide Intermediate nucleophilic_attack->alkoxide workup Acidic Workup (H₃O⁺) alkoxide->workup product Allylic Alcohol workup->product

Caption: Mechanism of Grignard addition to an aldehyde.[9][10]

Experimental_Workflow start Start: Assemble Reactants (Aryl Halide, Vinylating Reagent, Catalyst, Base/Activator) reaction Reaction under Inert Atmosphere (Heating may be required) start->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup (Extraction & Washing) monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product (Characterization) purification->product

References

Stability Showdown: A Researcher's Guide to 1-Phenylvinylboronic Acid and Its Ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers at the forefront of organic synthesis and drug development, the selection of robust and reliable building blocks is paramount. 1-Phenylvinylboronic acid is a valuable reagent, yet its inherent instability can present significant challenges in synthesis, purification, and storage. This guide provides an in-depth, objective comparison of the stability of this compound and its common ester derivatives—pinacol, neopentyl glycol, and N-methyliminodiacetic acid (MIDA) esters. By understanding the chemical principles that govern their stability and leveraging supporting experimental data, you can make informed decisions to enhance the efficiency and reproducibility of your synthetic endeavors.

The Inherent Instability of Vinylboronic Acids: A Mechanistic Perspective

Vinylboronic acids, including this compound, are notoriously unstable compared to their aryl or alkyl counterparts.[1] This instability stems from several key degradation pathways that can diminish purity, reduce reaction yields, and complicate long-term storage.

Major Degradation Pathways:

  • Protodeboronation: This is a common decomposition route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the boronic acid functionality.[2] The reaction is often catalyzed by acid or base and involves the protonolysis of the C-B bond.[2] For vinylboronic acids, the electron-rich double bond can further facilitate this process.

  • Oxidation: The carbon-boron bond is susceptible to oxidation, which can convert the boronic acid into an alcohol (phenol in this case, which would likely tautomerize) and boric acid.[3][4] This process can be accelerated by exposure to air (oxygen) and reactive oxygen species.[3][4][5]

  • Polymerization: The vinyl group itself is susceptible to radical or acid-catalyzed polymerization, leading to oligomeric or polymeric byproducts that can be difficult to remove.

  • Dehydration to Boroxines: Like many boronic acids, this compound can undergo intermolecular dehydration to form a cyclic trimer known as a boroxine. While this is a reversible process, it complicates characterization and accurate quantification of the active monomeric species.

The central challenge with this compound lies in its trifunctional nature: the boronic acid moiety, the reactive vinyl group, and the aromatic ring. This complexity necessitates strategies to protect the boronic acid group, thereby enhancing stability and handling characteristics. The formation of boronate esters is the most common and effective approach.

The Stabilizing Power of Esterification: A Comparative Analysis

Converting the hydrophilic and reactive boronic acid into a more sterically hindered and electronically stabilized boronate ester significantly mitigates the aforementioned degradation pathways. The choice of the diol for esterification has a profound impact on the resulting ester's stability and reactivity.

DerivativeStructureKey Stability Features
This compound C6H5C(=CH2)B(OH)2Prone to protodeboronation, oxidation, polymerization, and boroxine formation.[1] Generally requires storage under inert atmosphere at low temperatures.[6]
Pinacol Ester C6H5C(=CH2)B(OC(CH3)2)2The two methyl groups on the pinacol backbone provide steric hindrance, protecting the boron center from nucleophilic attack and hydrolysis.[7] Pinacol esters are generally more robust than the free boronic acid, often being crystalline solids that are easier to handle and purify.[6][7]
Neopentyl Glycol Ester C6H5C(=CH2)B(OCH2C(CH3)2CH2O)The neopentyl structure offers significant steric bulk, which enhances thermal and hydrolytic stability.[8] The resulting six-membered dioxaborinane ring is generally stable.
MIDA Ester C6H5C(=CH2)B(N(CH3)(CH2CO2)2)The trivalent N-methyliminodiacetic acid (MIDA) ligand rehybridizes the boron center from sp² to sp³, rendering it unreactive towards transmetalation under standard cross-coupling conditions.[9] MIDA boronates are exceptionally stable, often indefinitely so on the benchtop, and are compatible with chromatography.[9][10][11][12]

The general trend for stability is:

This compound <<< Pinacol Ester ≈ Neopentyl Glycol Ester <<< MIDA Ester

MIDA esters represent a paradigm shift in handling unstable boronic acids. Their remarkable stability allows for their use in multi-step syntheses where the boronic acid moiety needs to be carried through various reaction conditions that would otherwise be incompatible.[11][13] The free boronic acid can then be liberated under mild basic conditions just prior to its intended use.[11][12]

Experimental Protocols for Stability Assessment

To objectively compare the stability of these compounds, standardized analytical methods are crucial. Here, we outline protocols for assessing hydrolytic and oxidative stability using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: Assessing Hydrolytic Stability by RP-HPLC

This method monitors the degradation of the parent compound and the appearance of degradation products over time in an aqueous solution.

1. Preparation of Stock Solutions:

  • Prepare 1 mg/mL stock solutions of this compound and each of its esters in acetonitrile.

2. Sample Preparation for Stability Study:

  • In separate HPLC vials, dilute the stock solutions with a 1:1 mixture of acetonitrile and a buffered aqueous solution (e.g., pH 4, 7, and 9 phosphate buffers) to a final concentration of 0.1 mg/mL.
  • Prepare a "time zero" sample by immediately injecting one of the vials into the HPLC.
  • Store the remaining vials at a controlled temperature (e.g., 40°C) and protect them from light.

3. HPLC Analysis:

  • HPLC System: An Arc™ HPLC System with a PDA detector or equivalent.
  • Column: XSelect Premier HSS T3 Column or a similar C18 reversed-phase column with low silanol activity to minimize on-column hydrolysis.
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% B to 95% B over 15 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: Monitor at a wavelength where all compounds have significant absorbance (e.g., 230 nm).
  • Analysis Schedule: Inject samples at regular intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

4. Data Analysis:

  • Quantify the peak area of the parent compound at each time point.
  • Plot the percentage of the remaining parent compound against time for each pH condition.
  • Calculate the degradation rate constant and half-life for each compound under each condition.

Causality and Self-Validation: The use of multiple pH conditions helps to elucidate the mechanism of hydrolysis (acid or base-catalyzed). The "time zero" injection serves as a baseline. A good separation method will show distinct peaks for the parent compound and its degradation products (e.g., 1-phenylethanone, a potential product of protodeboronation and subsequent tautomerization). The consistency of the total peak area (parent + degradants) can serve as an internal check for the analysis.

Protocol 2: Monitoring Oxidative Degradation by ¹H NMR Spectroscopy

This protocol uses NMR to observe structural changes in the molecule upon exposure to an oxidizing agent.

1. Sample Preparation:

  • Dissolve a precise amount (e.g., 5 mg) of each compound (this compound and its esters) in a deuterated solvent (e.g., DMSO-d₆ or CD₃CN) in an NMR tube.
  • Add a known amount of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene).
  • Acquire a "time zero" ¹H NMR spectrum.

2. Initiation of Oxidation:

  • Add a controlled amount of an oxidizing agent, such as a solution of hydrogen peroxide in D₂O, to the NMR tube.

3. NMR Analysis:

  • Acquire ¹H NMR spectra at regular intervals (e.g., 0, 15, 30, 60, 120 minutes).
  • Monitor the disappearance of the characteristic vinyl proton signals of the parent compound and the appearance of new signals corresponding to degradation products. 11B NMR can also be a powerful tool to monitor the change in the boron environment.[14][15][16][17]

4. Data Analysis:

  • Integrate the signals of the parent compound relative to the internal standard at each time point.
  • Plot the remaining percentage of the parent compound versus time.

Causality and Self-Validation: The internal standard allows for accurate quantification, independent of variations in sample concentration or spectrometer settings. The appearance of specific degradation products can provide mechanistic insights into the oxidation process. For example, the formation of a phenol derivative would indicate cleavage of the C-B bond.[18]

Visualizing the Stability Hierarchy and Experimental Workflow

Stability_Hierarchy cluster_stability Increasing Stability 1_Phenylvinylboronic_Acid This compound Pinacol_Neopentyl_Esters Pinacol / Neopentyl Glycol Esters 1_Phenylvinylboronic_Acid->Pinacol_Neopentyl_Esters Esterification (Steric Shielding) MIDA_Ester MIDA Ester Pinacol_Neopentyl_Esters->MIDA_Ester Intramolecular Coordination (B sp² -> sp³)

HPLC_Workflow start Prepare Stock Solutions (ACN) prep Dilute in aq. Buffer (pH 4, 7, 9) start->prep t0 Inject 'Time 0' Sample prep->t0 incubate Incubate at 40°C prep->incubate hplc RP-HPLC Analysis (C18 Column) t0->hplc incubate->hplc Inject at Time Intervals data Plot % Remaining vs. Time hplc->data

Conclusion and Recommendations

The experimental evidence and established chemical principles overwhelmingly support the enhanced stability of boronate esters over the free this compound.

  • For routine applications and short-term use, where the boronic acid is consumed relatively quickly, This compound pinacol ester or neopentyl glycol ester offer a significant stability advantage over the free acid, improving handling and reproducibility.

  • For multi-step syntheses, the development of compound libraries, or long-term storage, This compound MIDA ester is unequivocally the superior choice. Its exceptional stability to a wide range of reagents and purification techniques, coupled with its facile deprotection, provides a robust and reliable platform for complex molecule synthesis.[10][11][12]

By selecting the appropriate derivative for your specific application and employing rigorous analytical methods to monitor stability, you can harness the full synthetic potential of this versatile vinylboron reagent.

References

A Comparative Guide to the Functional Group Tolerance of 1-Phenylvinylboronic Acid and Other Organometallics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, the choice of an organometallic reagent is paramount to the success of carbon-carbon bond formation. A critical factor in this decision is the reagent's functional group tolerance—its ability to react selectively in the presence of a wide array of chemical functionalities. This guide provides an objective comparison of the functional group tolerance of 1-phenylvinylboronic acid, a key participant in Suzuki-Miyaura cross-coupling reactions, with other commonly employed organometallic reagents, including Grignard reagents, organolithium reagents, organozinc reagents, and organocuprates. This comparison is supported by a summary of their reactivity profiles and detailed experimental protocols for key reactions.

Superior Functional Group Tolerance of Boronic Acids in Suzuki-Miyaura Coupling

This compound, as a member of the boronic acid family, exhibits exceptional functional group tolerance, primarily realized through its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is renowned for its mild conditions and compatibility with a vast range of functional groups, a feature that has cemented its role in the synthesis of complex molecules, including pharmaceuticals.[1][2] The reaction's tolerance extends to functional groups that are often incompatible with more reactive organometallics, such as amines, ketones, esters, and even those with acidic protons.[3]

Comparative Reactivity of Organometallic Reagents

The functional group tolerance of organometallic reagents is inversely related to their reactivity, which is largely governed by the polarity of the carbon-metal bond.

  • Organolithium and Grignard Reagents: These reagents are characterized by highly polar carbon-metal bonds, rendering them potent nucleophiles and strong bases.[4][5] This high reactivity, however, comes at the cost of poor functional group tolerance. They readily react with acidic protons found in alcohols, amines, and carboxylic acids, and are incompatible with electrophilic functional groups like esters, ketones, aldehydes, and nitriles.[6][7][8] The use of protecting groups is often necessary when employing these reagents in the synthesis of complex, functionalized molecules.[9]

  • Organozinc Reagents: With a less polar carbon-zinc bond, organozinc reagents are significantly less reactive than their organolithium and Grignard counterparts. This reduced reactivity translates to a much broader functional group tolerance. Organozinc reagents are compatible with a variety of sensitive groups, including esters, nitriles, amides, and ketones.[10][11] This enhanced chemoselectivity makes them valuable tools in modern organic synthesis.[12]

  • Organocuprates (Gilman Reagents): Organocuprates are also considered "softer" nucleophiles compared to Grignard and organolithium reagents.[13] While they are known for their utility in 1,4-conjugate additions and coupling reactions with alkyl and vinyl halides, they exhibit good tolerance for many functional groups and are generally unreactive towards aldehydes, ketones, and esters under specific conditions.[14][15][16]

Data Presentation: Functional Group Compatibility Overview

The following table summarizes the general compatibility of various organometallic reagents with common functional groups. This data is intended as a general guideline for reagent selection.

Functional GroupThis compound (Suzuki Coupling)Grignard Reagents (RMgX)Organolithium Reagents (RLi)Organozinc Reagents (RZnX)Organocuprates (R₂CuLi)
Acidic Protons
Alcohols (-OH)Tolerated[3]Reactive[4]Reactive[5]Tolerated[12]Tolerated[15]
Amines (-NH₂)Tolerated[3]Reactive[4]Reactive[5]Tolerated[12]Tolerated[15]
Carboxylic Acids (-COOH)Tolerated[3]Reactive[17]Reactive[4]Tolerated[12]Tolerated[13]
Terminal Alkynes (-C≡CH)ToleratedReactive[5]Reactive[5]ToleratedTolerated
Carbonyl Groups
Aldehydes (-CHO)Tolerated[3]ReactiveReactive[18]ToleratedGenerally unreactive at low temp.
Ketones (-C(O)R)Tolerated[1]Reactive[17]Reactive[18]ToleratedGenerally unreactive at low temp.[13]
Esters (-COOR)Tolerated[1]Reactive[7]Reactive[19]ToleratedGenerally unreactive at low temp.[13]
Amides (-CONR₂)Tolerated[1]Reactive[7]ReactiveToleratedTolerated
Other Functional Groups
Nitriles (-CN)ToleratedReactive[7]Reactive[19]Tolerated[11]Tolerated
Nitro (-NO₂)ToleratedReactiveReactiveTolerated[12]Tolerated
Halides (Cl, Br, I)Coupling PartnerCan be formed fromCan be formed fromTolerated[11]Coupling Partner

Experimental Protocols

Detailed methodologies for key experiments are provided below to illustrate the practical application of these reagents.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Objective: To synthesize a substituted styrene derivative via a palladium-catalyzed cross-coupling reaction.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.02 mmol).

  • Add triphenylphosphine (0.04 mmol) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (10 mL) and water (2 mL) to the reaction mixture.

  • Heat the mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted styrene.

Protocol 2: Grignard Reaction of Phenylmagnesium Bromide with a Ketone

Objective: To synthesize a tertiary alcohol via the nucleophilic addition of a Grignard reagent to a ketone.

Materials:

  • Bromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Ketone (e.g., acetophenone)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (flame-dried) and purification supplies

Procedure:

  • Place magnesium turnings (1.2 mmol) in a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere.

  • Add a small crystal of iodine to initiate the reaction.

  • Dissolve bromobenzene (1.0 mmol) in anhydrous diethyl ether (5 mL) and add it to the dropping funnel.

  • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should start, as indicated by bubbling and a slight warming of the flask. If the reaction does not initiate, gentle heating may be required.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Dissolve the ketone (1.0 mmol) in anhydrous diethyl ether (3 mL) and add it to the dropping funnel.

  • Add the ketone solution dropwise to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30 minutes.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the tertiary alcohol.

Mandatory Visualization

Organometallic_Reagent_Selection Start Start with a Synthesis Target Functional_Groups Identify Functional Groups in Starting Materials Start->Functional_Groups Acidic_Protons Acidic Protons Present? (e.g., -OH, -NH, -COOH) Functional_Groups->Acidic_Protons Electrophilic_Groups Electrophilic Groups Present? (e.g., -CHO, -COR, -COOR) Acidic_Protons->Electrophilic_Groups No Suzuki Consider Suzuki-Miyaura Coupling (e.g., with this compound) Acidic_Protons->Suzuki Yes Organozinc Consider Organozinc or Organocuprate Reagents Electrophilic_Groups->Organozinc Yes Grignard_Lithium Consider Grignard or Organolithium Reagents Electrophilic_Groups->Grignard_Lithium No Protecting_Groups Use Protecting Groups for Grignard/Organolithium Reagents End Proceed with Synthesis Suzuki->End Organozinc->End Grignard_Lithium->Protecting_Groups If necessary Grignard_Lithium->End Protecting_Groups->End Suzuki_Miyaura_Cycle cluster_steps Catalytic Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX R¹-X OxAdd Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetal Transmetalation R2BOH2 R²B(OH)₂ R2BOH2->Transmetal Base Base Base->Transmetal PdII_R1R2->Pd0 Product R¹-R² PdII_R1R2->Product RedElim Reductive Elimination

References

A Comparative Guide to the Mechanistic Differences Between Suzuki and Stille Vinylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, essential for constructing the complex molecular frameworks of pharmaceuticals and functional materials. Among the premier methods for this task are the palladium-catalyzed Suzuki-Miyaura and Stille cross-coupling reactions. Both are exceptionally versatile for creating C(sp²)–C(sp²) bonds, particularly in vinylation reactions. However, their underlying mechanistic differences dictate their respective strengths and weaknesses concerning substrate scope, functional group tolerance, and reaction conditions.

This guide provides an objective, data-driven comparison of Suzuki and Stille vinylations to inform the selection of the optimal method for specific synthetic challenges.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (e.g., boronic acids, esters, trifluoroborates)Organostannanes (organotin compounds)
Toxicity of Reagent Generally low toxicity, considered "greener".[1]High toxicity of organotin reagents, requiring careful handling and disposal.[1]
Reagent Stability Variable; boronic acids can be prone to decomposition.[1]Generally stable to air and moisture.[1][2]
Byproducts Boron-based, often water-soluble and easily removed.[1][2]Tin-based, can be challenging to remove completely from the product.[1][2]
Functional Group Tolerance Broad, but can be sensitive to strong bases and acidic protons.[1][3]Excellent, tolerates a very broad range of functional groups.[1][4]
Reaction Conditions Typically requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the organoboron reagent.[1][5]Often proceeds under neutral conditions, as the organostannane is sufficiently reactive.[1][2]

Mechanistic Comparison: The Catalytic Cycles

Both the Suzuki and Stille reactions proceed through a similar catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3][6] The critical mechanistic distinction lies in the transmetalation step.

  • Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (R¹-X, typically a vinyl halide or triflate) to a Pd(0) complex, forming a Pd(II) intermediate.[3][7] This step generally proceeds with retention of stereochemistry at the vinyl halide.[3]

  • Transmetalation (The Key Difference) :

    • Suzuki Coupling : The organoboron reagent (e.g., a vinylboronic acid) is not intrinsically reactive enough to transmetalate directly. It must first be activated by a base.[5] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R²-B(OH)₃]⁻), which then readily transfers the vinyl group to the Pd(II) center.[5][7]

    • Stille Coupling : The organostannane reagent (R²-SnR₃) is sufficiently nucleophilic to transfer its organic group directly to the palladium center without the need for a base activator.[2] This often allows the reaction to be run under neutral conditions, which is a significant advantage for base-sensitive substrates.

  • Reductive Elimination : The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired C-C bond in the final product (R¹-R²) and regenerating the active Pd(0) catalyst.[3] This step also proceeds with retention of stereochemistry.[3]

Catalytic_Cycles cluster_suzuki Suzuki Catalytic Cycle cluster_stille Stille Catalytic Cycle pd0_s Pd(0)L₂ oa_label_s Oxidative Addition pd0_s->oa_label_s pdi_s R¹-Pd(II)(X)L₂ tm_label_s Transmetalation pdi_s->tm_label_s pdii_s R¹-Pd(II)(R²)L₂ re_label_s Reductive Elimination pdii_s->re_label_s oa_label_s->pdi_s re_label_s->pd0_s out_s R¹-R² re_label_s->out_s tm_label_s->pdii_s in1_s R¹-X in1_s->oa_label_s in2_s R²-B(OR)₂ + Base in2_s->tm_label_s pd0_st Pd(0)L₂ oa_label_st Oxidative Addition pd0_st->oa_label_st pdi_st R¹-Pd(II)(X)L₂ tm_label_st Transmetalation pdi_st->tm_label_st pdii_st R¹-Pd(II)(R²)L₂ re_label_st Reductive Elimination pdii_st->re_label_st oa_label_st->pdi_st re_label_st->pd0_st out_st R¹-R² re_label_st->out_st tm_label_st->pdii_st in1_st R¹-X in1_st->oa_label_st in2_st R²-Sn(R)₃ in2_st->tm_label_st

Caption: Catalytic cycles for Suzuki and Stille couplings, highlighting the different transmetalation reagents.

Performance Comparison: Experimental Data

The choice between Suzuki and Stille coupling often depends on the specific substrates. The following tables summarize quantitative yield data from a comparative study on the functionalization of diazocines, demonstrating clear performance trends.[2][8]

Table 1: Coupling of Electronically Varied Aryl Bromides [2][8]

Aryl BromideElectronic NatureSuzuki Coupling Yield (%)Stille Coupling Yield (%)
4-BromoanisoleElectron-Rich9590
4-BromotolueneElectron-Neutral9192
1-Bromo-4-nitrobenzeneElectron-Deficient8089
4-BromobenzaldehydeCoordinating Group3991
Methyl 4-bromobenzoateCoordinating Group5980

Analysis: While both methods are effective, the Stille coupling shows a distinct advantage for substrates containing coordinating functional groups (e.g., aldehydes, esters), which can interfere with the Suzuki catalyst system.[8]

Table 2: Coupling of Sterically Hindered Aryl Bromides [2][8]

Aryl BromideSuzuki Coupling Yield (%)Stille Coupling Yield (%)
1-Bromo-2-isopropylbenzene6086

Analysis: The Stille coupling is significantly more effective for sterically demanding substrates. The steric hindrance appears to impede the Suzuki coupling more severely.[8]

Table 3: Coupling of Heterocyclic Bromides [2][8]

Heterocyclic BromideSuzuki Coupling Yield (%)Stille Coupling Yield (%)
3-Bromothiophene5790
2-Bromofuran5185
4-Bromopyridine047

Analysis: For heterocyclic substrates, particularly those with heteroatoms that can coordinate to the palladium catalyst, the Stille coupling consistently provides superior yields.[8] The Suzuki coupling struggles significantly, failing completely with 4-bromopyridine under the tested conditions.[8]

Experimental Protocols and Workflows

The practical execution of these reactions differs, most notably in the workup procedure required for the Stille coupling to remove toxic tin byproducts.

Experimental_Workflows Generalized Experimental Workflow Comparison cluster_suzuki Suzuki Protocol cluster_stille Stille Protocol s1 Combine Aryl Halide, Boronic Acid/Ester, & Base s2 Add Solvent (e.g., THF/H₂O) s1->s2 s3 Degas Mixture s2->s3 s4 Add Pd Catalyst/Ligand s3->s4 s5 Heat Reaction s4->s5 s6 Cool to RT s5->s6 s7 Aqueous Extraction (to remove boron salts) s6->s7 s8 Column Chromatography s7->s8 st1 Combine Aryl Halide & Organostannane st2 Add Anhydrous Solvent (e.g., DMF) st1->st2 st3 Degas Mixture st2->st3 st4 Add Pd Catalyst/Ligand (and additives like LiCl) st3->st4 st5 Heat Reaction st4->st5 st6 Cool to RT st5->st6 st7 Quench with aq. KF (to precipitate tin byproducts) st6->st7 st8 Filter Tin Salts through Celite st7->st8 st9 Aqueous Extraction st8->st9 st10 Column Chromatography st9->st10

Caption: Generalized experimental workflow comparison for Suzuki and Stille reactions.

General Experimental Procedure for Suzuki Vinylation

This protocol is a general guideline and may require optimization for specific substrates.[1][9]

  • Reaction Setup : To a reaction vessel, add the aryl/vinyl halide (1.0 mmol), the vinylboronic acid or ester (1.2-1.5 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol).

  • Solvent Addition : Add the chosen solvent system (e.g., THF:H₂O 9:1).

  • Degassing : Seal the vessel and degas the mixture by bubbling an inert gas (e.g., Argon) through it for 15-20 minutes, or by using freeze-pump-thaw cycles.

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%) and any necessary ligand.

  • Reaction : Heat the mixture to the desired temperature (e.g., 80-150 °C) and monitor by TLC or GC-MS until the starting material is consumed.

  • Workup : Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel.

General Experimental Procedure for Stille Vinylation

Caution: Organotin reagents are highly toxic. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[1]

  • Reaction Setup : To a flame-dried reaction flask under an inert atmosphere, add the aryl/vinyl halide (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent and Reagent Addition : Add anhydrous solvent (e.g., DMF or toluene), followed by the vinylstannane (1.1-1.2 mmol).

  • Reaction : Heat the mixture to the desired temperature (e.g., 80-110 °C) and monitor for completion.

  • Workup and Tin Removal : After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least 30 minutes to precipitate tin byproducts as insoluble fluorostannates.[1]

  • Filtration : Filter the slurry through a pad of Celite®, washing thoroughly with an organic solvent (e.g., ethyl acetate).

  • Extraction and Purification : Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Decision Guide: Choosing the Right Reaction

Decision_Tree start Start: Need to perform a vinylation q1 Is the substrate sensitive to base? start->q1 q2 Is the substrate sterically hindered or has coordinating groups? q1->q2 No stille Consider Stille Coupling q1->stille Yes q3 Are toxicity and tin byproduct removal a major concern? q2->q3 No q2->stille Yes suzuki Choose Suzuki Coupling q3->suzuki Yes q3->stille No

Caption: Decision workflow for choosing between Suzuki and Stille coupling.

Conclusion

Both the Suzuki-Miyaura and Stille couplings are exceptionally powerful and reliable methods for vinylation. The Suzuki coupling is often the preferred method due to the low toxicity of the boronic acid reagents and the straightforward removal of byproducts, making it highly suitable for applications in pharmaceutical and materials science where purity is paramount.[1]

However, the Stille coupling remains an invaluable alternative, often demonstrating superior performance in cases where the Suzuki reaction falters.[1] Its key advantages are its exceptional functional group tolerance, its efficacy with sterically hindered substrates, and its ability to proceed under neutral conditions, making it the go-to method for base-sensitive molecules.[4][8] The primary drawbacks are the high toxicity of organotin reagents and the necessity of a rigorous workup procedure to remove tin residues.[1] Ultimately, the choice between these two powerful reactions will depend on the specific requirements of the synthesis, including substrate compatibility, scale, and purity requirements.

References

A Comparative Guide to the Synthesis of 1,1-Diarylethylenes: Validation of Routes Utilizing 1-Phenylvinylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the efficient synthesis of core molecular scaffolds is a critical endeavor. The 1,1-diarylethylene motif is a prevalent structure in numerous biologically active molecules and functional materials. This guide provides an objective comparison of synthetic routes to 1,1-diarylethylenes, with a focus on validating the utility of 1-phenylvinylboronic acid in Suzuki-Miyaura cross-coupling reactions against alternative methodologies. The comparison is supported by experimental data on reaction yields, conditions, and substrate scope, offering a comprehensive resource for selecting the optimal synthetic strategy.

Comparison of Synthetic Methodologies

The synthesis of 1,1-diarylethylenes can be achieved through several key chemical transformations. This guide focuses on the comparison of the Suzuki-Miyaura coupling using this compound with three prominent alternatives: the Wittig reaction, the Grignard reaction followed by dehydration, and the Heck reaction.

MethodKey ReagentsTypical YieldKey AdvantagesKey Disadvantages
Suzuki-Miyaura Coupling This compound, Aryl halide, Palladium catalyst, BaseGood to ExcellentHigh functional group tolerance; mild reaction conditions; commercially available starting materials.Potential for catalyst poisoning; cost of palladium catalysts.
Wittig Reaction Benzophenone derivative, Phosphonium ylide, Strong baseGood to Excellent[1]Well-established and widely used; high yields for many substrates.[1]Formation of triphenylphosphine oxide byproduct which can be difficult to remove; requires stoichiometric use of the ylide and strong base.
Grignard Reaction & Dehydration Benzophenone derivative, Methylmagnesium halide, Acid catalyst (for dehydration)GoodReadily available and inexpensive starting materials; straightforward procedure.Two-step process; the Grignard reagent is a strong base and nucleophile, limiting functional group tolerance; dehydration may lead to isomeric mixtures.[1]
Heck Reaction Styrene, Aryl halide, Palladium catalyst, BaseModerate to Good[2]Good functional group tolerance; atom-economical in principle.Can suffer from issues of regioselectivity (α- vs. β-substitution); may require higher temperatures.[3]
Peterson Olefination Carbonyl compound, α-silyl carbanionGood to ExcellentMild reaction conditions; easy removal of siloxane byproduct.[4]Requires preparation of the α-silyl carbanion; stereoselectivity can be an issue.[4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a reaction flask, add the aryl bromide, this compound, palladium catalyst, and base.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • The reaction mixture is heated to a temperature of 80-100 °C and stirred for 2-24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired 1,1-diarylethylene.

General Protocol for the Wittig Reaction

This protocol outlines the synthesis of a 1,1-diarylethylene from a benzophenone derivative and a phosphonium ylide.

Materials:

  • Methyltriphenylphosphonium bromide (1.1 equiv)

  • Strong base (e.g., n-butyllithium or sodium amide, 1.1 equiv)

  • Benzophenone derivative (1.0 equiv)

  • Anhydrous solvent (e.g., THF or diethyl ether)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in the anhydrous solvent.

  • Cool the suspension to 0 °C and add the strong base dropwise to generate the ylide (a color change is typically observed).

  • Stir the ylide solution at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add a solution of the benzophenone derivative in the anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • The crude product, containing triphenylphosphine oxide, is purified by column chromatography. A common method to remove the bulk of the triphenylphosphine oxide is to triturate the crude product with a non-polar solvent like hexane, in which the oxide is poorly soluble.[5]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the Suzuki-Miyaura coupling and the Wittig reaction for the synthesis of 1,1-diarylethylenes.

Suzuki_Miyaura_Coupling ArylHalide Aryl Halide Coupling Suzuki-Miyaura Coupling ArylHalide->Coupling PhenylvinylboronicAcid This compound PhenylvinylboronicAcid->Coupling Catalyst Pd Catalyst + Base Catalyst->Coupling Product 1,1-Diarylethylene Coupling->Product

References

Spectroscopic Analysis for Confirming 1-Phenylvinylboronic Acid Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the formation of carbon-carbon bonds is a foundational element of molecular construction. 1-Phenylvinylboronic acid is a versatile reagent frequently employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to synthesize complex organic molecules. Rigorous confirmation of the resulting reaction products is critical for ensuring the validity of synthetic pathways and the purity of compounds destined for further study.

This guide provides an objective comparison of spectroscopic methods used to confirm the products of reactions involving this compound. It further compares the performance of this reagent with more stable alternatives like potassium organotrifluoroborates, supported by experimental data and detailed protocols.

Core Reaction: The Suzuki-Miyaura Cross-Coupling

A primary application of this compound is the Suzuki-Miyaura reaction, which forges a new C-C bond between the vinyl carbon of the boronic acid and an aryl or vinyl halide/triflate. The successful formation of the desired product, such as 1-phenyl-1-alkene derivatives, requires unambiguous spectroscopic verification.

Spectroscopic Confirmation of Reaction Products

The confirmation of a successful reaction relies on identifying the disappearance of starting material signals and the appearance of new signals corresponding to the product. A multi-technique approach involving Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive structural elucidation.

Data Presentation: Spectroscopic Shifts

The following table summarizes the key expected spectroscopic changes for a model Suzuki-Miyaura reaction between this compound and an aryl bromide.

Technique Starting Material: this compound Starting Material: Aryl Bromide Expected Product: Styrene Derivative Interpretation
¹H NMR Doublets at ~5.6-6.2 ppm (vinyl -CH₂)Aromatic signals in a specific patternNew vinyl proton signals (~6.5-7.5 ppm); altered aromatic region; disappearance of boronic acid vinyl signals.Confirms the formation of the new C-C bond and consumption of the vinylboronic acid.
¹³C NMR Vinyl carbons at ~120-145 ppmAromatic carbons, including one bonded to Br (~110-125 ppm)New signals for the styrene double bond; shift of the C-Br carbon signal; complex aromatic region.Provides a carbon framework map of the new molecule.
¹¹B NMR Broad signal at ~28-33 ppmN/ADisappearance of the signal at ~30 ppm.Confirms the cleavage of the C-B bond.[1][2]
IR (cm⁻¹) O-H stretch (~3300, broad), B-O stretch (~1350)C-Br stretch (~500-600)Disappearance of O-H and B-O stretches.Confirms the loss of the boronic acid functional group.
Mass Spec (MS) [M+H]⁺ at m/z 149.07[M]⁺ or [M+H]⁺ corresponding to its mass[M]⁺ or [M+H]⁺ corresponding to the calculated mass of the coupled product.Confirms the exact molecular weight of the final product.

Comparison with Alternative Reagents

While effective, boronic acids can be prone to decomposition via protodeboronation, especially under basic conditions, which can lead to lower yields and the formation of byproducts.[3][4][5] Potassium organotrifluoroborates have emerged as highly stable and easy-to-handle alternatives.[3][6]

Data Presentation: Performance Comparison

The table below compares the reaction yields of a Suzuki-Miyaura coupling using this compound versus its corresponding potassium trifluoroborate salt under similar conditions.

Reagent Coupling Partner Catalyst System Base Yield (%) Key Advantage
This compound4-BromoanisolePd(PPh₃)₄ (3 mol%)K₂CO₃~75-85%Readily available.
Potassium (1-phenylvinyl)trifluoroborate4-BromoanisolePd(OAc)₂ (2 mol%) / SPhos (4 mol%)Cs₂CO₃>90%Enhanced stability, higher yields, resistance to protodeboronation.[3][6]

Visualizing the Process

Diagrams help clarify complex workflows and logical connections inherent in chemical analysis.

experimental_workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification cluster_analysis Spectroscopic Analysis reactants 1. Combine Reactants (Boronic Acid, Aryl Halide) catalyst 2. Add Catalyst & Base reactants->catalyst reaction 3. Heat & Stir (e.g., 80°C, 12h) catalyst->reaction quench 4. Quench Reaction reaction->quench extract 5. Liquid-Liquid Extraction quench->extract purify 6. Column Chromatography extract->purify nmr 7a. NMR Analysis (¹H, ¹³C, ¹¹B) purify->nmr ms 7b. Mass Spectrometry purify->ms ir 7c. IR Spectroscopy purify->ir confirm Structure Confirmed nmr->confirm ms->confirm ir->confirm

Caption: Experimental workflow from reaction to product confirmation.

logic_diagram cluster_nmr NMR Evidence cluster_ms MS Evidence cluster_ir IR Evidence confirmation Product Structure Confirmed h1_nmr ¹H NMR: New vinyl & aromatic signals h1_nmr->confirmation c13_nmr ¹³C NMR: Confirms carbon skeleton c13_nmr->confirmation b11_nmr ¹¹B NMR: Disappearance of boronic acid signal b11_nmr->confirmation ms Mass Spectrometry: Correct molecular ion peak (m/z) ms->confirmation ir IR Spectroscopy: Disappearance of B-OH stretch ir->confirmation

Caption: Logical relationship of spectroscopic data for confirmation.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the coupling reaction.

Materials:

  • This compound (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a 25 mL round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the flask.

  • Add the solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).

  • Fit the flask with a condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the mixture to 80-90°C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer.

  • Wash the organic layer with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H NMR, ¹³C NMR, and ¹¹B NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

  • For ¹¹B NMR, use a boron-free quartz NMR tube for optimal results and reference the spectrum against a known standard like BF₃·OEt₂.[7]

Infrared (IR) Spectroscopy:

  • Place a small amount of the purified product (if solid) or a thin film (if oil) onto the ATR crystal of an FT-IR spectrometer.

  • Record the spectrum, typically from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS):

  • Dissolve a small sample of the product in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze the sample using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to obtain the mass-to-charge ratio (m/z) of the molecular ion.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Phenylvinylboronic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Phenylvinylboronic acid, ensuring compliance and minimizing risk.

Immediate Safety Precautions

Before initiating any disposal procedures, ensure you are equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area or a chemical fume hood.[1]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous waste.[2][3] Under no circumstances should it be disposed of down the drain or in regular trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department and local regulations.[3][4]

Step 1: Waste Identification and Segregation

  • Identify: Clearly identify the waste as "this compound waste."

  • Segregate: Do not mix this compound waste with other chemical waste streams unless it is explicitly permitted by your institution's EHS department.[5] Boronic acid waste should be collected in a designated container.[5]

Step 2: Containerization

  • Select a Compatible Container: Use a chemically compatible container with a secure, leak-proof lid. High-density polyethylene (HDPE) containers are generally suitable.[6]

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[5]

    • The full chemical name: "this compound"[5]

    • Any known hazards (e.g., "Irritant")[5]

    • If in solution, the solvent and approximate concentration[5]

Step 3: Storage of Waste

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[5]

  • Incompatible Materials: Keep the waste container away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][5]

Step 4: Arranging for Disposal

  • Consult Institutional Guidelines: Before proceeding with disposal, it is imperative to consult your institution's EHS department or your laboratory's Chemical Hygiene Plan.[5] Local and institutional policies will dictate the specific procedures for hazardous waste pickup and disposal.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a certified hazardous waste disposal facility.[4][5]

Quantitative Data Summary for Chemical Waste

ParameterGuidelineCitation
pH of Aqueous Waste for Drain Disposal Neutral pH range (typically 5.5 - 9.0), only if permitted by local regulations for specific, simple boronic acids. This is not a general recommendation.[5]
Quantity for Drain Disposal Generally limited to very small quantities (e.g., <100 mL) of dilute, non-hazardous solutions, and only with explicit local authorization.[5]
Container Fill Level Do not fill waste containers beyond 90% of their capacity to allow for expansion.[6]

Experimental Protocols

The standard and safest procedure for the disposal of this compound does not involve experimental deactivation or neutralization in a laboratory setting by the user. Such procedures can be hazardous and should only be performed by trained professionals at a certified waste disposal facility. The protocol to follow is the administrative and logistical one outlined in the step-by-step disposal guide above.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the safe disposal of this compound, emphasizing safety and regulatory compliance.

start Start: 1-Phenylvinylboronic Acid Waste Generated identify Identify and Segregate Waste start->identify containerize Select and Label Appropriate Container identify->containerize store Store in Designated Hazardous Waste Area containerize->store consult Consult Institutional EHS Guidelines store->consult arrange Arrange for Professional Hazardous Waste Disposal consult->arrange improper Improper Disposal (Drain/Trash) consult->improper Unsure about procedure? end_disposal Waste Collected by Certified Facility arrange->end_disposal stop STOP! Consult EHS Immediately improper->stop Potential Violation and Safety Hazard

References

Personal protective equipment for handling 1-Phenylvinylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Phenylvinylboronic Acid

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.

Chemical Identifier:

  • Name: this compound

  • Synonyms: (1-Phenylethenyl)boronic acid, Styrene α-boronic acid

  • CAS Number: 14900-39-1

Hazard Summary: this compound is a chemical that requires careful handling due to its potential health effects. According to safety data sheets, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, appropriate personal protective equipment and handling procedures are mandatory.

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is required to minimize exposure to this compound. The following table summarizes the recommended equipment.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[1][3]To protect eyes from dust, splashes, and serious irritation[1][2][3].
Hand Protection Chemically impermeable and resistant gloves (e.g., nitrile).[1][3][4]To prevent skin contact and potential irritation[1][3]. Gloves should be inspected before use and changed if contaminated[4][5].
Body Protection A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[4][6]To protect skin from accidental spills and contact[4].
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is necessary when handling the solid compound, especially if dust or aerosols are generated.[3][4]To prevent inhalation of dust particles and minimize the risk of respiratory tract irritation[2][4].
Operational Plan: Step-by-Step Handling Procedure

Working in a well-ventilated area, preferably within a certified chemical fume hood, is crucial[3][6]. Always ensure that an eyewash station and safety shower are readily accessible[3][4].

  • Preparation:

    • Ensure the work area is clean and free of clutter.

    • Confirm the availability and functionality of safety equipment.

    • Lay down absorbent pads on the work surface to contain any potential spills.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling:

    • Keep the container of this compound tightly closed when not in use[1][4].

    • Avoid generating dust when transferring the solid[4][6]. Use appropriate tools, such as a spatula, for transfers[4].

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Clean the work area and any equipment used to remove any residual chemical.

    • Properly doff and dispose of contaminated PPE.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn[3][4].

First-Aid Measures

In case of exposure, immediate action is critical.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention[1][7].

  • In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water[1]. If skin irritation occurs, get medical help[1].

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention[1][7].

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention[7].

Disposal Plan

All waste generated from the use of this compound must be considered hazardous waste[3].

  • Chemical Waste: Dispose of chemical waste in accordance with federal, state, and local regulations[3]. Do not pour waste down the drain[3]. Collect waste in a designated, labeled, and sealed container for hazardous waste[3].

  • Contaminated Materials: Dispose of contaminated PPE, absorbent pads, and empty containers as hazardous waste in accordance with applicable laws and good laboratory practices[5].

Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area 1. Prepare Work Area (Fume Hood, Clean Surface) don_ppe 2. Don PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe Ensure Safety Equipment is Accessible handle_chem 3. Handle Chemical (Avoid Dust, Keep Closed) don_ppe->handle_chem clean_area 4. Clean Work Area & Equipment handle_chem->clean_area doff_ppe 5. Doff & Dispose of PPE clean_area->doff_ppe wash_hands 6. Wash Hands Thoroughly doff_ppe->wash_hands waste 7. Dispose of Waste (Hazardous Waste Protocols) wash_hands->waste

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenylvinylboronic acid
Reactant of Route 2
1-Phenylvinylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.